molecular formula C10H8O3S B1592782 4-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 476199-14-1

4-Methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1592782
CAS No.: 476199-14-1
M. Wt: 208.24 g/mol
InChI Key: HTOLZPMMZRKTCP-UHFFFAOYSA-N
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Description

4-Methoxybenzo[b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOLZPMMZRKTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627793
Record name 4-Methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476199-14-1
Record name 4-Methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methoxybenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is grounded in established chemical principles and draws upon analogous transformations reported in the scientific literature.

Introduction

Benzo[b]thiophenes are a significant class of sulfur-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. The strategic placement of substituents on the benzo[b]thiophene scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. The 4-methoxy substituted variant, in particular, presents a valuable building block for the development of novel therapeutic agents and advanced materials. This guide will detail a rational and efficient synthetic pathway to this compound, commencing from readily available starting materials.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, starting with 3-methoxythiophenol. This precursor is strategically chosen to ensure the desired regiochemistry of the methoxy group at the 4-position of the final benzo[b]thiophene ring system. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ester Hydrolysis A 3-Methoxythiophenol C Ethyl 2-((3-methoxyphenyl)thio)malonate A->C Base (e.g., NaOEt) Ethanol B Diethyl Bromomalonate B->C D Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate C->D Acid Catalyst (e.g., PPA) Heat E 4-Methoxybenzo[b]thiophene- 2-carboxylic acid D->E 1. Base (e.g., NaOH) 2. Acid (e.g., HCl)

Figure 1: Overall synthetic workflow for this compound.

The rationale for this synthetic design is as follows:

  • Step 1: S-Alkylation of 3-Methoxythiophenol. The initial step involves the nucleophilic substitution of bromide from diethyl bromomalonate by the thiolate anion of 3-methoxythiophenol. This reaction, typically carried out in the presence of a base such as sodium ethoxide, efficiently forms the key intermediate, ethyl 2-((3-methoxyphenyl)thio)malonate.

  • Step 2: Acid-Catalyzed Intramolecular Cyclization. The constructed intermediate possesses the necessary functionalities for the formation of the thiophene ring. An acid-catalyzed intramolecular cyclization, such as a Friedel-Crafts-type acylation followed by dehydration, is employed to construct the benzo[b]thiophene core. Polyphosphoric acid (PPA) is a common and effective reagent for such transformations, promoting the cyclization to yield ethyl 4-methoxybenzo[b]thiophene-2-carboxylate. The cyclization is directed to the carbon ortho to the methoxy group and para to the sulfur substituent.

  • Step 3: Saponification of the Ester. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the final product.

Experimental Protocols

Materials and Instrumentation
Reagent/SolventSupplierPurity
3-MethoxythiophenolCommercially Available>98%
Diethyl BromomalonateCommercially Available>97%
Sodium EthoxideCommercially Available>95%
EthanolAnhydrous
Polyphosphoric AcidCommercially Available
Sodium HydroxideACS Reagent Grade
Hydrochloric AcidConcentrated, ACS Reagent Grade
Ethyl AcetateACS Reagent Grade
HexanesACS Reagent Grade
Anhydrous Magnesium Sulfate

All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware is required. Product purification can be achieved by recrystallization or column chromatography. Characterization of intermediates and the final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Step 1: Synthesis of Ethyl 2-((3-methoxyphenyl)thio)malonate

Reaction Scheme:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add 3-methoxythiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the thiolate.

  • Add diethyl bromomalonate (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-((3-methoxyphenyl)thio)malonate.

Step 2: Synthesis of Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate

Reaction Scheme:

Procedure:

  • In a round-bottom flask, place polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the PPA to 80-90 °C with vigorous mechanical stirring.

  • Add ethyl 2-((3-methoxyphenyl)thio)malonate (1.0 equivalent) dropwise to the hot PPA.

  • Maintain the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) or recrystallization to yield ethyl 4-methoxybenzo[b]thiophene-2-carboxylate.

Step 3: Synthesis of this compound

Reaction Scheme:

Procedure:

  • Dissolve ethyl 4-methoxybenzo[b]thiophene-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Characterization Data

Expected characterization data for the final product and its ester precursor are provided below. Actual results should be confirmed by analytical testing.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate ~8.1 (s, 1H), ~7.5-7.2 (m, 2H), ~6.8 (d, 1H), ~4.4 (q, 2H), ~4.0 (s, 3H), ~1.4 (t, 3H)~162, ~156, ~142, ~134, ~130, ~129, ~127, ~115, ~105, ~61, ~56, ~14[M]+ expected at 236.05
This compound ~8.2 (s, 1H), ~7.6-7.3 (m, 2H), ~6.9 (d, 1H), ~4.0 (s, 3H), ~11-12 (br s, 1H)~167, ~156, ~143, ~135, ~131, ~129, ~127, ~115, ~105, ~56[M]+ expected at 208.02

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. The 1H and 13C NMR data for Dimethyl 4-methoxybenzo[b]thiophene-2,3-dicarboxylate can be found in the supporting information of a relevant publication[1].

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a well-established sequence of S-alkylation, acid-catalyzed cyclization, and ester hydrolysis, researchers can access this valuable building block for further elaboration in drug discovery and materials science applications. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

  • Wang, Y., Wu, R., Zhao, S., Quan, Z., Su, Y., & Huo, C. (2018). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 4, Part 3, pp. 863-934).
  • Barton, D. H. R., & Zika, R. G. (1970). The reaction of diphenylacetylene with sulfur dichloride. The Journal of Organic Chemistry, 35(6), 1729-1733.
  • Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(21), 3224-3226.
  • Process for the synthesis of benzo[b]thiophenes. (1998). EP0859770B1.
  • Process for the synthesis of benzo[b]thiophenes. (1996). US5569772A.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzo[b]thiophene-2-carboxylic acid, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a benzo[b]thiophene core substituted with a methoxy group at the 4-position and a carboxylic acid at the 2-position, imparts a unique combination of properties that make it a valuable building block in the synthesis of novel compounds. The interplay between the aromatic system, the electron-donating methoxy group, and the acidic carboxylic acid function dictates its reactivity, solubility, and potential for biological activity. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, supported by experimental protocols and comparative data to offer a thorough understanding for researchers and drug development professionals. Benzo[b]thiophene derivatives, in general, are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making the study of this specific analogue particularly relevant.[1]

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 476199-14-1[2]
Molecular Formula C₁₀H₈O₃S[2]
Molecular Weight 208.23 g/mol [2]
Physical Form Solid[3]
Predicted Boiling Point 410 °C at 760 mmHgN/A
Predicted Density 1.392 g/cm³N/A
Storage Conditions 2-8°C, dark, dry, sealed[4]

Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions, formulation, and biological assays. Its structure suggests a nuanced solubility behavior. The carboxylic acid group can engage in hydrogen bonding with protic solvents and will deprotonate in basic aqueous solutions to form a more soluble carboxylate salt.[5] The methoxy group and the benzothiophene core contribute to its overall polarity and potential for dissolution in organic solvents.[2]

Based on the principles of "like dissolves like," a qualitative prediction of its solubility is as follows:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to have some solubility, which will be significantly pH-dependent in aqueous media.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Anticipated to exhibit good solubility.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.[5]

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectral features based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo[b]thiophene ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the methoxy and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The carbons of the aromatic rings and the methoxy carbon will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption between 1710 and 1680 cm⁻¹.

  • C-O stretch: Bands in the 1320-1000 cm⁻¹ region.

  • Aromatic C=C stretch: Absorptions around 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 208.23 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the benzothiophene ring.

Experimental Protocols

To ensure the reliability of physicochemical data, standardized experimental protocols are essential. The following sections detail methodologies for determining key properties of this compound.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of the compound in various solvents.

G cluster_0 Solubility Determination Workflow start Start: Prepare Saturated Solution step1 Equilibrate at Constant Temperature start->step1 Add excess solid to solvent step2 Separate Solid and Liquid Phases step1->step2 e.g., 24h with agitation step3 Quantify Solute in Supernatant step2->step3 Centrifugation or filtration end_node End: Determine Solubility step3->end_node e.g., HPLC, UV-Vis

Caption: Workflow for experimental solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

G cluster_1 pKa Determination via Potentiometric Titration start Start: Dissolve Compound in Solvent step1 Titrate with Standardized Base start->step1 e.g., water or co-solvent step2 Record pH vs. Titrant Volume step1->step2 e.g., 0.1 M NaOH step3 Plot Titration Curve and Find Equivalence Point step2->step3 pH meter end_node End: Determine pKa at Half-Equivalence Point step3->end_node pH = pKa

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a compound of interest for various applications. The benzo[b]thiophene core is a well-established pharmacophore in medicinal chemistry.[1] The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The methoxy group can influence the compound's metabolic stability and its interaction with biological targets. In materials science, thiophene-based compounds are explored for their electronic properties and potential use in organic electronics.[1]

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While some experimental data is still needed to provide a complete profile, the information presented here, along with the detailed experimental protocols, serves as a valuable resource for scientists and researchers. A thorough understanding of these fundamental properties is critical for advancing the use of this compound in drug discovery, materials science, and other areas of chemical research.

References

  • Sarret, G., et al. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European Journal of Pharmaceutical Sciences, 31(3-4), 165-171.
  • PubChem. (n.d.). 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Orion Cientific. (n.d.). This compound , Package: 5g , Laibo Chem. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(10), 4875-4886.
  • ResearchGate. (n.d.). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Retrieved from [Link]

  • KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

Sources

4-Methoxybenzo[b]thiophene-2-carboxylic acid structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a fused benzene and thiophene ring system. This core structure is a key building block in medicinal chemistry and materials science.[1] The precise arrangement of its functional groups—a methoxy group at the 4-position and a carboxylic acid at the 2-position—is critical to its chemical reactivity, biological activity, and material properties.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this molecule. We will move beyond simple data reporting to explain the causal-driven strategy behind the analytical workflow. The process is designed to be self-validating, where each piece of spectroscopic data corroborates the others, culminating in a single, undeniable structural assignment. The primary analytical tools for this process are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2][3]

The Analytical Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a systematic process of piecing together a molecular puzzle. Our strategy begins with determining the overall mass and molecular formula, proceeds to identify the functional groups present, and concludes by mapping the precise connectivity of the atomic framework.

G cluster_0 Initial Analysis cluster_1 Core Structural Mapping MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Formula (C₁₀H₈O₃S) IR Infrared (IR) Spectroscopy IR->NMR_1D Functional Groups (-COOH, -OCH₃, C=C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Atom Environments & Counts Final_Structure Final Confirmed Structure NMR_2D->Final_Structure Definitive Connectivity

Figure 1: A strategic workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: The first step is always to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the confident determination of the molecular formula.

Expected Data: For this compound (C₁₀H₈O₃S), the expected exact mass is 208.0194 Da.[1][4] An HRMS experiment, typically using Electrospray Ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.0272 or the deprotonated molecule [M-H]⁻ at m/z 207.0116.

ParameterExpected ValueSignificance
Molecular FormulaC₁₀H₈O₃SDefines the elemental building blocks.
Exact Mass208.0194 DaThe theoretical neutral mass.
[M-H]⁻ Ion (m/z)207.0116Confirms mass and suggests an acidic proton.
[M+H]⁺ Ion (m/z)209.0272Confirms mass.

Trustworthiness: The experimentally observed mass should match the theoretical value within a very low error margin (typically < 5 ppm). This provides high confidence in the molecular formula and constrains all subsequent spectroscopic interpretations.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds, and therefore the functional groups, present in a molecule.[5] For our target compound, we are specifically looking for evidence of the carboxylic acid and the aromatic/ether functionalities.

Expected Data & Interpretation: The IR spectrum of a carboxylic acid is highly characteristic due to strong hydrogen bonding, which results in very broad absorption bands.[6]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Confirmed
3300-2500BroadO-H stretchCarboxylic Acid (-COOH)
~1700StrongC=O stretchCarboxylic Acid (-COOH)
~1600, ~1450Medium-StrongC=C stretchAromatic Ring
~1250StrongAsymmetric C-O-C stretchAryl Ether (-OCH₃)
~1050StrongSymmetric C-O-C stretchAryl Ether (-OCH₃)
~900BroadO-H out-of-plane bendCarboxylic Acid Dimer

Trustworthiness: The presence of the extremely broad O-H stretch combined with the strong carbonyl (C=O) peak is a definitive indicator of a carboxylic acid.[6] The C-O stretches further corroborate the presence of both the carboxylic acid and the ether linkage. This data provides a framework that must be consistent with the more detailed NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[2] It provides information on the chemical environment, count, and connectivity of ¹H and ¹³C atoms. A multi-step NMR analysis is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Inventory and Environment

This experiment identifies all unique proton environments in the molecule. Based on the proposed structure, we expect signals for the carboxylic acid proton, the methoxy group protons, and the protons on the bicyclic ring system.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~13.5Broad Singlet1H-COOHHighly deshielded acidic proton.
H-b~8.1Singlet1HH-3Thiophene proton adjacent to an electron-withdrawing group.
H-c~7.8Doublet1HH-7Aromatic proton ortho to the sulfur atom.
H-d~7.4Triplet1HH-6Aromatic proton coupled to H-5 and H-7.
H-e~7.1Doublet1HH-5Aromatic proton ortho to the methoxy group.
H-f~4.0Singlet3H-OCH₃Protons on a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment identifies all unique carbon environments. We expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~163QuaternaryC-8 (-COOH)Carboxylic acid carbonyl carbon.
~155QuaternaryC-4Aromatic carbon directly attached to the electron-donating -OCH₃ group.
~143QuaternaryC-7aBenzene ring carbon at the fusion point, adjacent to sulfur.
~138QuaternaryC-2Thiophene ring carbon attached to the carboxylic acid.
~130CHC-3Thiophene ring CH.
~127CHC-6Aromatic CH.
~125QuaternaryC-3aThiophene ring carbon at the fusion point.
~118CHC-7Aromatic CH.
~108CHC-5Aromatic CH, shielded by the ortho -OCH₃ group.
~56CH₃C-9 (-OCH₃)Methoxy carbon.
2D NMR: Confirming Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For this molecule, Heteronuclear Multiple Bond Correlation (HMBC) is the critical experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to definitively place the substituents on the benzothiophene core.

Key Expected HMBC Correlations:

  • -OCH₃ Placement: The methoxy protons (H-f, δ ~4.0) should show a correlation to the C-4 carbon (δ ~155). This is the single most important correlation for confirming the "4-Methoxy" nomenclature.

  • -COOH Placement: The thiophene proton (H-b, δ ~8.1) should show correlations to the carboxylic acid carbon (C-8, δ ~163) and the C-2 carbon (δ ~138), confirming the attachment at the 2-position.

  • Ring Connectivity: Correlations from the aromatic protons (H-5, H-6, H-7) to their neighboring carbons will confirm the substitution pattern and assignments made in the 1D spectra.

Figure 2: Key 2- and 3-bond HMBC correlations.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the data discussed.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500. Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

  • Analysis: Identify the [M+H]⁺ and/or [M-H]⁻ ions and use the instrument's software to calculate the elemental composition based on the accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Background: Collect a background spectrum of the empty ATR crystal.

  • Acquisition: Lower the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., ATR correction) and identify the key absorption bands corresponding to the functional groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is ideal for ensuring the acidic carboxylic proton is observable.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the range of -1 to 15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • 2D NMR (HMBC) Acquisition: Use a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay (typically for a J-coupling of 8 Hz) to observe 2- and 3-bond correlations.

  • Analysis: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D correlation map to build the connectivity framework.

Conclusion

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. Mass spectrometry establishes the molecular formula (C₁₀H₈O₃S). Infrared spectroscopy provides clear evidence for the key carboxylic acid and aryl ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous map of the atomic connectivity, confirming the precise location of the methoxy group at the C-4 position and the carboxylic acid at the C-2 position. Each technique provides a layer of evidence that validates the others, leading to a final structural assignment of the highest confidence.

References

  • Al-Hiari, Y. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Available at: [Link]

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  • Reddy, T. S., et al. (2017). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). ResearchGate. Available at: [Link]

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  • Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]

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The Rising Therapeutic Potential of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its numerous derivatives, those featuring a 4-methoxy substitution on the benzene ring and a carboxylic acid at the 2-position of the thiophene ring have emerged as a particularly promising class of molecules. This in-depth technical guide synthesizes the current understanding of the biological activities of 4-methoxybenzo[b]thiophene-2-carboxylic acid derivatives, offering a comprehensive overview of their synthesis, diverse pharmacological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutics, providing both foundational knowledge and practical insights into this versatile chemical scaffold.

Introduction: The Significance of the Benzo[b]thiophene Core

Benzo[b]thiophene, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, represents a cornerstone in the development of therapeutic agents.[1] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a highly attractive scaffold for targeting a wide range of biological entities, including enzymes and receptors.[2] The introduction of a methoxy group at the 4-position and a carboxylic acid moiety at the 2-position significantly influences the molecule's electronic and steric properties, enhancing its binding affinity and selectivity for various biological targets.[1] This guide will delve into the multifaceted biological activities exhibited by these specific derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization is a critical first step in exploring its therapeutic potential. Several synthetic routes have been established, with the choice of method often depending on the desired substituents and overall yield.

A common and effective method involves the reaction of a substituted phenol with a thioglycolate, followed by cyclization and subsequent functional group manipulations. For instance, a copper-catalyzed reaction of (2-iodobenzyl)triphenylphosphonium bromide with a thiocarboxylic acid can yield benzo[b]thiophenes through a sequential Ullmann-type C-S bond coupling and a subsequent Wittig reaction.[3] Another approach involves the acid-catalyzed intramolecular cyclization of α-(methoxyphenylthio)-acetophenones.[4]

General Experimental Protocol: Synthesis of Amide Derivatives

The following protocol outlines a general procedure for the synthesis of amide derivatives of this compound, a common modification to enhance biological activity.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents), to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Continue stirring the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of benzo[b]thiophene have demonstrated significant potential as anticancer agents, with the 4-methoxy-2-carboxylic acid scaffold being no exception.[5] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

One of the primary mechanisms by which these derivatives exhibit anticancer activity is through the inhibition of protein kinases.[6] For instance, certain 5-methoxybenzo[b]thiophene-2-carboxamides have been identified as potent inhibitors of Clk1/4 kinases, which are involved in the regulation of RNA splicing, a process often dysregulated in cancer.[7] The carboxylic acid or carboxamide group at the 2-position is crucial for interacting with the kinase active site.[1]

Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells. Studies on related benzothiophene derivatives have shown that they can activate pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for this compound derivatives is emerging, structurally similar compounds provide valuable insights. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which share a methoxy-substituted aromatic ring, displayed potent antiproliferative activity in the low nanomolar to micromolar range against melanoma and prostate cancer cells.[8]

Compound Class Cancer Cell Line IC50 (µM) Reference
Methoxybenzoyl-aryl-thiazolesProstate Cancer0.7 - 1.0[8]
Methoxybenzoyl-aryl-thiazolesMelanoma1.8 - 2.6[8]
3-iodo-2-phenylbenzo[b]thiopheneHepG2 (Liver Cancer)67.04[5]
3-iodo-2-phenylbenzo[b]thiopheneCaco-2 (Colon Cancer)63.74[5]

Table 1: In vitro anticancer activity of structurally related benzothiophene derivatives.

Signaling Pathway: Kinase Inhibition

G Drug Drug Kinase Kinase Drug->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Promotes G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Dilution Compound Dilution Microplate Incubation Microplate Incubation Compound Dilution->Microplate Incubation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Microplate Incubation Visual Inspection Visual Inspection Microplate Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzo[b]thiophene derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions. [9][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Studies on tetrahydrobenzo[b]thiophene derivatives have shown that they can activate the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response. [10][11]This activation leads to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory enzymes like COX-2. [10][11]

Quantitative Data: Inhibition of Nitric Oxide Production

A common in vitro assay to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Tetrahydrobenzo[b]thiophene derivatives have been shown to significantly inhibit NO production in a dose-dependent manner. [10]

Compound Class Cell Line Assay Result Reference
Tetrahydrobenzo[b]thiophene derivatives RAW 264.7 NO Production Significant Inhibition [10]

| 3-iodo-2-phenylbenzo[b]thiophene | RAW 264.7 | NO Production | Significant Reduction | [5]|

Table 3: Anti-inflammatory activity of benzo[b]thiophene derivatives.

Neuroprotective Potential: A New Frontier

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Emerging evidence suggests that benzo[b]thiophene derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these devastating conditions. [12]

Mechanism of Action: Targeting Amyloid Beta Aggregation and Neuroinflammation

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to modulate Aβ42 aggregation, with some compounds inhibiting fibrillogenesis. [2]These derivatives have also demonstrated the ability to protect neuronal cells from Aβ-induced cytotoxicity. [2] Furthermore, the anti-inflammatory properties of these compounds are highly relevant to neuroprotection, as neuroinflammation is a critical component of neurodegenerative processes. [13]By reducing the production of pro-inflammatory cytokines in the brain, these derivatives may help to mitigate neuronal damage.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the aggregation of Aβ peptides in the presence of potential inhibitors.

Step 1: Preparation of Aβ42 Solution

  • Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a monomeric film.

  • Resuspend the Aβ42 film in a buffer such as phosphate-buffered saline (PBS) to the desired concentration.

Step 2: Aggregation Assay

  • In a 96-well plate, mix the Aβ42 solution with various concentrations of the test compound (this compound derivative).

  • Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to each well.

  • Incubate the plate at 37°C with continuous shaking.

Step 3: Fluorescence Measurement

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~490 nm) at regular intervals using a plate reader.

  • An increase in fluorescence indicates Aβ fibril formation. A reduction in the fluorescence signal in the presence of the test compound suggests inhibition of aggregation.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design. Key structural features that influence activity include:

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid at the 2-position, or its conversion to an amide or ester, significantly impacts target specificity. For example, converting the carboxylic acid to an amide can shift the activity from GPCRs to kinases. [1]* The Methoxy Group: The methoxy group at the 4-position enhances electron density and can influence binding affinity and metabolic stability. [1]Its position is critical for selectivity.

  • Substituents on the Benzene Ring: Further substitution on the benzene ring can modulate lipophilicity and introduce additional binding interactions.

  • Amide/Ester Substituents: The nature of the substituent on the amide or ester derivative of the carboxylic acid can dramatically affect potency and selectivity.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated activities across a spectrum of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions, underscore their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for each biological activity.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of disease.

  • Toxicity Profiling: Assessing the safety and tolerability of lead candidates.

The continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

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Spectroscopic data (NMR, IR, MS) of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a key structural motif in medicinal chemistry. The substituents—a methoxy group at the 4-position and a carboxylic acid at the 2-position—are critical for modulating the molecule's physicochemical properties and its interactions with biological targets.[1][2] For researchers in drug discovery and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignments. The structure and IUPAC numbering for this compound are presented below. This scheme will be used for all subsequent NMR assignments.

molecule cluster_benzothiophene C2 C2 C3 C3 C2->C3 COOH C8(OOH) C2->COOH C3a C3a C3->C3a H3 H3 C3->H3 S1 S1 C7a C7a S1->C7a C3a->S1 C4 C4 C3a->C4 C7a->C2 C5 C5 C4->C5 OCH3 O(CH3) C4->OCH3 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a H7 H7 C7->H7

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of ¹H (proton) and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic for carboxylic acids, as it allows for the observation of the acidic proton, which might otherwise undergo rapid exchange in protic solvents like methanol-d₄.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale and Comparative Insights
COOH~13.0 - 13.5Broad Singlet (br s)-1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[5]
H3~8.2 - 8.4Singlet (s)-1HLocated on the thiophene ring, this proton is adjacent to the sulfur atom and deshielded by the C=O group. Its singlet nature arises from the absence of adjacent protons.
H7~7.8 - 7.9Doublet (d)J ≈ 8.0 - 8.51HH7 is ortho to the sulfur atom and part of the benzene ring. It is expected to couple with H6, resulting in a doublet.
H6~7.4 - 7.5Triplet (t)J ≈ 7.5 - 8.01HH6 is coupled to both H5 and H7, leading to a triplet (or more accurately, a doublet of doublets appearing as a triplet).
H5~7.0 - 7.1Doublet (d)J ≈ 7.5 - 8.01HH5 is ortho to the electron-donating methoxy group at C4, causing a significant upfield (shielding) shift compared to other aromatic protons. It couples with H6.[6]
OCH₃~3.9 - 4.0Singlet (s)-3HThe methyl protons of the methoxy group are electronically isolated and thus appear as a sharp singlet.[6]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C8 (COOH)~163 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
C4 (-O-C)~155 - 157This carbon is directly attached to the electronegative oxygen of the methoxy group, resulting in a strong deshielding effect.
C7a, C3a~138 - 142These are the quaternary carbons at the fusion of the two rings. Their exact assignment can be complex.
C2~130 - 135The carbon bearing the carboxylic acid group.
C6~126 - 128Aromatic CH carbon on the benzene ring.
C7~124 - 126Aromatic CH carbon on the benzene ring.
C3~122 - 124Aromatic CH carbon on the thiophene ring.
C5~108 - 110This carbon is ortho to the methoxy group, which causes a notable shielding (upfield shift) effect due to resonance.[6]
OCH₃~55 - 57The carbon of the methyl group in the methoxy substituent.[6]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadThis characteristically broad absorption is due to the strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid groups.[7]
3100 - 3000C-H stretch (Aromatic)MediumAssociated with the C-H bonds on the benzothiophene ring system.[8]
2980 - 2850C-H stretch (Aliphatic)Medium-WeakCorresponds to the stretching of the C-H bonds in the methoxy group.
1710 - 1680C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of an aromatic carboxylic acid. Conjugation with the thiophene ring slightly lowers the frequency compared to a saturated acid.[7]
1600 - 1450C=C stretch (Aromatic)Medium-StrongMultiple bands are expected in this region due to the skeletal vibrations of the fused aromatic rings.[8]
1260 - 1240 & 1050 - 1020C-O-C stretch (Aryl Ether)StrongAryl alkyl ethers typically show two strong bands corresponding to the asymmetric and symmetric C-O-C stretching vibrations.[5]
1320 - 1210C-O stretch (Carboxylic Acid)StrongAssociated with the carbon-oxygen single bond of the carboxylic acid group.[7]
Experimental Protocol: IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights. The molecular formula C₁₀H₈O₃S gives an exact mass of approximately 208.0194 Da.[1][9]

Predicted Mass Spectrum (Electron Ionization - EI)
Predicted m/zProposed IonFragmentation Pathway
208[M]⁺•Molecular Ion
191[M - •OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
179[M - •CHO]⁺ or [M - C₂H₅]⁺Loss of a formyl radical or ethyl radical, potentially after rearrangement. A key fragment for p-anisic acid is loss of CH₃ followed by CO.
163[M - •COOH]⁺Loss of the entire carboxylic acid group as a radical.
150[M - CO - H₂O]⁺•Loss of carbon monoxide and water.
135[M - COOH - CO]⁺Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment. This is analogous to the fragmentation of p-anisic acid.[10]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure purity before MS analysis.

  • Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ (m/z 209) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 207) in negative ion mode.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): For structural confirmation, the parent ion (e.g., m/z 209) can be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound follows a logical workflow, where each technique provides complementary information to build a complete structural picture.

Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_conclusion Final Confirmation Synthesis Synthesis of 4-Methoxybenzo[b]thiophene- 2-carboxylic acid MS Mass Spectrometry (Confirm MW = 208.23) Synthesis->MS Initial Check IR IR Spectroscopy (Identify Functional Groups: -COOH, -OCH₃, Ar) MS->IR Proceed if MW correct NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR Proceed if groups present Structure Unambiguous Structure Elucidation & Purity Check NMR->Structure Definitive Proof

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

References

  • Supporting Information Document. (Contains spectral data for various carboxylic acids). Available through various university or publisher sites.
  • PubChem. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChemLite. 4-(4-methoxyphenyl)thiophene-2-carboxylic acid (C12H10O3S). [Link]

  • ResearchGate. Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives.... [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

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  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman)... of 2-Thiophene Carboxylic Acid.... [Link]

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Unveiling the Therapeutic Potential of 4-Methoxybenzo[b]thiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3][4]. 4-Methoxybenzo[b]thiophene-2-carboxylic acid, a member of this versatile class of compounds, holds significant therapeutic promise. However, its specific molecular targets remain to be elucidated. This in-depth technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of the therapeutic targets of this compound. We will delve into a systematic approach that combines computational prediction with robust experimental validation, empowering researchers and drug development professionals to unlock the full therapeutic potential of this compelling molecule. Our narrative will not only outline protocols but also provide the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Therapeutic Promise of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to endogenous molecules and its ability to engage with a wide array of biological targets[1][2]. Numerous benzo[b]thiophene-based compounds have been successfully developed into clinical drugs for a variety of diseases[1][5]. The diverse bioactivities associated with this scaffold suggest that derivatives such as this compound could modulate key signaling pathways implicated in various pathologies.

This guide will navigate the reader through a logical and efficient workflow for identifying the direct protein targets of this compound. We will explore both hypothesis-driven and unbiased screening approaches, providing detailed methodologies and the underlying principles for each technique.

Initial Target Prioritization: A Hypothesis-Driven Approach

Based on the known biological activities of structurally related benzo[b]thiophene derivatives, we can formulate initial hypotheses about the potential target classes for this compound. Two prominent classes of proteins that frequently interact with benzo[b]thiophene-containing molecules are protein kinases and G protein-coupled receptors (GPCRs).

Protein Kinases: Key Regulators of Cellular Processes

The human kinome comprises over 500 protein kinases that play pivotal roles in signal transduction and are frequently dysregulated in diseases such as cancer and inflammatory disorders[6]. The observation that some benzo[b]thiophene derivatives exhibit anti-cancer and anti-inflammatory properties makes kinases a high-priority target class for investigation.

To efficiently screen a large number of kinases, we recommend employing a comprehensive kinome profiling service. These services utilize high-throughput assays to assess the inhibitory activity of a compound against a panel of hundreds of kinases.

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinome profiling services, such as Reaction Biology, Eurofins Discovery, or Pamgene[7].

  • Assay Format: Select an appropriate assay format. While endpoint assays are common, continuous assays can provide more detailed kinetic information[8]. Activity-based platforms offer insights into the functional consequences of kinase inhibition[7].

  • Screening Concentration: Submit the compound for initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: The service provider will return data on the percent inhibition for each kinase in the panel. Hits are typically defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

  • Follow-up Studies: For identified hits, perform dose-response studies to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation: Kinome Profiling Results

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A85%0.5
Kinase B62%2.1
Kinase C15%>10

This table presents hypothetical data for illustrative purposes.

G Protein-Coupled Receptors (GPCRs): A Major Drug Target Family

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs[9]. The structural diversity of benzo[b]thiophene derivatives allows them to interact with various GPCRs, modulating their activity. For instance, a related compound, 3-methoxybenzo[b]thiophene-2-carboxylic acid, has been investigated as a GPR35 agonist[10].

A comprehensive GPCR screen is essential to determine if this compound acts as an agonist, antagonist, or allosteric modulator of any of these receptors.

Experimental Protocol: GPCR Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Service Provider Selection: Engage a CRO specializing in GPCR screening, such as Eurofins Discovery or Reaction Biology, which offer large panels of GPCR assays[9][11].

  • Assay Formats: A variety of assay formats are available to assess GPCR activation, including:

    • Second Messenger Assays: Measure changes in intracellular second messengers like cAMP or inositol phosphates (IP1)[9][11].

    • Calcium Mobilization Assays: Detect intracellular calcium flux, a common downstream event of Gq-coupled GPCR activation[12].

    • Receptor Internalization Assays: Monitor the movement of the receptor from the cell surface into the cell upon agonist binding[11].

    • Radioligand Binding Assays: Determine if the compound competes with a known radiolabeled ligand for binding to the receptor[11].

  • Screening Modes: Screen the compound in both agonist and antagonist modes to determine its functional effect on each GPCR.

  • Data Analysis: The output will indicate the percent activation (for agonists) or inhibition (for antagonists) at a given concentration.

  • Follow-up Studies: For active compounds, conduct dose-response experiments to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: GPCR Screening Results

GPCR TargetAgonist Mode (% Activation at 10 µM)Antagonist Mode (% Inhibition at 10 µM)EC50/IC50 (µM)
GPCR X88%-0.8
GPCR Y-75%1.5
GPCR Z<10%<10%>10

This table presents hypothetical data for illustrative purposes.

Unbiased Target Identification: Casting a Wider Net

While hypothesis-driven approaches are valuable, they are inherently limited to known target classes. To uncover novel and unexpected targets of this compound, unbiased, proteome-wide screening methods are indispensable.

Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in a Cellular Context

CETSA is a powerful biophysical technique that allows for the assessment of drug-target interactions within intact cells[13][14]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein[13]. When a small molecule binds to its target protein, it often increases the protein's resistance to heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to near confluency. Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation[14].

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation[14].

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[14].

Mandatory Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cells Intact Cells compound 4-Methoxybenzo[b]thiophene- 2-carboxylic acid cells->compound Treatment vehicle Vehicle Control cells->vehicle Treatment heat Temperature Gradient (e.g., 40-70°C) compound->heat vehicle->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Proteins centrifugation->soluble precipitate Aggregated Proteins centrifugation->precipitate detection Western Blot or Mass Spectrometry soluble->detection analysis Melting Curve Analysis detection->analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS): An Alternative for Target Identification

DARTS is another valuable method for identifying the direct binding targets of small molecules on a proteome-wide scale without requiring chemical modification of the compound[15][16]. This technique relies on the principle that the binding of a small molecule can stabilize a protein's conformation, making it more resistant to proteolysis[16].

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Limited Proteolysis: Treat the lysates with a protease (e.g., thermolysin or pronase) for a limited time.

  • Protein Digestion and Analysis: Stop the proteolysis and analyze the remaining proteins by SDS-PAGE or mass spectrometry.

  • Data Analysis: Proteins that are protected from proteolysis in the presence of the compound are identified as potential binding partners.

Mandatory Visualization: DARTS Workflow

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Compound Incubation cluster_proteolysis Limited Proteolysis cluster_analysis Analysis lysate Cell Lysate compound_lysate Lysate + Compound lysate->compound_lysate vehicle_lysate Lysate + Vehicle lysate->vehicle_lysate protease Add Protease compound_lysate->protease vehicle_lysate->protease sds_page SDS-PAGE protease->sds_page mass_spec Mass Spectrometry protease->mass_spec

Caption: A schematic representation of the Drug Affinity Responsive Target Stability (DARTS) workflow.

Target Validation: Confirming the Functional Interaction

Once potential targets have been identified through screening, it is crucial to validate these interactions and understand their functional consequences.

In Vitro Binding Assays

Direct binding assays are essential to confirm a physical interaction between this compound and the putative target protein. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), kinetics, and thermodynamics.

Cellular Target Engagement Assays

Confirming that the compound engages the target in a cellular environment is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose. It measures the binding of a compound to a specific protein in living cells by detecting the proximity-based energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent energy transfer probe.

Functional Cellular Assays

The ultimate validation comes from demonstrating that the binding of this compound to its target leads to a measurable change in cellular function. The specific assay will depend on the identified target. For example:

  • If the target is a kinase: A Western blot analysis can be used to assess the phosphorylation status of a known downstream substrate of that kinase.

  • If the target is a GPCR: Downstream signaling events, such as changes in second messenger levels or gene expression, can be measured.

Conclusion: A Roadmap to Unlocking Therapeutic Potential

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of this compound. By combining hypothesis-driven screening of high-probability target classes like kinases and GPCRs with unbiased, proteome-wide approaches such as CETSA and DARTS, researchers can efficiently navigate the complex landscape of small molecule-protein interactions. The subsequent validation of these interactions through biophysical, cellular, and functional assays will provide the necessary evidence to advance this promising compound through the drug discovery pipeline. This comprehensive strategy will not only elucidate the mechanism of action of this compound but also pave the way for the development of novel therapeutics for a range of human diseases.

References

  • Lomenick, B., et al. (2011). A method for identifying the direct binding targets of small molecules on a proteome scale. Journal of the American Chemical Society, 131(47), 17446-17447. [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for target identification. Current Protocols in Chemical Biology, 7(4), 253-267. [Link]

  • EuroscreenFast. (n.d.). GPCR Screening Assays Catalogue. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

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  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4449. [Link]

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  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

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  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(7), 1695-1704. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 1-8. [Link]

  • Quetin, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]

  • Chem-Impex. (n.d.). 5-Methoxybenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Kumar, K., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 7(12), 1144-1149. [Link]

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Literature review on substituted benzo[b]thiophene-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Benzo[b]thiophene-2-carboxylic Acids: Synthesis, Properties, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug discovery. The benzo[b]thiophene ring system is a quintessential example of such a scaffold.[1] Its unique electronic properties, arising from the fusion of a benzene ring with an electron-rich thiophene ring, confer a planar, rigid structure with favorable pharmacokinetic characteristics. When functionalized with a carboxylic acid at the 2-position, the resulting benzo[b]thiophene-2-carboxylic acid core becomes a powerful building block for creating a diverse array of bioactive molecules. Marketed drugs such as the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton feature the benzo[b]thiophene core, underscoring its therapeutic significance.

This guide provides an in-depth exploration of substituted benzo[b]thiophene-2-carboxylic acids, aimed at researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind synthetic choices, the logic of structure-activity relationships, and the practical application of these compounds in modern drug discovery.

Part 1: The Synthetic Blueprint - Constructing the Core

The synthesis of the benzo[b]thiophene skeleton has been an area of intensive research, leading to a multitude of methodologies ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[2] The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.

Foundational Synthetic Strategies

Historically, the construction of the benzo[b]thiophene ring relied on intramolecular cyclization reactions. A common and robust method involves the hydrolysis of a pre-formed ester, such as ethyl benzo[b]thiophene-2-carboxylate.

A generalized workflow for this common synthetic approach is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Formation Substituted_Thiophenol Substituted Thiophenol S_Alkylation S-Alkylation Substituted_Thiophenol->S_Alkylation Base Alpha_Halo_Ester α-Halo Ester (e.g., Ethyl chloroacetate) Alpha_Halo_Ester->S_Alkylation Cyclization Intramolecular Cyclization S_Alkylation->Cyclization Acid catalyst or Heat Ester_Intermediate Substituted Ethyl Benzo[b]thiophene-2-carboxylate Cyclization->Ester_Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Ester_Intermediate->Hydrolysis Final_Acid Substituted Benzo[b]thiophene-2-carboxylic Acid Hydrolysis->Final_Acid

Caption: Generalized workflow for the synthesis of the target acid.

The Advent of Transition-Metal Catalysis

While classical methods are effective, they can sometimes lack efficiency or tolerance for complex functional groups. Modern organic synthesis has embraced transition-metal catalysis to overcome these limitations.[3] For instance, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the regioselective synthesis of benzo[b]thiophenes.[4] Such methods offer high atom economy and allow for the rapid assembly of diverse libraries of compounds from simple precursors. The primary advantage here is the ability to introduce complexity late in the synthesis, a highly desirable feature in drug discovery programs where rapid iteration of analogs is necessary.

Detailed Experimental Protocol: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

This protocol is adapted from established literature procedures and serves as a self-validating system for producing a key intermediate.[5]

Objective: To synthesize 6-chlorobenzo[b]thiophene-2-carboxylic acid from its corresponding ethyl ester via saponification.

Materials & Reagents:

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 3N aqueous solution

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: To a round-bottom flask containing ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq), add ethanol (approx. 1 mL per mmol of ester). Stir the mixture at room temperature until the solid is fully dissolved.

  • Saponification: Add a 3N aqueous solution of NaOH (2.0 eq) to the flask.

    • Causality Insight: Using a stoichiometric excess of NaOH ensures the complete hydrolysis of the ester to the carboxylate salt. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Monitoring: Allow the solution to stir at room temperature overnight. The reaction progress can be tracked by observing the disappearance of the starting ester spot on a TLC plate.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Aqueous Work-up: Dilute the remaining aqueous residue with deionized water (approx. 5 mL per mmol of starting ester).

  • Acidification: Carefully acidify the aqueous solution to a pH of ~2 by the dropwise addition of 1N HCl. A precipitate of the carboxylic acid should form.

    • Trustworthiness Check: The formation of a precipitate upon acidification is a key indicator that the desired carboxylate salt was formed in the previous step. The pH should be checked with litmus paper or a pH meter to ensure complete protonation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the aqueous layer).

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The resulting solid can be purified further by recrystallization if necessary. The final product, 6-chlorobenzo[b]thiophene-2-carboxylic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5] Expected ¹³C NMR signals would include the carboxylic acid carbon (~163 ppm) and carbons corresponding to the substituted aromatic system.[5][6]

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The true value of the substituted benzo[b]thiophene-2-carboxylic acid scaffold lies in its broad range of biological activities. Derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[7][8] The carboxylic acid moiety often serves as a key pharmacophoric feature, participating in hydrogen bonding or salt-bridge interactions with biological targets, while the substituted benzo[b]thiophene ring modulates potency, selectivity, and pharmacokinetic properties.

Spectrum of Bioactivity

The versatility of this scaffold is evident in the diverse targets it has been shown to modulate. The planar, electron-rich nature of the ring system allows it to participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions within protein binding pockets.[7]

Biological ActivityTarget/MechanismExample Substituent(s)Key FindingsReference
Antimicrobial Unknown, likely cell wall/membrane disruption6-Chloro, with acylhydrazone at C2MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
Anticancer Leukotriene synthesis inhibition5-Nitro, with various amides at C2Showed potent inhibition, providing leads for anti-inflammatory and anticancer agents.[8]
Neurokinin-2 (NK₂) Antagonist Competitive binding to the NK₂ receptor6-Methyl, with large amide substituent at C2Subnanomolar potency (pKᵢ) and long-lasting in vivo activity.[9][10][11]
Anti-inflammatory GeneralBenzothiophene carboxamidesEvaluated as potential analgesic and anti-inflammatory agents.[8]
Deep Dive into SAR: The Case of NK₂ Receptor Antagonists

A compelling example of rational drug design using this scaffold is the development of potent and selective antagonists for the neurokinin-2 (NK₂) receptor, a target for inflammatory and visceral pain conditions. Researchers performed extensive chemical modifications to an initial lead compound, focusing on the benzo[b]thiophene-2-carboxylic acid core.[9][10]

The general structure involved an amide linkage between the carboxylic acid and a complex amine side chain. The SAR investigation revealed several key principles:[12]

  • The Benzothiophene Ring: This moiety was found to be crucial for high-affinity binding. Introduction of a small alkyl group, specifically a methyl group at the 6-position, significantly enhanced antagonist potency.[9]

  • The Carboxamide Linkage: The amide bond formed from the 2-carboxylic acid was essential for binding affinity. Attempts to replace or alkylate this amide resulted in a dramatic loss of activity.[9]

  • The Side Chain: Modifications to the complex amine side chain were explored to reduce the overall peptide character of the molecule, thereby improving its drug-like properties and in vivo efficacy.[10]

This systematic approach led to the identification of compounds with subnanomolar potency and significant, long-lasting activity in animal models, demonstrating how the benzo[b]thiophene-2-carboxylic acid scaffold can be finely tuned to achieve desired therapeutic profiles.[11]

The relationship between structural modification and biological activity can be visualized as a logical progression.

SAR_Logic Start Initial Lead Compound Low Potency Poor PK Properties Mod_Ring Modification 1: Ring Substitution Test H, Cl, Me at C6 Start->Mod_Ring Result_Ring Observation 6-Methyl substitution significantly increases potency Mod_Ring->Result_Ring Mod_Sidechain Modification 2: Side Chain Optimization Reduce peptide character Improve solubility Result_Ring->Mod_Sidechain Result_Sidechain Observation Improved in vivo efficacy and duration of action Mod_Sidechain->Result_Sidechain Final_Compound Optimized Candidate Subnanomolar Potency Good in vivo Activity Result_Sidechain->Final_Compound

Caption: Logical flow of a Structure-Activity Relationship study.

Part 3: Future Perspectives

The substituted benzo[b]thiophene-2-carboxylic acid scaffold remains a highly relevant and promising platform for drug discovery. Its synthetic tractability allows for the creation of vast chemical libraries, while its proven track record of biological activity provides a strong foundation for future exploration. Areas of growing interest include its application in materials science, such as in the development of organic semiconductors, and its continued investigation as a core for novel therapeutics targeting cancer, infectious diseases, and neurological disorders.[13][14] As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be adapted to meet new therapeutic challenges, solidifying its status as a truly privileged structure in medicinal chemistry.

References

  • Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67.
  • Meini, S., et al. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165.
  • Ghosh, S., & Ghorai, P. (2023). A Review on the Synthetic Methods towards Benzothienobenzothiophenes. ChemistrySelect, 8(35). [Link]

  • Meini, S., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-65. [Link]

  • Request PDF. (n.d.). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate. [Link]

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An In-Depth Technical Guide to 4-Methoxybenzo[b]thiophene-2-carboxylic acid: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic and structural properties have made it a cornerstone in the design of novel therapeutics. This guide delves into the specific history and discovery of a key derivative, 4-Methoxybenzo[b]thiophene-2-carboxylic acid, a molecule that has garnered interest for its potential applications in drug development and material science. We will explore its nascent discovery, the evolution of its synthetic routes, and the scientific rationale that continues to drive its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive technical overview grounded in scientific literature.

The Genesis of a Key Heterocycle: Early Explorations of the Benzo[b]thiophene Core

The journey to this compound begins with the broader exploration of its parent ring system. Benzo[b]thiophenes, consisting of a benzene ring fused to a thiophene ring, have been the subject of chemical synthesis for over a century. Early methods for constructing this bicyclic system laid the groundwork for the synthesis of its more complex derivatives.

One of the foundational approaches to benzo[b]thiophene-2-carboxylates is the oxidative cyclization of o-mercaptocinnamic acids.[2] While effective, this route has limitations in terms of substrate scope and substitution patterns. Another historically significant method involves the acid-catalyzed intramolecular cyclization/rearrangement of α-(arylthio)acetophenones. Seminal work in this area, as detailed in U.S. Patent Nos. 4,133,814 and 4,380,635, described the synthesis of 2-aryl-substituted methoxybenzo[b]thiophenes. Specifically, the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid yielded a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and the desired 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2] This early research, while not directly producing the 2-carboxylic acid derivative, was crucial in establishing a viable pathway to the 4-methoxybenzo[b]thiophene core, albeit with the challenge of separating the resulting regioisomers.[2]

These pioneering efforts highlighted both the potential and the challenges in accessing specific isomers of substituted benzo[b]thiophenes, setting the stage for the development of more refined and regioselective synthetic strategies.

Charting the Synthetic Landscape: Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and mechanistic underpinnings. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control.

The Ester Hydrolysis Approach: A Two-Step Strategy

A common and reliable method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. This two-step approach first focuses on the construction of the 4-methoxybenzo[b]thiophene-2-carboxylate ester, followed by its conversion to the final acid.

Step 1: Synthesis of the Ester Intermediate

A prevalent strategy for constructing the benzo[b]thiophene ring system with a 2-carboxylate group involves the reaction of a substituted 2-halobenzaldehyde with a thioglycolate ester. This method provides a direct route to the desired ester intermediate.

Experimental Protocol: Synthesis of Ethyl 4-Methoxybenzo[b]thiophene-2-carboxylate

  • Rationale: This protocol utilizes a nucleophilic aromatic substitution followed by an intramolecular condensation to form the benzo[b]thiophene ring system. The use of a 2-fluoro- or 2-chlorobenzaldehyde derivative provides a good leaving group for the initial substitution, and the subsequent base-mediated cyclization is generally efficient.

  • Step-by-Step Methodology:

    • To a solution of 2-fluoro-6-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add ethyl thioglycolate (1.1 equivalents) and a mild base such as potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 4-methoxybenzo[b]thiophene-2-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

The final step involves the saponification of the ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol: Hydrolysis to this compound

  • Rationale: Basic hydrolysis of the ester is a robust and high-yielding method to obtain the corresponding carboxylic acid. The use of a co-solvent system ensures the solubility of the ester starting material.

  • Step-by-Step Methodology: [3][4]

    • Dissolve the ethyl 4-methoxybenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature or gently heat to reflux until the reaction is complete, as monitored by TLC.[3]

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid, such as 1N hydrochloric acid, until a precipitate forms.[3][4]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound via the ester hydrolysis approach.

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis start 2-Fluoro-6-methoxybenzaldehyde + Ethyl thioglycolate intermediate Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate start->intermediate K2CO3, DMF Heat final This compound intermediate->final 1. NaOH, EtOH/H2O 2. HCl

Caption: Synthetic route to this compound.

Alternative and Modern Synthetic Approaches

While the ester hydrolysis method is a classic and reliable approach, modern organic synthesis has introduced several other powerful techniques for the construction of benzo[b]thiophenes. These methods often offer advantages in terms of efficiency, atom economy, and functional group tolerance.

  • Copper-Catalyzed Synthesis: Copper-catalyzed methods have emerged as a versatile tool for the synthesis of benzo[b]thiophenes. One such approach involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids in the presence of a copper(I) iodide catalyst.[5] This method proceeds through a sequential Ullmann-type C-S bond coupling and a subsequent Wittig reaction.[5]

  • Domino Reactions: Domino or cascade reactions provide an elegant and efficient way to build complex molecules in a single pot. For the synthesis of functionalized benzo[b]thiophenes, domino protocols starting from readily available precursors have been developed, offering a streamlined approach to these valuable scaffolds.

The continuous development of novel synthetic methodologies ensures that compounds like this compound can be accessed with increasing efficiency, paving the way for further research and application.

Biological Significance and Therapeutic Potential: A Scaffold of Interest

The benzo[b]thiophene nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The specific substitution pattern on the benzo[b]thiophene ring plays a crucial role in modulating the biological activity.

While extensive research has been conducted on the broader class of benzo[b]thiophenes, studies specifically focusing on this compound and its direct derivatives are more niche but equally promising. The methoxy group at the 4-position can influence the molecule's electronic properties and its ability to interact with biological targets.[6]

Derivatives of 4-methoxybenzo[b]thiophene have been investigated for their potential as:

  • Antimicrobial Agents: The benzo[b]thiophene scaffold has been incorporated into molecules designed to combat multidrug-resistant bacteria. The specific substitution patterns can be fine-tuned to enhance potency and selectivity.[3]

  • Anti-inflammatory Agents: Certain benzo[b]thiophene derivatives have shown promise as anti-inflammatory agents, suggesting their potential for the treatment of inflammatory diseases.[6]

  • Anticancer Agents: The structural motif of 4-methoxybenzo[b]thiophene has been explored in the design of novel anticancer agents.[7]

The carboxylic acid functional group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening. This makes this compound a valuable building block in drug discovery programs.

Future Directions and Perspectives

The story of this compound is one of continuous evolution, from its roots in the early exploration of benzo[b]thiophene chemistry to its current status as a valuable building block in medicinal chemistry. Future research in this area is likely to focus on several key aspects:

  • Development of More Efficient and Sustainable Synthetic Methods: The demand for greener and more atom-economical synthetic routes will continue to drive innovation in the preparation of this and related compounds.

  • Exploration of Novel Biological Activities: As our understanding of disease pathways deepens, high-throughput screening of this compound derivatives may uncover novel therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to optimize the potency and selectivity of bioactive derivatives, leading to the development of next-generation therapeutics.

References

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In Silico Prediction of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of physicochemical and pharmacokinetic properties of 4-Methoxybenzo[b]thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry. As the imperative to "fail early and fail cheap" intensifies within the pharmaceutical industry, robust computational screening has become an indispensable component of the drug discovery pipeline.[1] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step workflows for key in silico methodologies. We will explore ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. The objective is to equip the reader with the knowledge to rationally design and prioritize candidate molecules, thereby reducing the time, cost, and ethical burden associated with extensive experimental testing.[2][3]

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with a high rate of attrition. A significant proportion of these failures can be attributed to unfavorable pharmacokinetic and safety profiles discovered late in development.[2] In silico methods offer a powerful, cost-effective, and high-throughput alternative to traditional experimental screening in the early phases of drug discovery.[1][4] By constructing predictive models based on a compound's structure, we can anticipate its behavior in a biological system, allowing for the early identification of potential liabilities.[3][5]

This compound (CAS 476199-14-1)[6][7], with its benzothiophene scaffold, belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[8][9][10][11] The methoxy and carboxylic acid functional groups are critical determinants of its physicochemical properties and potential biological interactions.[9] This guide will use this molecule as a case study to illustrate the application of modern computational tools in drug discovery.

Foundational Analysis: Physicochemical Properties

Before delving into complex pharmacokinetic predictions, a fundamental understanding of the molecule's intrinsic physicochemical properties is essential. These parameters, often calculable from the 2D structure, heavily influence a compound's ADMET profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C10H8O3SDefines the elemental composition.[6][7]
Molecular Weight 208.24 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.0A measure of lipophilicity. A balanced LogP is crucial for both membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 66.5 ŲPredicts hydrogen bonding potential and influences membrane permeability. TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The methoxy oxygen, and the two oxygens of the carboxylic acid can accept hydrogen bonds.
pKa ~3.5 - 4.5The acidity of the carboxylic acid group determines its ionization state at physiological pH, impacting solubility and receptor interaction.

Note: These values are estimations derived from common computational algorithms and may vary slightly between different software packages.

ADMET Profiling: Predicting Pharmacokinetic Fate

ADMET profiling is a cornerstone of early-stage drug discovery, aiming to predict a compound's absorption, distribution, metabolism, excretion, and potential toxicity.[5] A multitude of open-access and commercial software platforms are available for these predictions.[2][5]

Conceptual Workflow for In Silico ADMET Prediction

The process begins with the generation of a digital representation of the molecule, typically in SMILES or SDF format. This input is then processed by various predictive models, which are often built using machine learning algorithms trained on large datasets of experimentally determined ADMET properties.[1][4]

ADMET_Workflow cluster_input Input Generation cluster_prediction Prediction Engine cluster_output Output Analysis mol_structure Molecular Structure (SMILES/SDF) admet_platform ADMET Prediction Software (e.g., SwissADME, ADMETlab) mol_structure->admet_platform absorption Absorption (e.g., Caco-2, HIA) admet_platform->absorption distribution Distribution (e.g., BBB, PPB) admet_platform->distribution metabolism Metabolism (e.g., CYP Inhibition) admet_platform->metabolism excretion Excretion admet_platform->excretion toxicity Toxicity (e.g., hERG, Ames) admet_platform->toxicity

Caption: A generalized workflow for in silico ADMET prediction.

Step-by-Step Protocol for ADMET Prediction of this compound
  • Obtain the SMILES String: For this compound, a representative SMILES string is COC1=CC=CC2=C1SC=C2C(=O)O.

  • Select a Prediction Tool: Utilize a web-based server such as SwissADME or ADMETlab 2.0. These platforms offer a user-friendly interface and a comprehensive suite of predictive models.[2][5]

  • Input the Molecule: Paste the SMILES string into the input field of the selected web server and initiate the calculation.

  • Analyze the Results: The output will typically be a detailed report covering various ADMET parameters. Key areas of focus for our target molecule would include:

    • Gastrointestinal Absorption (HIA): Given its physicochemical properties, high intestinal absorption is likely to be predicted.

    • Blood-Brain Barrier (BBB) Permeability: The presence of a polar carboxylic acid group may lead to a prediction of poor BBB penetration.

    • Cytochrome P450 (CYP) Inhibition: The benzothiophene core could potentially interact with CYP enzymes. The prediction will indicate which isoforms (e.g., CYP2D6, CYP3A4) are likely to be inhibited.

    • hERG Inhibition: The potential for cardiotoxicity is a critical safety parameter to assess.

    • Ames Test: This predicts the mutagenic potential of the compound.

Table 2: Exemplar Predicted ADMET Properties for this compound

Parameter CategoryPropertyPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral absorption.
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to have significant central nervous system effects.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Toxicity hERG InhibitorLow RiskReduced likelihood of certain cardiac side effects.
Toxicity AMES MutagenicityNon-mutagenFavorable safety profile in terms of mutagenicity.

Note: This table presents hypothetical but likely outcomes for illustrative purposes. Actual predictions will depend on the specific algorithms of the software used.

Molecular Docking: Elucidating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The Molecular Docking Workflow

This process involves preparing the ligand and receptor structures, defining the binding site, running the docking simulation, and analyzing the resulting poses.[12][14]

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Results Analysis ligand_prep Ligand Preparation (Energy Minimization, PDBQT) grid_box Define Binding Site (Grid Box Generation) ligand_prep->grid_box receptor_prep Receptor Preparation (Remove Water, Add Hydrogens, PDBQT) receptor_prep->grid_box run_vina Run Docking Algorithm (e.g., AutoDock Vina) grid_box->run_vina pose_analysis Analyze Binding Poses (Binding Energy, Interactions) run_vina->pose_analysis visualization Visualize Complex (PyMOL, Discovery Studio) pose_analysis->visualization

Caption: A standard workflow for molecular docking using AutoDock Vina.

Step-by-Step Protocol for Docking this compound

This protocol assumes the use of AutoDock Vina, a widely used and freely available docking software.[12][14][15]

  • Obtain Receptor Structure: Download the 3D structure of a relevant protein target from the Protein Data Bank (PDB). For benzothiophene derivatives with potential anti-tubercular activity, a possible target could be the DprE1 enzyme from Mycobacterium tuberculosis.[11]

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling program like AutoDock Tools (ADT) or ChimeraX.[13]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format.

  • Prepare the Ligand:

    • Generate a 3D structure of this compound using software like Avogadro or from a database like PubChem.

    • Perform energy minimization to obtain a low-energy conformation.

    • In ADT, define the rotatable bonds and save the ligand in the PDBQT format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor, often guided by the position of a co-crystallized ligand or from literature.

    • Using ADT, define a grid box that encompasses the entire binding pocket. Note the center coordinates (x, y, z) and dimensions of the box.[12][13]

  • Configure and Run AutoDock Vina:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[14]

    • An important parameter is exhaustiveness, which controls the thoroughness of the search. A higher value increases the chance of finding the best pose but takes longer.[15]

    • Execute Vina from the command line, referencing the configuration file.[15]

  • Analyze the Results:

    • Vina will generate an output PDBQT file containing several predicted binding poses, ranked by their binding affinity (in kcal/mol).

    • Load the receptor and the output ligand poses into a visualization tool like PyMOL or Discovery Studio.[14]

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of the ligand and the amino acid residues of the protein's active site.

QSAR Modeling: Linking Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16][17][18] Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.[17]

The QSAR Modeling Cycle

The development of a QSAR model is an iterative process involving data collection, descriptor calculation, model building, and rigorous validation.[19]

QSAR_Cycle data_collection Data Collection (Compounds & Biological Activity) descriptor_calc Descriptor Calculation (1D, 2D, 3D) data_collection->descriptor_calc data_split Data Splitting (Training & Test Sets) descriptor_calc->data_split model_build Model Building (e.g., MLR, RF, SVM) data_split->model_build validation Model Validation (Internal & External) model_build->validation validation->model_build If Not Validated prediction Prediction (New Compounds) validation->prediction If Validated prediction->data_collection Iterate

Caption: The iterative workflow for developing a QSAR model.

A Conceptual Approach to Building a QSAR Model for Benzothiophene Derivatives
  • Data Curation: Assemble a dataset of benzothiophene derivatives with experimentally determined biological activity against a specific target (e.g., IC50 values for an enzyme). This data can be sourced from literature or internal databases.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic).[20]

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) used to build the model, and a test set (20-30%) used to evaluate its predictive performance on unseen data.

  • Model Generation: Use a statistical or machine learning method to correlate the molecular descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Random Forests (RF), and Support Vector Machines (SVM).[20]

  • Model Validation: Rigorously validate the model to ensure it is statistically significant and has good predictive power. This involves:

    • Internal Validation: Techniques like cross-validation (e.g., leave-one-out) performed on the training set.

    • External Validation: Using the model to predict the activity of the compounds in the test set and comparing the predicted values with the experimental ones.

  • Interpretation and Prediction: Once a robust and validated model is obtained, it can be used to predict the biological activity of novel benzothiophene derivatives, including this compound. The model can also provide insights into which structural features are most important for activity.[19]

Conclusion and Future Perspectives

This guide has outlined a multi-faceted in silico approach to characterizing this compound for drug discovery purposes. By integrating predictions of physicochemical properties, ADMET profiling, molecular docking, and QSAR modeling, researchers can build a comprehensive computational profile of a lead candidate. This holistic view enables more informed decision-making, helping to prioritize compounds with a higher probability of success in later-stage development.

The field of computational drug discovery is continuously evolving, with advancements in artificial intelligence and machine learning leading to more accurate and sophisticated predictive models.[1][20] As these tools become more powerful and accessible, their integration into the drug discovery workflow will become even more critical for accelerating the development of new and effective medicines. The principles and protocols described herein provide a solid foundation for leveraging these powerful computational strategies.

References

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Methodological & Application

The Synthetic Versatility of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxybenzo[b]thiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its rigid benzothiophene core, coupled with the electronic influence of the methoxy group and the reactive handle of the carboxylic acid, makes it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations and insights into the design of novel therapeutic agents.

The benzothiophene scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[1]. The strategic placement of a methoxy group at the 4-position can significantly modulate the compound's electronic properties and metabolic stability, influencing its interaction with biological targets[2]. This document will serve as a comprehensive resource for scientists looking to leverage the synthetic potential of this compound in their research and development endeavors.

Application Notes: A Scaffold for Bioactive Compound Synthesis

The inherent reactivity of the carboxylic acid group allows for a variety of chemical modifications, primarily through the formation of amide and ester linkages. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Derivatives: Exploring New Chemical Space

The conversion of this compound to its corresponding amides is a common and effective strategy for generating novel compounds with potential therapeutic applications. Amide bond formation is one of the most frequently used reactions in drug discovery, allowing for the introduction of diverse functionalities that can influence a molecule's solubility, hydrogen bonding capacity, and overall pharmacological profile[3][4].

Derivatives of benzo[b]thiophene-2-carboxamide have been investigated for a range of biological activities. For instance, various substituted benzo[b]thiophene-2-carboxamides have been designed and synthesized as STING (stimulator of interferon genes) agonists, which play a crucial role in the innate immune response and have potential applications in cancer immunotherapy[4]. The ability to readily diversify the amine component in the amide coupling reaction provides a powerful tool for optimizing the biological activity of these compounds.

Ester Derivatives: Modulating Physicochemical Properties

Esterification of this compound is another key transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Esters can serve as prodrugs, which are inactive compounds that are converted into their active forms in the body. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of various esters of benzo[b]thiophene-2-carboxylic acid has been reported, highlighting the utility of this functional group in creating a diverse range of chemical entities[5][6][7]. The choice of alcohol used in the esterification reaction can be tailored to achieve the desired properties for a specific application.

Core Synthetic Transformations: Protocols and Mechanisms

The following sections provide detailed, step-by-step protocols for the two most common and impactful synthetic transformations of this compound: amide bond formation and Fischer esterification.

Amide Coupling via EDC/HOBt Activation

Amide bond formation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A widely used and reliable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt). This combination is effective in minimizing side reactions and racemization, particularly when working with chiral amines[8][9][10].

Mechanism of EDC/HOBt Coupling:

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic HOBt to form an active ester. The amine then displaces HOBt from the active ester to form the stable amide bond.

Diagram of EDC/HOBt Amide Coupling Workflow:

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start This compound + EDC + HOBt in Anhydrous Solvent (e.g., DMF or DCM) activation Stir at 0 °C to room temperature start->activation Mix reagents active_ester Formation of HOBt Active Ester activation->active_ester Activation add_amine Add Amine (R-NH2) active_ester->add_amine Transfer or add in situ coupling_reaction Stir at room temperature add_amine->coupling_reaction amide_product Formation of 4-Methoxybenzo[b]thiophene-2-carboxamide coupling_reaction->amide_product quench Quench Reaction (e.g., with water) amide_product->quench extraction Solvent Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification final_product Pure Amide Product purification->final_product

Caption: Workflow for the synthesis of 4-Methoxybenzo[b]thiophene-2-carboxamides.

Detailed Protocol for Amide Coupling:

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Slowly add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseTypical SolventAdvantagesDisadvantages
EDCHOBt/HOAtDIPEA/TEADMF, DCMWater-soluble byproducts, mild conditionsCan lead to racemization without additives
DCCHOBt/DMAP-DCM, THFInexpensive, effectiveDicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove
HATU-DIPEA/TEADMFHigh efficiency, low racemizationMore expensive
PyBOP-DIPEA/TEADMF, DCMGood for sterically hindered substratesCan be more expensive than carbodiimides
Fischer Esterification

The Fischer esterification is a classic and straightforward method for converting a carboxylic acid into an ester using an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent, or water is removed as it is formed[5][11].

Mechanism of Fischer Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst.

Diagram of Fischer Esterification Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Alcohol (as solvent) + Acid Catalyst (e.g., H₂SO₄) reflux Reflux for several hours start->reflux ester_formation Ester Formation (Equilibrium) reflux->ester_formation quench Cool and Quench with Water ester_formation->quench neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize extract Solvent Extraction neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate Solvent dry->concentrate purify Distillation or Column Chromatography concentrate->purify final_product Pure Ester Product purify->final_product

Caption: Workflow for the Fischer esterification of this compound.

Detailed Protocol for Fischer Esterification:

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by saturated aqueous NaHCO₃ solution until the effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by distillation if it is a liquid, to obtain the pure product.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds, particularly in the pursuit of new therapeutic agents. The straightforward and high-yielding transformations of its carboxylic acid group into amides and esters provide a robust platform for generating chemical diversity. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors. The continued exploration of the chemical space accessible from this compound holds great promise for the discovery of future medicines and advanced materials.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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  • Zhang, Z., et al. (2020). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 207, 112726. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
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  • PubChem. 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. [Link]

  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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  • AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ACS Publications. Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. [Link]

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  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

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Functionalization protocols for 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Diversification of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal building block for designing molecules that interact with biological targets. Derivatives of benzo[b]thiophene have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] Specifically, this compound is a versatile starting material, offering multiple points for chemical modification. The carboxylic acid at the C2 position serves as a handle for amide and ester formation, while the aromatic core, activated by the methoxy group, can be functionalized through various modern synthetic methodologies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reliable and reproducible protocols for the functionalization of this key scaffold. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods for their specific synthetic targets.

Part 1: Functionalization of the Carboxylic Acid Moiety

The carboxylic acid at the C2 position is the most accessible functional group for initial diversification. Its conversion into esters and amides is fundamental for modulating properties like solubility, cell permeability, and target engagement.

Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification is a primary strategy to mask the polarity of the carboxylic acid, which can enhance cell membrane permeability. The resulting esters can act as pro-drugs, which are hydrolyzed in vivo to release the active carboxylic acid.

This classical method is effective for simple, unhindered alcohols where the starting material is stable to strong acid and heat.[5] The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent (a large excess) or by removing the water byproduct.[5]

Causality Behind the Choice: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] This method is cost-effective and straightforward for generating simple alkyl esters.

Detailed Protocol:

  • Suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol, ethanol; ~20-50 equiv, serving as the solvent).

  • To this stirring suspension, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 equiv).

  • Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Amidation: Building Blocks for SAR Studies

The formation of amides is arguably the most critical reaction in medicinal chemistry for exploring Structure-Activity Relationships (SAR). The amide bond introduces a hydrogen bond donor/acceptor pair and provides a vector to append a vast array of chemical functionalities. Modern peptide coupling reagents offer mild and efficient conditions, avoiding the harshness of older methods.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Causality Behind the Choice: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the incoming amine to form the stable amide bond. A mild non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the acid formed during the reaction. This method is superior for coupling sensitive or sterically hindered amines and preserves stereochemical integrity if chiral amines are used.

Detailed Protocol:

  • Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) and DIPEA (2.0-3.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure amide.

Part 2: Functionalization of the Aromatic Core

Diversification of the benzo[b]thiophene ring system is crucial for optimizing pharmacokinetic and pharmacodynamic properties. This typically involves an initial halogenation step to install a "handle" for subsequent palladium-catalyzed cross-coupling reactions. The carboxylic acid group should be protected, typically as an ester (e.g., methyl or ethyl ester from Protocol 1), before performing these reactions to prevent interference with the organometallic catalysts.

G start 4-Methoxybenzo[b]thiophene- 2-carboxylic Acid ester Methyl 4-Methoxybenzo[b]thiophene- 2-carboxylate (Protected Acid) start->ester Esterification (Protection) halogen Halogenated Intermediate (e.g., 7-Bromo derivative) ester->halogen Halogenation (e.g., NBS) suzuki Suzuki Coupling (Aryl/Heteroaryl) halogen->suzuki Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling (Alkynyl) halogen->sonogashira buchwald Buchwald-Hartwig (Amino) halogen->buchwald deprotection Final Deprotected Acid (Active Compound) suzuki->deprotection Saponification (Deprotection) sonogashira->deprotection buchwald->deprotection

Figure 1: General workflow for the diversification of the this compound scaffold.

Halogenation: Installing a Cross-Coupling Handle

Electrophilic aromatic substitution is the primary method for introducing a halogen. The methoxy group at C4 is an ortho-, para-directing group, while the thiophene sulfur directs to the C3 position. The outcome is often a mixture or dependent on subtle reaction conditions. For benzo[b]thiophenes, the C3 and C7 positions are often susceptible to electrophilic attack. Careful selection of reagents and conditions is required for regioselectivity.

N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine for halogenating electron-rich aromatic rings.

Causality Behind the Choice: In a polar aprotic solvent like DMF or acetonitrile, NBS can generate a low concentration of Br⁺, which then attacks the electron-rich aromatic core. The regioselectivity can be tuned by solvent and temperature, but for this specific scaffold, bromination often occurs at the C7 position.

Detailed Protocol:

  • Dissolve the protected starting material, Methyl 4-methoxybenzo[b]thiophene-2-carboxylate (1.0 equiv), in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0°C and then warm to room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the desired bromo-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated intermediate in hand, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern drug discovery synthesis.[3]

G pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)-X Ln pd0->pd_intermediate Oxidative Addition aryl_halide Ar-X boronic_acid R-B(OR)2 boronate [R-B(OR)2(OH)]⁻ boronic_acid->boronate base Base (OH⁻) product Ar-R transmetal_complex Ar-Pd(II)-R Ln pd_intermediate->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Suzuki reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron species (like a boronic acid or ester).[6]

Causality Behind the Choice: This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a specific ligand) and base (e.g., K₂CO₃, K₃PO₄) is critical. Phosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

Detailed Protocol:

  • To a reaction vial, add the halogenated benzo[b]thiophene ester (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100°C for 4-12 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the coupled product.

  • The final carboxylic acid can be obtained by saponification of the ester (e.g., using LiOH or NaOH in a THF/water mixture).[7]

Reaction TypeTypical Catalyst / LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-110
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25-80
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃, K₃PO₄Toluene, Dioxane80-110

Table 1: Summary of typical conditions for palladium-catalyzed cross-coupling reactions on halogenated benzo[b]thiophene scaffolds.[8][9][10][11][12]

Conclusion

This compound is a highly valuable scaffold for the development of novel chemical entities. By leveraging straightforward transformations of the carboxylic acid and employing modern palladium-catalyzed cross-coupling reactions on the aromatic core, researchers can rapidly generate diverse libraries of compounds. The protocols and principles outlined in this guide provide a robust foundation for the synthesis and exploration of this important class of molecules, enabling the advancement of drug discovery and materials science projects.

References

  • Title: Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene Source: RSC Publishing URL
  • Title: Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene Source: SciSpace URL
  • Title: Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene Source: Benchchem URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Publications URL: [Link]

  • Title: Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Source: ResearchGate URL: [Link]

  • Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Functionalization and properties investigations of benzothiophene derivatives Source: KTU ePubl URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Antitubercular Activity of New Benzo[b]thiophenes Source: PMC - NIH URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase Source: PubMed URL: [Link]

  • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science URL: [Link]

  • Title: An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3 Source: Scholars Research Library URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: PMC - NIH URL: [Link]

  • Title: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities Source: ResearchGate URL: [Link]

  • Title: A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: MDPI URL: [Link]

  • Title: Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs Source: ResearchGate URL: [Link]

  • Title: Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: PMC - NIH URL: [Link]

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Application Notes: 4-Methoxybenzo[b]thiophene-2-carboxylic acid as a Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiophene Core in Medicinal Chemistry

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its structural rigidity, lipophilicity, and ability to engage in a wide range of biological interactions.[1] Its presence in several clinically successful drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton , underscores its therapeutic potential.[2] The electronic properties of the benzothiophene ring system, coupled with the diverse functionalization it allows, make it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Methoxybenzo[b]thiophene-2-carboxylic acid as a key building block in the synthesis of innovative pharmaceuticals. We will delve into its synthesis, key reactions, and present detailed protocols for the development of derivatives with potential therapeutic applications.

Physicochemical Properties and Strategic Advantages

The strategic placement of the methoxy group at the 4-position and the carboxylic acid at the 2-position of the benzo[b]thiophene core imparts distinct advantages for drug design.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₈O₃SProvides a solid foundation for further molecular elaboration.
Molecular Weight 208.24 g/mol A favorable starting size that adheres to Lipinski's rule of five for oral bioavailability.
Methoxy Group (C4) Electron-donatingModulates the electronic properties of the aromatic system, influencing binding interactions and metabolic stability. Can also serve as a key hydrogen bond acceptor.
Carboxylic Acid (C2) Versatile functional handleEnables a wide array of chemical transformations, including amidation, esterification, and conversion to other functional groups, facilitating the exploration of structure-activity relationships (SAR).[4]

The carboxylic acid moiety, in particular, is a gateway to creating diverse libraries of compounds through well-established coupling chemistries.

Synthesis of this compound: A Reliable Protocol

While multiple routes to substituted benzo[b]thiophenes exist[5], a common and reliable method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester. The synthesis of the ester can be achieved through established cyclization reactions. Below is a representative, two-step protocol.

Experimental Protocol 1: Synthesis of Methyl 4-methoxybenzo[b]thiophene-2-carboxylate

This protocol is adapted from established methods for analogous structures.

Materials:

  • 2-Mercapto-6-methoxyphenol

  • Methyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Polyphosphoric acid (PPA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • S-alkylation: In a round-bottom flask, dissolve 2-mercapto-6-methoxyphenol (1 equivalent) and methyl chloroacetate (1.1 equivalents) in DMF. Add anhydrous potassium carbonate (2.5 equivalents) and stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude thioether.

  • Cyclization: Add the crude thioether to polyphosphoric acid at 80°C with vigorous stirring. Heat the mixture to 120°C and maintain for 2 hours.

  • Isolation and Purification: Cool the reaction mixture and carefully quench with ice-water. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-methoxybenzo[b]thiophene-2-carboxylate.

Experimental Protocol 2: Hydrolysis to this compound

This protocol is based on the well-established hydrolysis of esters to carboxylic acids, similar to the synthesis of 4-methylbenzo[b]thiophene-2-carboxylic acid.[6]

Materials:

  • Methyl 4-methoxybenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate

  • Methanol

  • Water

  • tert-Butyl methyl ether

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-methoxybenzo[b]thiophene-2-carboxylate (1 equivalent), lithium hydroxide monohydrate (2.5 equivalents), methanol, and water.

  • Hydrolysis: Stir the mixture at 80°C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the methanol. Add water to the residue and wash with tert-butyl methyl ether to remove any unreacted ester.

  • Acidification and Extraction: Slowly add concentrated hydrochloric acid to the aqueous layer to precipitate the carboxylic acid. Extract the product with tert-butyl methyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate under reduced pressure to yield this compound as a solid.

Application in Pharmaceutical Synthesis: Design and Development of Novel Therapeutics

The true value of this compound lies in its potential as a scaffold for a diverse range of therapeutic agents. The carboxylic acid functionality is a prime site for modification to generate amides, esters, and other derivatives with tailored biological activities.

Case Study: Design of a Hypothetical Anticancer Agent

Benzo[b]thiophene derivatives have shown promise as anticancer agents.[1] Here, we propose the synthesis of a novel amide derivative of this compound and outline a protocol for its preliminary biological evaluation.

Design Rationale:

The proposed molecule incorporates a piperazine moiety, a common pharmacophore in anticancer drugs, linked to the benzothiophene core via an amide bond. The terminal phenyl group on the piperazine can be varied to explore SAR.

G This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling EDC, HOBt Novel Anticancer Candidate Novel Anticancer Candidate Amide Coupling->Novel Anticancer Candidate 1-Phenylpiperazine 1-Phenylpiperazine 1-Phenylpiperazine->Amide Coupling

Figure 1: Synthetic strategy for a novel anticancer candidate.

Experimental Protocol 3: Synthesis of (4-methoxybenzo[b]thiophen-2-yl)(4-phenylpiperazin-1-yl)methanone

Materials:

  • This compound

  • 1-Phenylpiperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add 1-phenylpiperazine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 4: In Vitro Anticancer Activity Screening

Cell Lines:

  • A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • A non-cancerous cell line for cytotoxicity assessment (e.g., hTERT-RPE1).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound (and a vehicle control) for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each cell line.

G cluster_0 In Vitro Screening Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Viability Assay Viability Assay Compound Treatment->Viability Assay IC50 Determination IC50 Determination Viability Assay->IC50 Determination

Figure 2: Workflow for in vitro anticancer screening.

Expanding the Therapeutic Landscape: Other Potential Applications

The versatility of the this compound scaffold extends beyond oncology. By modifying the groups attached to the carboxylic acid, researchers can explore a wide range of therapeutic targets.

  • Anti-inflammatory Agents: Derivatives of benzo[b]thiophene carboxylic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Antimicrobial Agents: The benzothiophene nucleus is present in compounds with activity against multidrug-resistant bacteria.[8]

  • Antitubercular Agents: Benzo[b]thiophene-2-carboxylic acid derivatives have shown efficacy against Mycobacterium tuberculosis.[2]

Conclusion

This compound is a highly valuable and versatile building block for the development of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a robust platform for the creation of diverse chemical libraries. The proven track record of the benzo[b]thiophene core in approved drugs, combined with the potential for novel derivatives to exhibit potent and selective biological activity, makes this scaffold a compelling starting point for drug discovery programs in oncology, inflammation, and infectious diseases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical entity.

References

  • Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3):128.
  • Chem-Impex. (n.d.). 5-Methoxybenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Giri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 137, 417-440.
  • Patel, P. D., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 7(12), 1108–1113.
  • Patents, Google. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • New Drug Approvals. (2020). RALOXIFENE. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(15), 3453.
  • AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings, 2390, 020007.
  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Retrieved from [Link]

  • NIH. (2012). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 3(4), 289–293.
  • NIH. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 143-52.
  • NIH. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(17), 5420–5437.
  • NIH. (2023).
  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2017). Chapter 5: Synthesis of Raloxifene. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Methoxybenzo[b]thiophene-2-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Methoxybenzo[b]thiophene-2-carboxylic acid in Advanced Materials

This compound is a versatile heterocyclic compound poised for significant contributions to materials science. Its rigid benzothiophene core provides thermal stability and favorable electronic properties, while the methoxy and carboxylic acid functional groups offer sites for tailored chemical modifications. These features make it an attractive building block for a new generation of functional materials, particularly in the realms of organic electronics and porous crystalline structures.

The benzothiophene moiety, a fused ring system of benzene and thiophene, is known for its luminescent and semiconducting properties, making it a valuable component in the design of materials for solar cells and thin-film devices[1]. The carboxylic acid group is a key functional handle for polymerization and for anchoring to inorganic surfaces, which is crucial for creating hybrid materials with enhanced properties[2]. Furthermore, carboxylic acids are among the most common and effective ligands for the synthesis of Metal-Organic Frameworks (MOFs), a class of porous materials with applications in gas storage, separation, and catalysis[3][4].

This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed protocols for the synthesis and characterization of novel materials derived from this promising precursor.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application in materials synthesis.

PropertyValueSource
CAS Number 476199-14-1[5]
Molecular Formula C₁₀H₈O₃S[5]
Molecular Weight 208.24 g/mol N/A
Appearance SolidN/A
Purity ≥96%[5]

Application I: Synthesis of Conductive Polymers for Organic Electronics

The π-conjugated system of the benzothiophene core makes this compound an excellent monomer for the synthesis of conductive polymers. The carboxylic acid group can be leveraged to create polymers with tailored solubility and to facilitate interfacial binding in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[2].

Protocol 1: Synthesis of a Poly(thiophene) Derivative via Oxidative Polymerization

This protocol describes a general method for the oxidative polymerization of a this compound derivative. The carboxylic acid is first converted to an ester to improve solubility and processability during polymerization.

Step 1: Esterification of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1 eq.) in an excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting methyl 4-methoxybenzo[b]thiophene-2-carboxylate by column chromatography.

Step 2: Oxidative Polymerization

  • Monomer Solution: Dissolve the purified methyl 4-methoxybenzo[b]thiophene-2-carboxylate (1 eq.) in an anhydrous solvent like chloroform or nitrobenzene.

  • Oxidizing Agent: In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl₃) (2.5-3 eq.) in the same solvent.

  • Polymerization: Slowly add the monomer solution to the FeCl₃ solution under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring. The reaction is typically carried out at room temperature for 24 hours.

  • Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Washing: Filter the precipitate and wash it extensively with methanol, followed by a final wash with a dilute hydrochloric acid solution to remove any remaining iron salts.

  • Drying: Dry the polymer under vacuum to a constant weight.

Step 3: (Optional) Hydrolysis to Poly(this compound)

  • Saponification: Suspend the polymer in a mixture of tetrahydrofuran (THF) and a solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux until the ester groups are completely hydrolyzed (monitor by IR spectroscopy).

  • Acidification: Cool the mixture and acidify with a dilute solution of hydrochloric acid (HCl) to precipitate the carboxylic acid-functionalized polymer.

  • Purification: Filter the polymer, wash thoroughly with deionized water, and dry under vacuum.

Diagram of the Polymerization Workflow:

polymerization_workflow cluster_esterification Step 1: Esterification cluster_polymerization Step 2: Oxidative Polymerization cluster_hydrolysis Step 3: Hydrolysis (Optional) start_acid 4-Methoxybenzo[b]thiophene- 2-carboxylic acid esterification Methanol, H₂SO₄ (cat.) Reflux start_acid->esterification ester_product Methyl 4-methoxybenzo[b]thiophene- 2-carboxylate esterification->ester_product polymerization FeCl₃, Chloroform Room Temperature, 24h ester_product->polymerization poly_ester Poly(methyl 4-methoxybenzo[b]thiophene- 2-carboxylate) polymerization->poly_ester hydrolysis NaOH, THF/H₂O Reflux, then HCl poly_ester->hydrolysis poly_acid Poly(4-methoxybenzo[b]thiophene- 2-carboxylic acid) hydrolysis->poly_acid

Caption: Workflow for the synthesis of a conductive polymer.

Characterization of the Synthesized Polymer
TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the chemical structure and functional groups.Disappearance of the carboxylic acid O-H stretch and appearance of an ester C=O stretch after esterification. Disappearance of the ester C=O and reappearance of a broad O-H stretch after hydrolysis.
¹H NMR Spectroscopy To elucidate the polymer structure and confirm monomer incorporation.Broadening of peaks corresponding to the benzothiophene protons, indicating polymerization.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI) of the polymer.Provides information on the average chain length and distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A decomposition temperature above 200°C is expected, indicating good thermal stability.
UV-Vis Spectroscopy To investigate the electronic properties and conjugation length.A red-shift in the absorption maximum compared to the monomer, indicating an extended π-conjugated system.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels and the electrochemical band gap.Provides insight into the semiconducting properties of the polymer.
Four-Point Probe Measurement To measure the electrical conductivity of the polymer film.Conductivity values will depend on the doping level and polymer structure.

Application II: Synthesis of Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an ideal organic linker for the construction of MOFs[3][4]. The rigid nature of the benzothiophene backbone can lead to the formation of robust frameworks with permanent porosity. The methoxy group can influence the electronic environment of the pores and potentially interact with guest molecules.

Protocol 2: Solvothermal Synthesis of a Nickel-Based MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and nickel(II) as the metal node.

  • Reactant Mixture: In a glass vial, combine this compound (1 eq.), a nickel salt such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (1 eq.), and a solvent system, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Modulator (Optional): A modulator, such as formic acid or acetic acid, can be added to control the crystallinity and phase of the resulting MOF.

  • Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 120-150°C) for a defined period (e.g., 24-72 hours).

  • Cooling: Allow the oven to cool down slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the crystals with the reaction solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: Immerse the crystals in a fresh, volatile solvent like ethanol or acetone for several days, replacing the solvent periodically to remove the high-boiling point synthesis solvent from the pores.

  • Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or catalysis.

Diagram of the MOF Synthesis Workflow:

mof_synthesis_workflow cluster_synthesis MOF Synthesis cluster_purification Purification and Activation reactants This compound + Ni(NO₃)₂·6H₂O + DMF solvothermal Solvothermal Reaction (120-150°C, 24-72h) reactants->solvothermal crystals Crystalline MOF Product solvothermal->crystals washing Washing with DMF crystals->washing exchange Solvent Exchange (Ethanol) washing->exchange activation Activation (Heating under Vacuum) exchange->activation activated_mof Porous MOF Material activation->activated_mof

Sources

Application Note & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from 4-Methoxybenzo[b]thiophene-2-carboxylic acid. We present detailed, field-proven protocols for three key transformations targeting the carboxylic acid moiety: esterification, amidation, and a modern decarbonylative bi-aryl coupling. The rationale behind reagent selection, reaction mechanisms, and troubleshooting strategies are discussed to empower researchers to expand their compound libraries with novel, high-value benzo[b]thiophene derivatives.

Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold

Heterocyclic compounds are cornerstones of drug discovery, and sulfur-containing systems like benzo[b]thiophene are of particular interest.[4] Their structural similarity to endogenous molecules and their ability to engage in various biological interactions have led to the development of numerous clinical drugs.[1][3] The starting material, this compound, is a versatile building block. The methoxy group at the 4-position and the carboxylic acid at the 2-position offer distinct handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).[1] This guide focuses on leveraging the reactivity of the C2-carboxylic acid to generate three classes of derivatives with high potential for biological activity: esters, amides, and C2-aryl compounds.

Rationale for Derivatization Pathways

The functional group at the C2 position is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. By converting the carboxylic acid, we can systematically modulate lipophilicity, hydrogen bonding capacity, and steric profile.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially improving cell membrane permeability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

  • Amidation: The amide bond is a cornerstone of medicinal chemistry, found in approximately 25% of all pharmaceuticals.[5] Introducing an amide linkage provides a metabolically stable group with hydrogen bond donor and acceptor capabilities, crucial for target binding.

  • Decarbonylative C-C Coupling: Replacing the carboxylic acid with an aryl or heteroaryl group via a Suzuki-type reaction dramatically alters the molecular architecture.[6] This transformation creates bi-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies, allowing for the exploration of new binding pockets.[6]

Overall Synthetic Workflow

The following workflow illustrates the strategic diversification of the this compound scaffold.

G cluster_ester Protocol 1: Esterification cluster_amide Protocol 2: Amidation cluster_suzuki Protocol 3: Decarbonylative Coupling start 4-Methoxybenzo[b]thiophene- 2-carboxylic Acid p1_reagents R-OH, DCC, DMAP start->p1_reagents Mild Conditions p2_reagents R1R2NH, EDC, HOBt start->p2_reagents Peptide Coupling p3_reagents Ar-B(OH)2, Pd Catalyst start->p3_reagents C-C Bond Formation p1_product Ester Derivatives p1_reagents->p1_product p2_product Amide Derivatives p2_reagents->p2_product p3_product C2-Aryl Derivatives p3_reagents->p3_product

Caption: Synthetic diversification from the core scaffold.

Detailed Application Protocols

Protocol 1: Synthesis of Ester Derivatives via DCC/DMAP Coupling

Introduction: This protocol utilizes the Steglich esterification, a mild and highly efficient method that employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[7] This method is superior to classic Fischer esterification for sensitive substrates as it avoids strong acids and high temperatures, suppressing side product formation.[7][8]

Materials:

  • This compound

  • Desired alcohol (R-OH, 1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC, 1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Add the desired alcohol (1.1 mmol) and DMAP (0.1 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Characterization:

  • IR Spectroscopy: Appearance of a new C=O ester stretch (approx. 1720-1740 cm⁻¹) and disappearance of the broad O-H stretch from the carboxylic acid.[9][10]

  • ¹H NMR Spectroscopy: Disappearance of the carboxylic acid proton (δ > 10 ppm) and appearance of new signals corresponding to the alcohol moiety.[11]

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the ester product.[12]

Mechanism Insight: The Role of DCC and DMAP

G cluster_main Steglich Esterification Mechanism Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Acid:e->O_Acylisourea:w + DCC DCC DCC Acyl_DMAP Acyl-DMAP+ Cation (Highly Reactive) O_Acylisourea:e->Acyl_DMAP:w + DMAP - DCU DMAP DMAP Ester R-COOR' Acyl_DMAP:e->Ester:w + R'-OH - DMAP Alcohol R'-OH DCU DCU (Precipitate)

Caption: Catalytic cycle of DCC/DMAP-mediated esterification.

Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Introduction: This protocol employs a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with HOBt (Hydroxybenzotriazole). This combination is a gold standard in peptide synthesis and is highly effective for forming amide bonds.[13] HOBt acts as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[5]

Materials:

  • This compound

  • Desired amine (primary or secondary, 1.1 equivalents)

  • EDC (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution, 1N HCl, Brine

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), HOBt (1.5 mmol), and the desired amine (1.1 mmol) in anhydrous DMF (10 mL).

  • Add DIPEA (2.0 mmol) to the mixture and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure amide.

Characterization:

  • IR Spectroscopy: Appearance of a C=O amide stretch (approx. 1630-1680 cm⁻¹) and an N-H stretch (for primary/secondary amides, approx. 3200-3400 cm⁻¹).[10]

  • ¹H NMR Spectroscopy: Disappearance of the carboxylic acid proton and appearance of new signals for the amine moiety, including a broad N-H proton signal.[9]

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the amide product.[12][14]

Protocol 3: Synthesis of C2-Aryl Derivatives via Decarbonylative Suzuki Coupling

Introduction: Traditional Suzuki couplings require conversion of the carboxylic acid to a halide.[15] This modern protocol describes a more direct palladium-catalyzed decarbonylative Suzuki cross-coupling, reacting the carboxylic acid directly with an arylboronic acid.[6][16] This method offers improved atom economy and avoids harsh halogenating agents.

Materials:

  • This compound

  • Arylboronic acid (Ar-B(OH)₂, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Silver carbonate (Ag₂CO₃, 2.0 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene, anhydrous

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), Ag₂CO₃ (2.0 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 18-24 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite, washing the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired bi-aryl product.

Characterization:

  • ¹H & ¹³C NMR Spectroscopy: Complete disappearance of the carboxyl group signal. Appearance of new aromatic signals corresponding to the coupled aryl ring.[11]

  • Mass Spectrometry: The molecular ion peak will confirm the mass of the new bi-aryl compound, reflecting the loss of CO₂ and the addition of the aryl group.[12]

Summary of Characterization Data

Derivative ClassSynthesis MethodExpected Yield (%)Key IR Peaks (cm⁻¹)Key ¹H NMR Signal (δ ppm)Expected m/z [M+H]⁺
Methyl Ester DCC/DMAP85-95%~1725 (C=O)~3.9 (O-CH₃)223.04
Benzylamide EDC/HOBt70-85%~1650 (C=O), ~3300 (N-H)~4.6 (d, N-CH₂)298.08
2-Phenyl Decarbonylative Suzuki50-70%N/A (Aromatic C-H/C=C)7.3-7.8 (m, Ar-H)241.07

Troubleshooting Common Issues

G Start Low/No Yield in Amidation Reaction Check_Reagents Are reagents (EDC, acid) fresh and anhydrous? Start->Check_Reagents Check_Solvent Is the solvent (DMF) fully anhydrous? Check_Reagents->Check_Solvent Yes Sol_Reagents Use freshly opened EDC. Ensure starting acid is dry. Check_Reagents->Sol_Reagents No Check_Base Is the amine salt-free? Is DIPEA sufficient? Check_Solvent->Check_Base Yes Sol_Solvent Use freshly opened anhydrous DMF or dry over molecular sieves. Check_Solvent->Sol_Solvent No Check_Temp Was the reaction run at RT for sufficient time? Check_Base->Check_Temp Yes Sol_Base Free-base the amine if starting from a salt. Increase DIPEA to 3 eq. Check_Base->Sol_Base No Sol_Temp Extend reaction time to 36h or gently heat to 40°C. Check_Temp->Sol_Temp No

Caption: Decision tree for troubleshooting amidation reactions.

Conclusion

This application note provides a robust and versatile framework for the synthesis of novel ester, amide, and bi-aryl derivatives from this compound. The detailed protocols are designed for reproducibility and are grounded in established, reliable chemical transformations. By explaining the rationale behind the chosen methodologies and providing clear characterization guidance, this document serves as a practical tool for medicinal chemists and researchers aiming to generate novel compound libraries based on the valuable benzo[b]thiophene scaffold.

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
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Application Note: High-Throughput Screening of a 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Focused Library for the Identification of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to conducting a high-throughput screening (HTS) campaign for the identification of novel kinase inhibitors, using a focused library of 4-Methoxybenzo[b]thiophene-2-carboxylic acid analogs as a representative example. We detail a robust and scientifically validated workflow, from the design and management of a focused compound library to the execution of a primary TR-FRET-based biochemical assay, culminating in a multi-step hit validation cascade. The protocols and data analysis methodologies presented herein are designed to be readily adaptable to various kinase targets and small molecule scaffolds, offering a blueprint for the efficient and effective discovery of new chemical entities for therapeutic development.

Introduction: The Rationale for a Focused Screening Approach

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The this compound core, in particular, presents a synthetically tractable starting point for the generation of a diverse yet focused library of analogs. Such libraries are designed to explore the chemical space around a known bioactive scaffold, increasing the probability of identifying potent and selective modulators of a specific biological target.[3][]

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[5] Their dysregulation is a hallmark of many cancers, and the development of small molecule inhibitors that can selectively target these enzymes has proven to be a successful therapeutic strategy.[5][6] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify those that interact with a biological target of interest.[7]

This application note will outline a hypothetical, yet scientifically rigorous, HTS campaign to identify inhibitors of a specific oncology-related kinase (e.g., a cyclin-dependent kinase or a receptor tyrosine kinase) from a focused library of this compound analogs. We will detail the critical steps of assay development, primary screening, and hit validation, providing both the theoretical basis for our experimental choices and detailed, actionable protocols.

The Screening Cascade: A Multi-Step Approach to Hit Identification and Validation

A successful HTS campaign is more than just a primary screen; it is a carefully designed cascade of assays that progressively refines the initial pool of "hits" into a smaller set of well-characterized and validated lead compounds.[8][9] Our proposed screening cascade is designed to eliminate false positives and enrich for compounds with the desired mechanism of action.

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary Primary HTS: Single-Concentration TR-FRET Kinase Assay Confirmation Dose-Response (IC50) Determination (TR-FRET Assay) Primary->Confirmation Initial Hits Secondary Orthogonal Assay: ATP-Glo Luminescent Kinase Assay Confirmation->Secondary Confirmed Hits Cellular Cell-Based Assay: Target Engagement (e.g., NanoBRET) Secondary->Cellular Validated Hits LeadOpt Hit-to-Lead Optimization: SAR, Selectivity Profiling, ADME Cellular->LeadOpt Qualified Hits

Figure 1: A representative screening cascade for the identification and validation of kinase inhibitors.

Compound Library Management: Ensuring Quality and Diversity

The quality of the compound library is a critical determinant of the success of an HTS campaign.[10] For this application note, we propose the creation of a focused library of this compound analogs.

Library Design and Synthesis

The design of a focused library should aim to systematically explore the structure-activity relationships (SAR) around the core scaffold.[3][11] This can be achieved through computational methods such as molecular docking and pharmacophore modeling to guide the selection of substituents.[12] The synthesis of the analog library can be accomplished using parallel synthesis techniques, allowing for the efficient generation of a diverse set of compounds.[10] Modifications can be introduced at various positions of the benzo[b]thiophene ring and the carboxylic acid moiety to modulate the physicochemical properties and target-binding interactions of the analogs.

Quality Control and Plating

Prior to screening, all compounds in the library must undergo rigorous quality control to ensure their identity, purity, and concentration. This is typically achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For the HTS campaign, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions, which are then plated into 384- or 1536-well microplates for automated screening.

Primary Screening: A TR-FRET-Based Kinase Assay

For the primary screen, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based biochemical assay.[13] TR-FRET assays are highly sensitive, robust, and amenable to miniaturization, making them ideal for HTS.[14] The LanthaScreen® TR-FRET kinase assay is a widely used platform for this purpose.[15][16]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds to it, bringing the terbium donor and the fluorescent acceptor on the peptide into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, leading to a FRET signal. Kinase inhibitors will prevent the phosphorylation of the substrate, resulting in a decrease in the TR-FRET signal.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase_active Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase_active->PhosphoSubstrate ATP_active ATP ATP_active->PhosphoSubstrate Substrate_active Fluorescent Substrate Substrate_active->PhosphoSubstrate FRET TR-FRET Signal PhosphoSubstrate->FRET Antibody Terbium-labeled Antibody Antibody->FRET Kinase_inactive Inactive Kinase NoFRET No TR-FRET Signal Kinase_inactive->NoFRET Inhibitor Inhibitor Inhibitor->Kinase_inactive ATP_inactive ATP ATP_inactive->NoFRET Substrate_inactive Fluorescent Substrate Substrate_inactive->NoFRET

Figure 2: Principle of the TR-FRET kinase assay.

Protocol: Primary HTS (Single-Concentration)

This protocol is designed for a 384-well plate format.

Materials:

  • Target Kinase

  • LanthaScreen® Fluorescein-labeled peptide substrate

  • LanthaScreen® Terbium-labeled phospho-specific antibody

  • Adenosine triphosphate (ATP)

  • Kinase buffer

  • Stop buffer (containing EDTA)

  • 384-well low-volume, black, solid-bottom microplates

  • Compound library plates (in DMSO)

  • Acoustic liquid handler or pintool for compound transfer

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Prepare working solutions of the target kinase, substrate, and ATP in kinase buffer at 2X the final concentration.

  • Compound Transfer: Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 20 nL) of each compound from the library plate to the assay plate. Also, include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add Kinase/Substrate Mix: Add 5 µL of the 2X kinase/substrate mixture to each well of the assay plate.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Add Antibody: Add 10 µL of the stop buffer containing the terbium-labeled antibody to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

Data Analysis: The primary screen data is typically analyzed by calculating the percent inhibition for each compound relative to the positive and negative controls. A Z'-factor is calculated for each plate to assess the quality and robustness of the assay.

  • Percent Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

  • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

A Z'-factor greater than 0.5 indicates an excellent assay. Hits are typically defined as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to confirm their activity and eliminate false positives.[17]

Dose-Response Confirmation

The first step in hit validation is to confirm the activity of the primary hits in a dose-response format. This involves testing the compounds at multiple concentrations to determine their half-maximal inhibitory concentration (IC50). This is typically performed using the same TR-FRET assay as the primary screen.

Orthogonal Assay

To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[9] A suitable orthogonal assay for kinase inhibitors is the ATP-Glo™ Luminescent Kinase Assay, which measures the amount of ATP remaining in the reaction after the kinase reaction.[6] A true inhibitor should be active in both the primary and orthogonal assays.

Cell-Based Target Engagement Assay

The ultimate goal of drug discovery is to identify compounds that are active in a cellular context. Therefore, validated hits from the biochemical assays should be tested in a cell-based assay to confirm their ability to engage the target kinase within a living cell. A variety of technologies can be used for this, such as the NanoBRET™ Target Engagement Assay.

Hit-to-Lead Optimization

Compounds that are confirmed in the secondary and cellular assays are considered "qualified hits" and can be advanced to the hit-to-lead optimization stage.[7][18] This phase involves a multidisciplinary effort, including medicinal chemistry, computational chemistry, and in vitro biology, to improve the potency, selectivity, and drug-like properties of the initial hits through iterative cycles of design, synthesis, and testing.[19][20]

Conclusion

The high-throughput screening of a focused library of this compound analogs, as outlined in this application note, provides a robust and efficient strategy for the identification of novel kinase inhibitors. By employing a carefully designed screening cascade, from a sensitive TR-FRET primary assay to a series of rigorous validation assays, researchers can increase the likelihood of discovering promising lead compounds for further development. The methodologies and protocols described herein offer a solid foundation for initiating a successful early-stage drug discovery program.

References

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Application Notes and Protocols for Amide Coupling with 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a ubiquitous functional group in a vast array of biologically active molecules, including numerous blockbuster pharmaceuticals.[1][2] Consequently, the reliable and efficient formation of this linkage is a cornerstone of modern medicinal chemistry and drug development.[2] 4-Methoxybenzo[b]thiophene-2-carboxylic acid is a valuable building block in the synthesis of novel therapeutic agents, with its benzothiophene core being a key structural motif in various pharmacologically active compounds.[3] The methoxy substituent can influence the molecule's electronic properties and binding interactions, making it a versatile starting material for library synthesis and lead optimization.[3]

This document provides a comprehensive guide to the amide coupling of this compound, offering detailed protocols and a discussion of the critical parameters that influence reaction success. We will explore the selection of appropriate coupling reagents, bases, and solvents, and provide step-by-step procedures for common amide bond formation techniques.

Core Principles of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is generally a slow and inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[4][5] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[2] This is achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea.[6][7][8] This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of a byproduct derived from the coupling reagent.

Selecting the Optimal Coupling Reagents

The choice of coupling reagent is paramount for a successful amide coupling reaction and depends on several factors, including the reactivity of the amine, the potential for side reactions, and the desired reaction conditions.

1. Carbodiimides (e.g., EDC)

  • Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then react directly with the amine.

  • Additives (HOBt, HOAt): The O-acylisourea intermediate is unstable and can racemize if the carboxylic acid has a chiral center. To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used.[6] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and side reactions.[6]

  • Advantages: EDC is water-soluble, and its urea byproduct can be easily removed by aqueous workup, simplifying purification.[9]

2. Uronium/Aminium Salts (e.g., HATU)

  • Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents.[7][10][11] The carboxylate, formed by deprotonation with a base, attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt.[7][8] This is rapidly converted to a highly reactive OAt-active ester, which then reacts with the amine to form the amide.[7][8]

  • Advantages: HATU is known for its high coupling efficiency and fast reaction rates, often providing excellent yields even with sterically hindered or electron-deficient amines.[7][12] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect.[7]

Visualizing the Activation Mechanisms

Amide_Coupling_Mechanisms cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism RCOOH_EDC R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH_EDC->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea HOBt HOBt Amide_EDC Amide HOBt_ester->Amide_EDC + R'-NH2 - HOBt Amine_EDC R'-NH2 Urea_byproduct Urea Byproduct RCOOH_HATU R-COO- O_acylisouronium O-Acylisouronium Salt RCOOH_HATU->O_acylisouronium + HATU HATU HATU OAt_ester OAt Active Ester O_acylisouronium->OAt_ester + HOAt anion - Tetramethylurea HOAt_anion HOAt anion Amide_HATU Amide OAt_ester->Amide_HATU + R'-NH2 - HOAt Amine_HATU R'-NH2 TMU Tetramethylurea

Caption: Mechanisms for EDC/HOBt and HATU mediated amide coupling.

The Role of the Base

A non-nucleophilic organic base is crucial in amide coupling reactions to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, and to neutralize any acidic byproducts generated during the reaction.[8]

  • DIPEA (N,N-Diisopropylethylamine or Hünig's base): This is a sterically hindered, non-nucleophilic base commonly used in amide coupling.[13][14] Its bulkiness prevents it from participating in unwanted side reactions, such as N-alkylation.[13][14][15] DIPEA is often the base of choice for peptide synthesis to minimize racemization.[13]

  • Triethylamine (TEA): While also a tertiary amine base, TEA is less sterically hindered than DIPEA, making it more nucleophilic.[13][15] This can sometimes lead to side reactions, especially with highly reactive acylating agents.[14] However, for many standard amide couplings, TEA is an effective and more economical choice.[13]

Solvent Selection

The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing the reaction rate.

  • Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its ability to dissolve a wide range of substrates.[7][9]

  • Dichloromethane (DCM): A less polar solvent that is also widely used. It is particularly useful when the product is less polar and for simplifying workup, as it is more volatile than DMF.[6][9]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent that can offer advantages in certain cases.[12]

Detailed Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for general amide synthesis.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[6]

  • Add DIPEA or TEA (2.5 equiv.) dropwise to the stirring solution.[6]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DMF, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

    • If using DCM, dilute with additional DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for more challenging couplings, such as those involving sterically hindered or electron-deficient amines.[12]

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.[4]

  • Add DIPEA (2.0 equiv.) to the solution.[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add the amine (1.2 equiv.) to the pre-activated mixture.[4]

  • Stir the reaction at room temperature for 1-4 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Parameters

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Rationale
Carboxylic Acid 1.0 equiv.1.0 equiv.Limiting reagent.
Amine 1.1 equiv.1.2 equiv.Slight excess to drive the reaction to completion.
Coupling Reagent EDC·HCl (1.2 equiv.)HATU (1.1 equiv.)Slight excess to ensure full activation of the acid.
Additive HOBt (1.2 equiv.)N/ASuppresses racemization and side reactions with EDC.
Base DIPEA or TEA (2.5 equiv.)DIPEA (2.0 equiv.)Neutralizes acidic species and facilitates carboxylate formation.
Solvent DMF or DCMDMFPolar aprotic solvent to dissolve reactants.
Temperature 0 °C to RTRTInitial cooling for EDC addition can control exothermicity.
Reaction Time 8-24 hours1-4 hoursHATU reactions are generally much faster.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Switch to a more powerful coupling reagent like HATU.- Increase reaction temperature or time.- For electron-deficient anilines, consider using EDC with DMAP as an acyl transfer catalyst.[12]
Side Product Formation - Racemization of chiral centers.- Reaction of the amine with the coupling reagent.- Ensure the use of HOBt or HOAt with carbodiimide reagents.- Add the amine after pre-activation of the carboxylic acid, especially with HATU.
Difficult Purification - Water-soluble byproducts.- Unreacted starting materials.- Perform aqueous washes during work-up to remove EDC byproducts and excess base.- Optimize stoichiometry to minimize unreacted starting materials.

Experimental Workflow Visualization

experimental_workflow start Start dissolve Dissolve Carboxylic Acid, Amine, and Additives start->dissolve cool Cool to 0 °C (if applicable) dissolve->cool add_reagents Add Coupling Reagent and Base cool->add_reagents react Stir at RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for amide coupling.

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of reagents and reaction conditions. For straightforward couplings, the EDC/HOBt system offers a reliable and cost-effective solution. For more challenging substrates, the use of a more potent coupling reagent such as HATU is recommended to ensure high yields and reaction efficiency. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and scalable methods for the synthesis of novel benzothiophene-based amides for applications in drug discovery and development.

References

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  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Reddit. Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Reddit. Does using DIPEA in a peptide coupling reaction that different from TEA?. [Link]

  • ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

  • Benchchem. A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development.
  • Fisher Scientific. Amide Synthesis. [Link]

  • Maulide, N., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. PMC, NIH. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • dos Santos, M. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. [Link]

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  • PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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Use of 4-Methoxybenzo[b]thiophene-2-carboxylic acid in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 4-Methoxybenzo[b]thiophene-2-carboxylic acid in Antimicrobial Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Benzothiophene Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1] The benzo[b]thiophene core, a sulfur-containing heterocyclic compound, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and notably, antimicrobial properties.[2][3] The versatility of the benzo[b]thiophene ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[4][5] This document focuses on a specific derivative, this compound, outlining its potential in antimicrobial drug discovery and providing detailed protocols for its evaluation.

Scientific Rationale: Why this compound?

The antimicrobial potential of benzo[b]thiophene derivatives is well-documented.[6][7] The specific substitutions on the benzothiophene ring are critical in defining the potency and spectrum of antimicrobial activity. The presence of a carboxylic acid group at the 2-position, as seen in our compound of interest, is a common feature in many biologically active molecules, often contributing to target binding and pharmacokinetic properties.[8] Furthermore, the methoxy group at the 4-position can influence the molecule's electronic and steric properties, potentially enhancing its interaction with microbial targets.[9] While direct studies on the 4-methoxy derivative are emerging, related compounds have shown significant efficacy, suggesting this compound is a strong candidate for investigation.[9]

Hypothesized Mechanism of Action

While the precise mechanism for this compound is yet to be fully elucidated, research on related benzothiophene derivatives suggests several potential pathways of antimicrobial action. These include the disruption of bacterial membrane potential and the induction of reactive oxygen species (ROS) production, leading to cellular damage and death.[1] Another possible mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, thereby interfering with DNA replication.[6]

Diagram 1: Hypothesized Antimicrobial Mechanisms

Hypothesized Antimicrobial Mechanisms cluster_0 This compound cluster_1 Bacterial Cell Compound 4-Methoxybenzo[b]thiophene- 2-carboxylic acid Membrane Cell Membrane Disruption Compound->Membrane ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme Cell_Death Bacterial Cell Death Membrane->Cell_Death ROS->Cell_Death Enzyme->Cell_Death

Caption: Hypothesized pathways for the antimicrobial action of this compound.

Experimental Protocols: Evaluating Antimicrobial Efficacy

The following protocols provide a robust framework for the initial screening and characterization of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11]

Materials:

  • This compound (CAS 476199-14-1)[12]

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a range of decreasing concentrations.[10]

  • Inoculum Preparation: Suspend bacterial colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or broth

  • Micropipettes

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow Start Start: Obtain Compound and Bacterial Strains Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (16-20 hours) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (18-24 hours) Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC End End: Analyze and Report MIC & MBC Values Read_MBC->End

Caption: A stepwise workflow for determining the MIC and MBC of this compound.

Data Presentation and Interpretation

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds.[10] The results of the MIC and MBC assays should be presented in a clear and organized manner.

Table 1: Example Data Summary for Antimicrobial Activity

MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive Control MIC (µg/mL) [Antibiotic]
Staphylococcus aureus ATCC 29213Gram-positive[Ciprofloxacin]
Escherichia coli ATCC 25922Gram-negative[Ciprofloxacin]
Methicillin-resistant S. aureus (MRSA)Gram-positive[Vancomycin]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Ciprofloxacin]

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal. A high MBC/MIC ratio suggests a bacteriostatic effect.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound indicates its spectrum of activity (broad-spectrum vs. narrow-spectrum).

Conclusion and Future Directions

This compound presents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this document provide a standardized approach for its initial evaluation. Further research should focus on elucidating its precise mechanism of action, exploring its efficacy against a wider panel of clinically relevant pathogens, and investigating its potential for in vivo efficacy and safety. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will also be crucial in optimizing the antimicrobial properties of this chemical scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Ghodasara, H. B., Vaghasiya, R. G., Gothaliya, V. K., & Shah, V. H. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Letters in Drug Design & Discovery, 11(3), 349-354.
  • ResearchGate. (2025). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives.
  • ACS Fall 2025. (n.d.). Exploring antibacterial activities in novel benzo[b]thiophene derivatives.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • MDPI. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 4-Methoxybenzo[b]thiophene Scaffold

The benzo[b]thiophene motif is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals and functional organic materials. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore capable of engaging in various biological interactions. Notable drugs, such as the osteoporosis treatment Raloxifene and the antiasthmatic Zileuton, feature this core structure. The specific introduction of a methoxy group at the 4-position, as in 4-Methoxybenzo[b]thiophene-2-carboxylic acid, significantly modulates the electronic properties of the ring system, enhancing its electron-donating character and influencing its reactivity and biological profile.

The carboxylic acid functionality at the 2-position serves as a versatile synthetic handle. While classical transformations are possible, its true potential is unlocked in modern metal-catalyzed cross-coupling reactions. This guide focuses on the application of such reactions, particularly leveraging the carboxylic acid group directly in decarboxylative couplings—a green and efficient strategy that utilizes a common and stable functional group to forge new carbon-carbon and carbon-heteroatom bonds with the simple loss of carbon dioxide.

This document provides in-depth technical guidance and field-proven insights into several key cross-coupling methodologies applicable to this compound, empowering researchers to efficiently generate diverse libraries of novel compounds for drug discovery and materials science.

Section 1: Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

The direct use of carboxylic acids as coupling partners in palladium-catalyzed reactions has emerged as a powerful and atom-economical alternative to traditional cross-couplings that require pre-functionalized organometallic reagents.[1] This approach is particularly effective for heteroaromatic carboxylic acids, where the carboxylate can be readily displaced.

Decarboxylative Suzuki-Type Coupling: Forging Biaryl Linkages

The formation of a biaryl bond between the benzothiophene core and another (hetero)aromatic ring is a common objective in medicinal chemistry. The decarboxylative Suzuki-type coupling provides a direct route to achieve this, bypassing the need to first synthesize an organoboron reagent from the benzothiophene.

Causality and Mechanistic Insight:

The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle, often facilitated by a silver(I) or copper(I) co-catalyst. The generally accepted mechanism involves several key steps.[2][3] Initially, the silver salt reacts with the carboxylic acid to form a silver carboxylate, which then undergoes decarboxylation to generate a silver-benzothienyl intermediate. Concurrently, the palladium(0) catalyst undergoes oxidative addition with the aryl halide coupling partner. Transmetalation between the silver-benzothienyl species and the aryl-palladium(II) complex, followed by reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst.[3] The choice of a suitable ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Diagram of the Proposed Catalytic Cycle:

G cluster_Ag Silver Co-catalyst Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)L₂-R pd2_aryl->pd2_biaryl + Ag-R - AgX pd2_biaryl->pd0 product Ar-R (Product) pd2_biaryl->product Reductive Elimination ag_salt Ag₂CO₃ ag_carboxylate [R-COOAg] ag_salt->ag_carboxylate ag_aryl Ag-R ag_carboxylate->ag_aryl - CO₂ co2 CO₂ ag_aryl->pd2_aryl Transmetalation rcooh R-COOH (4-Methoxybenzo[b]thiophene -2-carboxylic acid) rcooh->ag_salt Base G start Start: Assemble Reactants reagents This compound Alkene Pd Catalyst & Ligand Ag Salt & Base Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup heating Heat to 110-130 °C (12-24h) setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Product: 2-Alkenyl-4-methoxybenzo[b]thiophene purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively. This document is structured as a series of questions you might encounter during your work, providing in-depth, field-tested answers and solutions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section tackles specific, practical problems that can arise during the synthesis. The most common route to this compound involves the initial synthesis of its corresponding ester (e.g., methyl or ethyl ester), followed by a saponification (hydrolysis) step. Our troubleshooting will focus on this widely-used pathway.

Q1: I'm experiencing very low yields in the final hydrolysis step to get the carboxylic acid. What are the likely causes and how can I fix it?

Answer:

Low yield in the final saponification step is a frequent issue, typically stemming from incomplete reaction, product degradation, or inefficient workup. Let's break down the causality and solutions.

  • Cause 1: Incomplete Saponification. The hydrolysis of the ester to a carboxylate salt is an equilibrium-driven process. Insufficient base, low temperature, or short reaction times can prevent the reaction from reaching completion.

    • Solution: Ensure you are using a sufficient excess of the base (e.g., Sodium Hydroxide or Potassium Hydroxide). A common starting point is 2-3 equivalents.[1][2] If your starting ester is poorly soluble in the aqueous alcohol solvent, consider adding a co-solvent like tetrahydrofuran (THF) to create a homogeneous solution. You can also increase the reaction temperature (e.g., reflux) and extend the reaction time, monitoring progress with Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Cause 2: Product Degradation. While benzo[b]thiophenes are generally stable, prolonged exposure to harsh basic conditions at high temperatures can potentially lead to side reactions or decomposition, although this is less common for this specific substrate.

    • Solution: Instead of excessively long reflux times, prioritize achieving a homogeneous solution and use a moderate excess of base. Aim for the minimum time required for complete conversion as determined by TLC analysis.

  • Cause 3: Inefficient Workup and Isolation. The carboxylic acid product is generated by acidifying the carboxylate salt solution, causing it to precipitate. If the product has some water solubility or if the pH is not optimal, a significant portion of your product can be lost.

    • Solution: After the reaction is complete, cool the reaction mixture in an ice bath before acidification. Add acid (e.g., 1M HCl) slowly until the pH is distinctly acidic (pH ~2-3).[1][2] If precipitation is slow or incomplete, it may indicate some solubility. In this case, after acidification, extract the aqueous phase multiple times with an appropriate organic solvent like ethyl acetate. Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]

Q2: My initial reaction to form the 4-Methoxybenzo[b]thiophene-2-carboxylate ester is sluggish and gives a low yield. How can I optimize this cyclization step?

Answer:

The formation of the benzo[b]thiophene core is the most complex step and is highly sensitive to reaction conditions. Whether you are using a palladium-catalyzed coupling or a classical condensation/cyclization approach, several factors are critical.[4][5]

  • Cause 1: Inactive Catalyst or Suboptimal Ligand (for Pd-catalyzed routes). Palladium catalysts are sensitive to air and moisture. The choice of ligand and base is also crucial for an efficient catalytic cycle.

    • Solution: Optimization studies are key. It is often necessary to screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands, bases, and solvents.[3][4] For instance, in related arylations, a combination of Pd(OAc)₂ with Cu(OAc)₂ as an oxidant in a polar aprotic solvent like DMSO or DMF has proven effective.[3][4] Always run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Poor Reagent Purity. The starting materials, such as substituted thiophenols or benzaldehydes, must be pure. Contaminants can poison catalysts or participate in side reactions.

    • Solution: Ensure the purity of your starting materials using NMR or other analytical techniques before starting the reaction. If necessary, purify them by distillation, recrystallization, or column chromatography.

  • Cause 3: Incorrect Temperature or Reaction Time. Many organic reactions have an optimal temperature range. Too low, and the reaction is too slow; too high, and side products or decomposition can occur.

    • Solution: Systematically vary the reaction temperature. Start at a literature-reported temperature for a similar transformation and adjust in 10-20°C increments. Monitor the reaction by TLC or LC-MS to track the formation of the product versus side products over time.

The following table summarizes an example of optimizing a palladium-catalyzed C2 arylation, illustrating how systematic changes can dramatically improve yield.

EntryPd Catalyst (mol %)Co-oxidant (equiv)SolventYield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DMSO85
2PdCl₂ (10)Cu(OAc)₂ (2.0)DMSO62
3Pd(TFA)₂ (10)Cu(OAc)₂ (2.0)DMSO75
4Pd(OAc)₂ (10)CuCl₂ (2.0)DMSO45
5Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DMF71
6Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Dioxane68
Table adapted from optimization studies on benzo[b]thiophene 1,1-dioxide.[3] Conditions can serve as a starting point for related syntheses.
Q3: My crude product is highly impure after synthesis. What are the common side products and how can I minimize them?

Answer:

Impurity formation is a classic challenge, especially when scaling up. The identity of the impurity dictates the solution.

  • Potential Side Product 1: Unreacted Starting Materials. This is the simplest "impurity" and indicates an incomplete reaction.

    • Solution: Refer to the optimization strategies in Q1 and Q2. Increase reaction time, temperature, or reagent stoichiometry as needed.

  • Potential Side Product 2: Regioisomers. In some cyclization strategies, particularly with acid catalysts like polyphosphoric acid, alternative cyclization pathways can lead to isomeric products (e.g., the 6-methoxy isomer).[6]

    • Solution: This is a fundamental challenge of the chosen synthetic route. The best solution is often to switch to a more regioselective synthetic strategy, such as a palladium-catalyzed reaction which offers more precise control over bond formation. If you must use a route that produces isomers, you will need to rely on careful purification by column chromatography or fractional crystallization.[6]

  • Potential Side Product 3: Over-reaction or Decomposition Products. These often appear as a complex mixture or baseline material on a TLC plate.

    • Solution: Reduce the reaction temperature or reaction time. Ensure the reaction is run under an inert atmosphere to prevent oxidation. Check the stability of your starting materials and product under the reaction conditions.

The first step in tackling impurities is identification. Use techniques like LC-MS to get the mass of the impurities and NMR on the crude mixture to identify their structures if possible.

G Impurity Impurity Detected (via TLC/LC-MS) Identify Characterize Impurity (LC-MS, NMR) Impurity->Identify Path1 Known Side Product? Identify->Path1 Is it... Path2 Degradation Product? Path1->Path2 No Sol1 Optimize Reaction Conditions (Temp, Stoichiometry, Catalyst) Path1->Sol1 Yes Path3 Unreacted Starting Material? Path2->Path3 No Sol2 Modify Workup/Purification (Lower Temp, Inert Atmosphere) Path2->Sol2 Yes Sol3 Increase Reaction Time/Temp or Re-purify Starting Materials Path3->Sol3 Yes Outcome Impurity Minimized Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: A logical workflow for identifying and minimizing impurities.

Q4: I'm struggling with the purification of the final this compound. What's the best method?

Answer:

Purifying carboxylic acids can be tricky due to their polarity and potential for streaking on silica gel. However, their acidic nature provides a powerful alternative to standard chromatography.

  • Method 1: Recrystallization. This is the most effective method if you can find a suitable solvent system and your product is the major component (>90% pure).

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, acetic acid, or ethyl acetate). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.

  • Method 2: Acid-Base Extraction. This technique is excellent for removing neutral or basic impurities.[7]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The carboxylic acid will move into the aqueous layer as its sodium salt. Discard the organic layer containing neutral impurities. Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-acidic traces. Finally, cool the aqueous layer in an ice bath and re-acidify with cold 1M HCl to precipitate your purified product. Collect by filtration.

  • Method 3: Column Chromatography. This should be your last resort if the above methods fail, particularly if you need to separate acidic impurities with similar properties.

    • Pro-Tip: To prevent streaking on the silica gel column, add a small amount of acetic acid (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This keeps the carboxylic acid protonated and reduces its interaction with the stationary phase, resulting in better peak shape.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and chemistry of this compound.

Q1: What is a reliable, high-level synthetic workflow for this compound?

Answer:

A robust and common strategy is a two-step process that begins with the synthesis of the ethyl or methyl ester, followed by hydrolysis. The ester formation itself can be achieved through various means, often involving the cyclization of appropriate precursors.

G SM Starting Materials (e.g., 3-methoxythiophenol & a pyruvate derivative) Intermediate Synthesis of 4-Methoxybenzo[b]thiophene -2-carboxylate Ester SM->Intermediate Cyclization Hydrolysis Saponification (Base Hydrolysis) Intermediate->Hydrolysis Purification Purification (Recrystallization or Acid-Base Extraction) Hydrolysis->Purification Product Final Product: 4-Methoxybenzo[b]thiophene -2-carboxylic acid Purification->Product

Caption: General two-step synthetic workflow.

A specific example involves the reaction of a substituted 2-halobenzaldehyde with an ethyl thioglycolate followed by cyclization. The resulting ester is then hydrolyzed.

Q2: What are the key safety precautions I should take when running this synthesis?

Answer:

Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical used. Key hazards in this synthesis include:

  • Thiophenols: Many thiophenol derivatives are toxic and have a powerful, unpleasant odor. Always handle them in a well-ventilated fume hood.

  • Bases and Acids: Sodium hydroxide, potassium hydroxide, and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic Solvents: Solvents like DMSO, DMF, and ethyl acetate are flammable and can have associated health risks. Avoid inhalation and skin contact.

  • Palladium Catalysts: While used in small amounts, palladium compounds can be toxic and should be handled with care.

In general, it is advisable to wear protective gloves, clothing, and eye protection for all steps of the process.[8]

Q3: Are there alternative synthetic strategies to access this molecule?

Answer:

Yes, organic chemistry is rich with diverse methodologies. While the ester hydrolysis route is common, other strategies exist:

  • Direct Carboxylation: It is sometimes possible to directly carboxylate the benzo[b]thiophene ring at the 2-position using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice). This approach avoids the ester intermediate but requires strictly anhydrous conditions and careful temperature control.

  • Oxidation of a 2-Substituent: If you can synthesize 4-methoxy-2-methylbenzo[b]thiophene, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[9]

  • Copper-Catalyzed Synthesis: Recent methods have employed copper catalysts to couple thiocarboxylic acids with other precursors to form the benzo[b]thiophene ring, offering an alternative to palladium-based systems.[10]

The choice of route depends on the availability of starting materials, scalability requirements, and the specific functional group tolerance needed for more complex derivatives.

Experimental Protocol: Saponification of a Benzo[b]thiophene Ester

This protocol is a general method for the hydrolysis of an ethyl or methyl 4-methoxybenzo[b]thiophene-2-carboxylate intermediate.

Materials:

  • Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate (1 equivalent)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH, 2.5 equivalents)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting ester (1 eq.) in ethanol (approx. 10-15 mL per gram of ester).

  • Base Addition: In a separate beaker, dissolve NaOH (2.5 eq.) in a minimal amount of deionized water and add it to the ethanolic solution of the ester.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible (typically 2-4 hours).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2-3, at which point the carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to yield this compound. If the product does not precipitate cleanly, perform an extraction as described in the troubleshooting section.

This protocol is adapted from general procedures for the hydrolysis of benzo[b]thiophene esters.[1][2]

References

  • Sha, F., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 33(9), 4173-4184. [Link]

  • Reddy, T. S., et al. (2014). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. Asian Journal of Organic Chemistry, 3(8), 859-863. [Link]

  • Pieters, G., et al. (2018). Ag(I)-C–H Activation Enables Near-Room Temperature Direct α-Arylation of Benzo[b]thiophenes. Organic Letters, 20(15), 4439-4442. [Link]

  • Zhou, C., et al. (2019). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Tetrahedron Letters, 60(4), 349-353. [Link]

  • Google Patents. (1998). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. EP0859770B1.
  • Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 499. [Link]

  • Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.[Link]

  • Yu, H., et al. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898-8899. [Link]

  • Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid - High purity. Georganics.[Link]

  • Inspira Advantage. (2022). MCAT Bites: Carboxylic Acids: Synthesis and Degeneration. YouTube.[Link]

Sources

Technical Support Center: Purification of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methoxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

I. Understanding the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. Common impurities often stem from unreacted starting materials, side products, or the intermediate ester from the saponification step in its synthesis. The purification strategy must effectively remove these contaminants while maximizing the yield of the final product.

A prevalent synthetic route involves the reaction of a substituted thiophenol with an alkyne, followed by the hydrolysis of the resulting ester. This process can introduce several types of impurities that need to be addressed during purification.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What is the most effective initial purification step for crude this compound?

An acid-base extraction is a highly effective initial purification step.[1][2] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. By treating the crude mixture with a base, the carboxylic acid is converted to its water-soluble carboxylate salt, allowing for its extraction into an aqueous layer. Neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.

Q2: What is a good recrystallization solvent for this compound?

While a specific solvent system for the 4-methoxy isomer is not widely published, a common and effective solvent mixture for the closely related 3-methoxy isomer is ethanol/water .[3] It is highly probable that this solvent system will also be effective for the 4-methoxy isomer. The principle is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified carboxylic acid should crystallize.

Q3: How can I monitor the purity of my compound during purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. A recommended solvent system for developing TLC plates for this compound and related compounds is a mixture of hexanes and ethyl acetate , often with a small amount of acetic or formic acid to prevent streaking of the carboxylic acid spot.[4] For more polar compounds, a mixture of dichloromethane and methanol can also be effective.

Q4: When is column chromatography the preferred method of purification?

Column chromatography is recommended when simpler methods like recrystallization or acid-base extraction fail to provide the desired purity, especially when dealing with impurities that have similar chemical properties to the target compound. It is particularly useful for separating the desired carboxylic acid from other acidic impurities or closely related neutral byproducts.

III. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

A. Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling. - Too much solvent was used: The solution is not supersaturated. - The compound is highly soluble in the chosen solvent system even at low temperatures. - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. - Modify the solvent system: If using an ethanol/water mixture, slowly add more water to the warm solution to decrease the solubility of the product.
The product "oils out" instead of crystallizing. - The solution is cooling too quickly. - The melting point of the compound is lower than the temperature of the crystallization solvent. - High concentration of impurities. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Use a lower boiling point co-solvent if possible. - Re-dissolve the oil in a bit more hot solvent and allow it to cool more slowly. If the problem persists, consider a preliminary purification step like acid-base extraction to remove a significant portion of the impurities.
The purified product is still impure (checked by TLC or other analytical methods). - Impurities co-crystallized with the product. - Inefficient removal of the mother liquor. - Perform a second recrystallization: This will often significantly improve purity. - Ensure thorough washing of the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
B. Acid-Base Extraction Issues
Problem Potential Cause Troubleshooting Steps
Low recovery of the carboxylic acid after precipitation. - Incomplete extraction into the aqueous layer. - Incomplete precipitation upon acidification. - The carboxylate salt is not fully protonated. - Perform multiple extractions: Use several smaller portions of the basic solution for extraction rather than one large portion. - Ensure complete acidification: Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. Add more acid if necessary. - Cool the solution: Chilling the acidified solution in an ice bath can often increase the amount of precipitate.
Formation of an emulsion during extraction. - Vigorous shaking of the separatory funnel. - High concentration of solutes. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite or glass wool.
The precipitated product is sticky or oily. - Presence of impurities that lower the melting point. - The product has some solubility in the acidic aqueous solution. - Allow the mixture to stand for a longer period, possibly in an ice bath, to see if solidification occurs. - If the product remains oily, extract it from the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent. The resulting crude solid can then be further purified by recrystallization or column chromatography.
C. Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column. - Optimize the eluent system using TLC: Aim for an Rf value of 0.2-0.4 for the target compound. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve the peak shape of carboxylic acids. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels.
Streaking or tailing of the product on the column. - Interaction of the acidic compound with the silica gel. - The compound is not fully soluble in the eluent. - Add a small amount of a polar modifier like acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel. - Consider using a different stationary phase, such as alumina or reversed-phase silica gel. - Ensure the crude product is fully dissolved before loading it onto the column.
The product does not elute from the column. - The eluent is not polar enough. - The compound is irreversibly adsorbed onto the silica gel. - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol. - If the compound is suspected to be irreversibly adsorbed, it may be necessary to use a different stationary phase or purification technique.

IV. Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Gently invert the funnel several times to mix the layers, releasing any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the carboxylic acid.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

Recrystallization Protocol (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists for a few seconds.

  • Clarification: If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them.

V. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base purity_check1 Purity Check (TLC/HPLC) acid_base->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC/HPLC) recrystallization->purity_check2 column_chromatography Column Chromatography purity_check3 Purity Check (TLC/HPLC) column_chromatography->purity_check3 purity_check1->recrystallization Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2->column_chromatography Purity < 98% purity_check2->pure_product Purity > 98% purity_check3->pure_product Purity > 98% further_purification Further Purification Needed purity_check3->further_purification

Caption: A decision-making workflow for purifying this compound.

VI. Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification issues.

TroubleshootingLogic start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield oiling_out Product Oils Out issue_type->oiling_out Physical Form poor_separation Poor Separation issue_type->poor_separation Purity check_precipitation Check pH of Precipitation low_yield->check_precipitation check_extractions Increase Number of Extractions low_yield->check_extractions slow_cooling Ensure Slow Cooling oiling_out->slow_cooling change_solvent Modify Solvent System oiling_out->change_solvent optimize_tlc Optimize TLC Conditions poor_separation->optimize_tlc check_loading Check Column Loading poor_separation->check_loading

Caption: A logical flow for troubleshooting common purification problems.

VII. References

  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]

Sources

Common side products in the synthesis of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic building block. Benzo[b]thiophenes are a privileged scaffold in medicinal chemistry, found in drugs like raloxifene and zileuton.[1][2] The successful synthesis of specific derivatives like the 4-methoxy analog is crucial, yet often accompanied by challenges related to side product formation.

This guide deviates from a standard protocol format. Instead, it is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in our application labs and reported by our clients. We will explore the causality behind these issues and provide field-proven strategies for prevention and remediation.

Primary Synthetic Pathway Overview

A prevalent and reliable method for constructing the 4-methoxybenzo[b]thiophene core involves the intramolecular cyclization of an aryl thioether. The general workflow begins with a substituted thiophenol or thiosalicylic acid derivative, which undergoes S-alkylation followed by ring closure. The diagram below illustrates a common synthetic approach.

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts) cluster_2 Step 3: Reduction & Dehydration cluster_3 Step 4: Saponification A 3-Methoxythiophenol C S-alkylated Intermediate (Methyl 2-((3-methoxyphenyl)thio)acetate) A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Methyl Chloroacetate B->C D Methyl 4-Methoxybenzo[b]thiophen-3(2H)-one-2-carboxylate C->D Eaton's Reagent (P₂O₅ in MeSO₃H) E Methyl 4-Methoxybenzo[b]thiophene-2-carboxylate D->E NaBH₄ then Acid F This compound E->F 1. NaOH, H₂O/MeOH 2. HCl (aq) Decarboxylation Desired 4-Methoxybenzo[b]thiophene- 2-carboxylic acid SideProduct 4-Methoxybenzo[b]thiophene Desired->SideProduct High Heat or Strong Acid (H⁺) CO₂ CO₂ SideProduct->CO₂ Loss of CO₂ Troubleshooting_Workflow start Run Saponification Reaction check_tlc Monitor by TLC start->check_tlc incomplete Ester spot remains? check_tlc->incomplete complete Ester spot consumed. Proceed to Workup. incomplete->complete No troubleshoot Troubleshooting Steps incomplete->troubleshoot Yes step1 1. Add more base (1.5-2.0 eq) troubleshoot->step1 step2 2. Increase temperature (reflux) step1->step2 step3 3. Add co-solvent (MeOH/THF) step2->step3 recheck Continue reaction and re-check TLC step3->recheck recheck->check_tlc

Sources

Technical Support Center: Optimizing Derivatization of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the derivatization of 4-Methoxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for common derivatization reactions, including amide bond formation and esterification. Our goal is to empower you with the expertise to overcome experimental challenges and achieve reliable, high-yield synthesis.

Introduction: The Chemistry of this compound Derivatization

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatization at the carboxylic acid moiety is a critical step in drug discovery and development. The electron-donating nature of the methoxy group and the inherent properties of the benzothiophene ring system can influence reactivity, sometimes leading to unexpected outcomes. This guide will address these nuances, providing a clear path to successful derivatization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Amide Bond Formation

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this compound can stem from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The electron-rich nature of the benzothiophene ring can sometimes affect the efficiency of standard coupling reagents.

    • Troubleshooting:

      • Choice of Coupling Reagent: For sluggish reactions, consider more potent activating agents. While standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, phosphonium-based reagents (e.g., BOP, PyBOP) or uronium-based reagents (e.g., HATU, HBTU) often provide higher yields, especially with less nucleophilic amines.[1]

      • Additives: The inclusion of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.[1]

      • Acid Chloride Formation: A robust, albeit less mild, approach is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This intermediate then readily reacts with the amine.

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be challenging coupling partners.

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for less reactive amines.

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).

      • Base Selection: The choice of base is critical. For amine hydrochlorides, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to liberate the free amine. Use of an excess of the base (2-3 equivalents) can be beneficial.[1]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are generally effective for amide couplings as they can solubilize a wide range of reactants.[4] Acetonitrile or dichloromethane can also be used.[1]

      • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

Question 2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions?

Answer:

Side reactions are a common cause of complex reaction mixtures and reduced yields.

Potential Side Reactions & Prevention:

  • Epimerization (for chiral amines): If you are coupling a chiral amine, racemization can occur, especially with over-activation of the carboxylic acid.

    • Prevention: Use of additives like HOBt or employing coupling reagents known to suppress racemization (e.g., HATU) is crucial. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help.

  • Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

    • Prevention: The addition of HOBt or a similar auxiliary nucleophile traps the O-acylisourea to form a more stable active ester, minimizing N-acylurea formation.

  • Reaction with the Solvent: In some cases, the activated carboxylic acid can react with solvents like DMF.

    • Prevention: If this is suspected, switch to a non-reactive solvent like dichloromethane or acetonitrile.

Below is a troubleshooting workflow for low amide yield:

Amide_Troubleshooting cluster_activation Activation Issues cluster_amine Amine Issues cluster_conditions Condition Issues start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions reagent Change Coupling Reagent (e.g., HATU, BOP) check_activation->reagent additive Add HOBt or Oxyma check_activation->additive acid_chloride Convert to Acid Chloride (SOCl2, Oxalyl Chloride) check_activation->acid_chloride temp Increase Temperature check_amine->temp time Extend Reaction Time check_amine->time base Optimize Base (e.g., DIPEA) check_amine->base solvent Change Solvent (e.g., ACN, DCM) check_conditions->solvent concentration Increase Concentration check_conditions->concentration end_node Improved Yield reagent->end_node additive->end_node acid_chloride->end_node temp->end_node time->end_node base->end_node solvent->end_node concentration->end_node Derivatization_Pathways cluster_amide Amide Formation cluster_ester Ester Formation cluster_acid_chloride Via Acid Chloride start 4-Methoxybenzo[b]thiophene- 2-carboxylic acid amide_direct Amine, Coupling Reagent (e.g., HATU, EDC/HOBt) start->amide_direct Direct Coupling ester_fischer Alcohol, Acid Catalyst (e.g., H2SO4) start->ester_fischer Fischer Esterification acid_chloride_formation SOCl2 or Oxalyl Chloride start->acid_chloride_formation amide_product Amide Derivative amide_direct->amide_product ester_product Ester Derivative ester_fischer->ester_product acid_chloride Acid Chloride Intermediate acid_chloride_formation->acid_chloride acid_chloride->amide_product Amine, Base acid_chloride->ester_product Alcohol, Base

Sources

Technical Support Center: Stability and Degradation of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS 476199-14-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this important chemical intermediate. Our goal is to help you anticipate potential stability challenges, diagnose degradation, and implement protocols that ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the definitive recommended storage conditions for this compound?

A1: Based on the chemical structure and data from related benzothiophene and thiophene carboxylic acid derivatives, optimal long-term stability is achieved under controlled conditions. The primary environmental factors to control are atmosphere, temperature, and light.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The thiophene sulfur is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, minimizing the formation of sulfoxide and sulfone impurities.
Temperature Keep refrigerated (2-8 °C) for long-term storage.[1][2]Lower temperatures slow the rate of all potential degradation reactions, including oxidation and potential slow decomposition.[1]
Light Store in an amber or opaque vial, protected from light.Aromatic thiophene systems can be photosensitive and may degrade upon exposure to UV or even ambient light over extended periods.[3]
Container Use a tightly sealed container.[1][4][5][6]This prevents the ingress of moisture and atmospheric oxygen, both of which can contribute to degradation.

Q2: How sensitive is this compound to air and oxidation?

A2: The sulfur heteroatom in the benzothiophene ring is an electron-rich center, making it the most likely site for oxidation. Exposure to atmospheric oxygen, and especially to common laboratory oxidants (e.g., hydrogen peroxide, persulfate, or metal-based oxidizing agents), can lead to the formation of the corresponding sulfoxide (+16 Da mass shift) and sulfone (+32 Da mass shift).[7][8][9] This oxidative pathway is a primary degradation route for benzothiophene derivatives.[7][9] Therefore, the compound should be considered air-sensitive, and handling under an inert atmosphere is strongly advised for experiments requiring high purity.

Q3: What are the best practices for dissolving and preparing solutions of this compound?

A3: For solution-based experiments, the choice of solvent is critical.

  • Solubility: Thiophene-2-carboxylic acid is soluble in hot water, ethanol, and ether, but only slightly soluble in chloroform.[10] Similar solubility can be expected for this derivative.

  • For Immediate Use: Use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • For Stock Solutions/Storage: Prepare stock solutions in anhydrous, aprotic solvents. Avoid long-term storage in protic solvents (like methanol or water) unless the experimental conditions require it, as this could facilitate hydrolysis or other solvent-mediated reactions. After preparation, purge the headspace of the vial with argon or nitrogen before sealing for storage.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your research.

Issue 1: My sample has changed color (e.g., turned yellow/brown) and LC-MS analysis shows new, more polar impurities.
  • Primary Suspected Cause: Oxidative Degradation.

    • Causality Explained: The formation of sulfoxides and sulfones from the thiophene sulfur introduces polar S=O bonds. These oxidized species are significantly more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column. The color change is often indicative of the formation of minor polymeric or complex oxidized byproducts. Studies on benzothiophene show it can be oxidized to its sulfone.[7]

  • Troubleshooting & Validation Protocol:

    • Mass Spectrometry Analysis: Acquire a high-resolution mass spectrum of the degraded sample. Look for prominent ions corresponding to [M+16+H]⁺ (sulfoxide) and [M+32+H]⁺ (sulfone).

    • Chromatographic Comparison: Run an HPLC analysis of the degraded sample alongside a fresh or properly stored sample. The appearance of new, earlier-eluting peaks in the degraded sample is a strong indicator of the formation of more polar degradation products.

  • Preventative Measures:

    • Strictly adhere to the storage recommendations in Part 1 (inert atmosphere, cold, dark).

    • When weighing and handling the solid, do so quickly to minimize air exposure. For highly sensitive applications, use a glovebox.

    • Degas all solvents used for preparing solutions by sparging with nitrogen or argon.

Issue 2: I'm seeing significant degradation and low yield after a reaction involving a basic or acidic aqueous workup.
  • Primary Suspected Cause: pH-Mediated Degradation.

    • Causality Explained: While the benzothiophene core is relatively robust, the interplay between the carboxylic acid and the aromatic system can create pH-dependent instabilities.

      • Strong Base/High Heat: Can promote decarboxylation, leading to the formation of 4-methoxybenzo[b]thiophene.

      • Strong Acid/High Heat: Can potentially lead to hydrolysis of the methoxy group or other acid-catalyzed decomposition pathways. The oxidation of related benzothiophenes has been shown to be highly sensitive to reaction pH.[7]

  • Troubleshooting & Validation Protocol:

    • Analyze Byproducts: Use LC-MS to identify the major impurity. A mass corresponding to [M-44] suggests decarboxylation.

    • Conduct a Small-Scale pH Stress Test: Dissolve a small amount of the compound in a suitable solvent and expose it to the acidic and basic conditions of your workup at room temperature. Monitor the reaction by TLC or LC-MS over an hour to see if degradation occurs even without other reagents.

  • Recommended Workup Modifications:

    • Acidification: When precipitating the product from a basic aqueous solution, use a milder acid like 1M citric acid or saturated ammonium chloride instead of concentrated HCl. Perform the acidification in an ice bath to keep the temperature low.

    • Extraction: Use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washes instead of pure water or strong acid/base washes where possible.

    • Temperature Control: Ensure all workup steps are performed at or below room temperature unless required by the protocol.

Part 3: In-Depth Degradation Pathways & Mechanisms

A deeper understanding of the degradation mechanisms is key to designing robust experimental protocols.

A. Oxidative Degradation Pathway

This is the most common degradation pathway for this compound. The sulfur atom undergoes a two-step oxidation, first to a sulfoxide and then to a sulfone.

Oxidation_Pathway parent 4-Methoxybenzo[b]thiophene- 2-carboxylic acid (Sulfur Oxidation State: -2) sulfoxide Sulfoxide Intermediate (+16 Da) (Sulfur Oxidation State: 0) parent->sulfoxide [O] sulfone Sulfone Product (+32 Da) (Sulfur Oxidation State: +2) sulfoxide->sulfone [O]

Caption: Oxidative degradation of the thiophene sulfur.

This process can be initiated by atmospheric oxygen over time or accelerated by chemical oxidants. The resulting sulfone is generally much more stable but possesses different chemical and physical properties than the parent compound.

B. Thermal Degradation

While benzothiophene structures are generally thermally stable, the carboxylic acid moiety is a potential point of weakness at elevated temperatures.[11][12]

  • Decarboxylation: Above its melting point or during prolonged heating in solution (especially in high-boiling point solvents), the compound can undergo decarboxylation to release CO₂. This is a common thermal degradation pathway for many carboxylic acids. Studies on polythiophenes functionalized with carboxylic acids have shown a decrease in thermal stability.[13][14]

Part 4: Standardized Experimental Protocols
Protocol 1: Recommended Workflow for a Forced Degradation Study

This protocol provides a framework to proactively test the stability of this compound under your specific experimental conditions. This is a self-validating system to identify potential liabilities before they impact your research.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock Solution in Acetonitrile aliquot 2. Aliquot into Amber HPLC Vials prep_stock->aliquot control Control (4°C, Dark) acid Acidic (Add 10µL 1N HCl) base Basic (Add 10µL 1N NaOH) oxidative Oxidative (Add 10µL 3% H₂O₂) thermal Thermal (60°C, Dark) photo Photolytic (Ambient Light, RT) sample 3. Sample at T=0 and T=24h analyze 4. Analyze by HPLC-UV/MS sample->analyze evaluate 5. Calculate % Purity Remaining vs. Control analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile. Aliquot 1 mL into six separate amber HPLC vials.

  • Stress Application:

    • Vial 1 (Control): Store at 4°C in the dark.

    • Vial 2 (Acid): Add 10 µL of 1N HCl.

    • Vial 3 (Base): Add 10 µL of 1N NaOH.

    • Vial 4 (Oxidative): Add 10 µL of 3% H₂O₂.

    • Vial 5 (Thermal): Store in a heating block at 60°C in the dark.

    • Vial 6 (Photolytic): Store at room temperature exposed to ambient laboratory light.

  • Analysis: Analyze a sample from each vial immediately after preparation (T=0) and after 24 hours (T=24h) using a validated HPLC method with UV and/or MS detection.

  • Evaluation: Compare the peak area of the parent compound in the stressed samples to the T=0 and control samples to determine the percentage of degradation under each condition. Identify major degradants by their mass-to-charge ratio.

References
  • Al-Shahrani, F., & Abdullayev, E. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI).
  • Mescoloto, A. F., et al. (n.d.). Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid.
  • Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725.
  • Gonçalves, V. C., et al. (n.d.). Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes.
  • Oldenhuis, R., et al. (1991). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 57(1), 7-14.
  • Zhang, Y., et al. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3N4 via the Polymerization Pathway. Industrial & Engineering Chemistry Research, 62(9), 3889-3898.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (n.d.). Thiophene-2-carboxylic acid(527-72-0).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid.
  • Gryko, D. T., et al. (2022). Advances in Near-Infrared BODIPY Photosensitizers: Design Strategies and Applications in Photodynamic and Photothermal Therapy. Molecules, 27(23), 8265.
  • Chen, S., et al. (2018). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
  • Al-Awaad, N. A., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 235.
  • Chen, Y., et al. (2019). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[7]Benzothieno[3,2‐b][7]benzothiophene Dimers Derivatives. Advanced Electronic Materials, 5(3), 1800778.

  • ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0.
  • Mol-Instincts. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid.
  • MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Sigma-Aldrich. (n.d.). 4-Methylbenzo[b]thiophene-2-carboxylic acid.
  • P&S Chemicals. (n.d.). Product information, this compound.

Sources

Technical Support Center: Synthesis of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is a common synthetic route to this compound?

A prevalent and effective strategy involves a multi-step sequence starting from 3-methoxythiophenol. The general workflow is as follows:

  • S-alkylation: Reaction of 3-methoxythiophenol with an appropriate three-carbon building block bearing two electrophilic sites, such as ethyl bromopyruvate. This step forms a key thioether intermediate.

  • Cyclization: Intramolecular cyclization of the thioether intermediate under acidic conditions to form the benzo[b]thiophene ring system. This is a critical step where regioselectivity can be a challenge.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

This approach is favored for its use of readily available starting materials and its adaptability to various substituted benzo[b]thiophenes.

Troubleshooting Guide

Question: I performed the acid-catalyzed cyclization of my S-alkylated intermediate derived from 3-methoxythiophenol and obtained a low yield of the desired this compound, along with a significant amount of the 6-methoxy isomer. How can I improve the yield and regioselectivity?

Answer: This is a very common issue in the synthesis of asymmetrically substituted benzo[b]thiophenes. The cyclization of an intermediate like α-(3-methoxyphenylthio)acetophenone can proceed via electrophilic attack on two different positions of the benzene ring, leading to a mixture of the 4-methoxy and 6-methoxy regioisomers[1].

Causality: The methoxy group on the thiophenol ring is an ortho-, para-director for electrophilic aromatic substitution. The cyclization reaction is an intramolecular Friedel-Crafts-type reaction. The electrophilic attack can occur at the carbon ortho to the methoxy group (leading to the undesired 6-methoxy isomer) or at the carbon para to the methoxy group (leading to the desired 4-methoxy isomer). The ratio of these isomers is highly dependent on the reaction conditions.

Solutions:

  • Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is a common choice for this type of cyclization. However, the reaction temperature and the amount of PPA can significantly influence the isomer ratio[1]. Experiment with varying the amount of PPA and maintaining a consistent and controlled temperature.

  • Alternative Lewis Acids: Explore other Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). These may offer different regioselectivity profiles. A study on a related synthesis found that aluminum chloride in dichloromethane at room temperature improved the ratio of the desired isomer[2].

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to decreased selectivity. Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable product, which may be the desired 4-methoxy isomer.

Experimental Protocol: Separation of Isomers

If a mixture of isomers is unavoidable, they can often be separated by column chromatography or fractional crystallization[1].

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC). The two isomers will likely have slightly different polarities, allowing for their separation.

  • Fractional Crystallization:

    • Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Allow the solution to cool slowly. One isomer may crystallize out preferentially.

    • Filter the crystals and analyze the purity of both the crystalline material and the mother liquor by ¹H NMR or HPLC. Multiple recrystallizations may be necessary to achieve high purity.

Question: I am trying to hydrolyze my methyl or ethyl 4-methoxybenzo[b]thiophene-2-carboxylate to the carboxylic acid, but the reaction is very slow or does not go to completion. What can I do?

Answer: Incomplete hydrolysis is a frequent obstacle, often due to the steric hindrance around the carbonyl group or the stability of the ester.

Causality: The benzo[b]thiophene ring system can influence the reactivity of the ester group. While standard saponification conditions (e.g., NaOH or KOH in a mixture of water and an alcohol) are typically effective, optimization is sometimes necessary[3][4][5].

Solutions:

  • Increase Reaction Temperature and Time: Heating the reaction mixture under reflux for an extended period (4-12 hours) is often required to drive the hydrolysis to completion[5][6]. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Choice of Solvent: Using a co-solvent like methanol or ethanol helps to solubilize the ester and facilitate the reaction with the aqueous base[3][5].

  • Stronger Basic Conditions: If standard conditions are ineffective, consider using a stronger base or a higher concentration of the base. However, be mindful of potential side reactions.

  • Alternative Hydrolysis Methods: For very hindered esters, acid-catalyzed hydrolysis can be an alternative, although it is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products[7].

Experimental Protocol: Optimized Ester Hydrolysis

  • Dissolve the methyl 4-methoxybenzo[b]thiophene-2-carboxylate in a 3:1 mixture of methanol and water.

  • Add 2-3 equivalents of sodium hydroxide or lithium hydroxide monohydrate[3].

  • Heat the mixture to reflux (around 80°C) and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until a precipitate forms (pH ~2).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Question: I have synthesized what I believe to be this compound, but I am unsure about its purity and identity. What are the key analytical techniques and expected data?

Answer: Proper characterization is crucial to confirm the structure and purity of your final product. A combination of spectroscopic methods and physical property measurements is recommended.

Causality: The presence of starting materials, reagents, or the undesired 6-methoxy isomer can complicate the analysis of the final product.

Solutions and Expected Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the carboxylic acid will typically appear as a broad singlet far downfield, often above 10 ppm, although this can be concentration-dependent[8]. The aromatic protons will show a characteristic splitting pattern. For the 4-methoxy isomer, you would expect to see distinct signals for the protons on the benzene and thiophene rings. The methoxy group will appear as a singlet around 3.9-4.0 ppm.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 165-185 ppm[9]. You will also observe distinct signals for the carbons of the benzo[b]thiophene core and the methoxy group.

  • Infrared (IR) Spectroscopy:

    • Look for a very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹.

    • C-O stretching from the methoxy group will appear in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product.

  • Melting Point (MP):

    • A sharp melting point is a good indicator of purity. Compare your experimentally determined melting point with literature values if available.

The following table summarizes the key analytical data to look for:

Analytical Technique Expected Observation
¹H NMR Broad singlet >10 ppm (COOH), singlet ~3.9-4.0 ppm (OCH₃), complex multiplet in the aromatic region.
¹³C NMR Signal at 165-185 ppm (C=O), signal ~56 ppm (OCH₃), multiple signals in the aromatic region.
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1725 cm⁻¹), C-O stretch (1250-1000 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₁₀H₈O₃S.
Melting Point Sharp and consistent melting point.

Visualizing the Workflow

To better understand the troubleshooting logic, the following diagram illustrates the decision-making process when encountering common issues in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points Start Start Synthesis S_Alkylation S-Alkylation of 3-Methoxythiophenol Start->S_Alkylation Cyclization Acid-Catalyzed Cyclization S_Alkylation->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Check_Cyclization Check Cyclization Yield & Isomer Ratio Cyclization->Check_Cyclization Product 4-Methoxybenzo[b]thiophene- 2-carboxylic acid Hydrolysis->Product Check_Hydrolysis Check Hydrolysis Completion Hydrolysis->Check_Hydrolysis Check_Cyclization->Hydrolysis Good Yield & Selectivity Optimize_Cyclization Optimize Cyclization: - Adjust Acid/Temp - Separate Isomers Check_Cyclization->Optimize_Cyclization Low Yield or Isomers Check_Hydrolysis->Product Complete Optimize_Hydrolysis Optimize Hydrolysis: - Increase Temp/Time - Change Solvent/Base Check_Hydrolysis->Optimize_Hydrolysis Incomplete Optimize_Cyclization->Cyclization Re-run Optimize_Hydrolysis->Hydrolysis Re-run

Troubleshooting workflow for the synthesis.

References

  • Wang, Y., Wu, R., Zhao, S., Quan, Z., Su, Y., & Huo, C. (2018). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Retrieved from [Link]

  • Google Patents. (1998). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. 14(4), 285-288. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2000).
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methoxybenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Researcher.Life. (1969). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2019). Scope of benzothiophenes. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (1999). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic Acid. 47(11), 1587-1593. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 476199-14-1)[1]. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during production, providing field-proven insights and actionable solutions to help you optimize your process for yield, purity, and scalability.

Overview of the Primary Synthesis Route

A prevalent and scalable method for producing this compound is the hydrolysis of its corresponding methyl ester, Methyl 4-methoxybenzo[b]thiophene-2-carboxylate[2][3]. This process, typically a saponification reaction, involves treating the ester with a base (e.g., Lithium Hydroxide, Sodium Hydroxide) in a suitable solvent system, followed by an acidic workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.

While seemingly straightforward, this process presents several challenges during scale-up, from ensuring complete conversion to managing product isolation. This guide will focus on troubleshooting this critical final step.

Synthesis_Pathway start_material Methyl 4-methoxybenzo[b]thiophene-2-carboxylate intermediate Sodium 4-methoxybenzo[b]thiophene-2-carboxylate (in situ) start_material->intermediate 1. NaOH or LiOH 2. Methanol/Water, Heat product This compound intermediate->product 3. HCl (aq) (Acidic Workup)

Caption: General Saponification Pathway for Synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected on a larger scale. What are the likely causes?

Low yield is a multifaceted problem. Let's break down the potential causes systematically.

  • Cause A: Incomplete Hydrolysis

    • Why it happens: On a larger scale, inefficient mixing can create localized areas where the base concentration is insufficient for complete reaction. The solubility of the starting ester may also be limited, reducing its availability for reaction.

    • How to diagnose: Before the acidic workup, pull a sample from the reaction mixture. Quench it, extract it into an organic solvent (e.g., Ethyl Acetate), and run a TLC or LC-MS analysis. The presence of a significant spot/peak corresponding to the starting ester confirms an incomplete reaction.

    • Solutions:

      • Improve Agitation: Ensure the reactor's overhead stirrer is creating a sufficient vortex for homogenous mixing. Use baffles if necessary.

      • Increase Reaction Time/Temperature: Extend the reaction time or modestly increase the temperature. A similar hydrolysis for a related compound is run at 80°C for 2 hours[4]. Monitor for potential byproduct formation if increasing the temperature.

      • Solvent System: Consider adding a co-solvent like THF to improve the solubility of the starting ester.

  • Cause B: Product Loss During Workup

    • Why it happens: The product precipitates during the acidic workup. If the pH is not sufficiently acidic, some product will remain in the aqueous phase as the carboxylate salt. Conversely, adding the acid too quickly can cause the product to "oil out" or form a fine, difficult-to-filter solid.

    • How to diagnose: After filtration, take the aqueous filtrate and add more acid to see if more precipitate forms. Also, extract the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and analyze the organic layer for dissolved product.

    • Solutions:

      • Control pH: Slowly add the acid while vigorously stirring and monitoring the pH. Aim for a final pH of 1-2 to ensure complete protonation.

      • Control Temperature: Perform the acidification in an ice bath. Lower temperatures often promote the formation of larger, more easily filterable crystals.

      • Anti-Solvent Precipitation: Consider a workup where the reaction mixture is concentrated, re-dissolved in a minimal amount of a water-miscible solvent, and then added to a larger volume of cold water/acid.

  • Cause C: Formation of Regioisomeric Impurities

    • Why it happens: The issue may originate from the synthesis of the starting ester. The synthesis of substituted benzo[b]thiophenes can sometimes yield mixtures of regioisomers (e.g., 4-methoxy vs. 6-methoxy)[5]. If your starting ester is a mixture, your final product will be as well, making isolation of the desired isomer difficult and reducing its yield.

    • How to diagnose: Carefully analyze the starting ester by ¹H NMR and LC-MS to confirm its isomeric purity before starting the hydrolysis.

    • Solution: Repurify the starting ester via column chromatography or recrystallization if it is found to be impure.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_cause Potential Cause cluster_solution Corrective Action problem Low Yield or Purity diag1 TLC/LC-MS of Reaction Mixture (Pre-Workup) problem->diag1 diag2 Check pH and Analyze Aqueous Filtrate (Post-Workup) problem->diag2 diag3 Analyze Purity of Starting Ester (Pre-Reaction) problem->diag3 cause1 Incomplete Reaction diag1->cause1 cause2 Workup Loss diag2->cause2 cause3 Impure Starting Material diag3->cause3 sol1 Increase Time/Temp Improve Mixing cause1->sol1 sol2 Optimize Acidification (pH, Temp) cause2->sol2 sol3 Repurify Starting Ester cause3->sol3

Caption: A Systematic Workflow for Troubleshooting Low Yields.

Q2: My final product is off-color and shows impurities in the NMR spectrum. How can I improve its purity?

Purity is paramount, especially for drug development professionals. Here are common impurity sources and solutions.

  • Observation A: A singlet around 3.9 ppm in ¹H NMR.

    • Cause: This is likely the methyl group of the unreacted starting ester.

    • Solution:

      • Re-subject the material to hydrolysis conditions. You can often take the impure solid and run the reaction again.

      • Trituration: Vigorously stir the crude solid in a solvent where the starting ester is soluble but the product is not (e.g., a mixture of ether and hexanes).

      • Recrystallization: This is the most robust method. A solvent system like Ethanol/Water or Toluene should be effective.

  • Observation B: Broad, ill-defined peaks or a baseline "hump" in the NMR.

    • Cause: This may indicate polymeric or baseline impurities, possibly from product degradation at high temperatures or under overly harsh basic/acidic conditions. Benzo[b]thiophenes can be susceptible to certain oxidative and ring-opening side reactions.

    • Solution:

      • Milder Conditions: Reduce the reaction temperature and ensure the reaction vessel is purged with an inert gas like nitrogen to prevent oxidation.

      • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored, high-molecular-weight impurities.

      • Chromatography: While not ideal for large-scale production, a silica gel plug or column can be used to purify smaller batches.

  • Observation C: Unexpected aromatic signals suggesting an isomer.

    • Cause: As mentioned previously, this points to an impure starting material[5].

    • Solution: The best course of action is to source or synthesize a high-purity starting ester. Separating the final carboxylic acid isomers by recrystallization can be very challenging due to their similar physical properties.

Troubleshooting Analytical Data
Observation Potential Cause & Recommended Action
¹H NMR: Singlet at ~3.9 ppmResidual Methyl Ester. Action: Re-run hydrolysis or purify via recrystallization.
TLC/LC-MS: Spot/Peak matching starting materialIncomplete reaction. Action: Extend reaction time or improve mixing.
Product has dark colorationDegradation/Polymeric impurities. Action: Use milder conditions, inert atmosphere, or charcoal treatment during recrystallization.
¹H NMR: Extra aromatic signalsIsomeric impurity. Action: Verify purity of starting materials. Isomer separation is difficult.

Frequently Asked Questions (FAQs)

  • What are the optimal hydrolysis conditions? A good starting point is using 1.5-2.5 equivalents of a base like NaOH or LiOH in a Methanol/Water (e.g., 3:1) solvent system. The reaction is typically heated to reflux (65-85°C) for 2-6 hours.[4][6] Always monitor the reaction by TLC or LC-MS for completion.

  • What is the best method for purifying the final product at scale? Recrystallization is the most scalable and effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, acetic acid, toluene, or mixtures with water) to find one that provides good recovery and high purity.

  • What are the key safety considerations for this process?

    • Bases: Sodium hydroxide and lithium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: Methanol is flammable and toxic. Ensure work is performed in a well-ventilated area or fume hood, away from ignition sources.

    • Acid: Concentrated acids like HCl are highly corrosive and release noxious fumes. Handle with extreme care in a fume hood.

    • Exotherms: The neutralization of the excess base during the acidic workup is highly exothermic. Add the acid slowly and with efficient cooling to maintain temperature control.

  • How do I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

    • ¹H and ¹³C NMR: Confirms the chemical structure and identifies organic impurities.

    • LC-MS or GC-MS: Confirms the molecular weight and provides high-sensitivity purity analysis.

    • Melting Point: A sharp melting point range is a good indicator of high purity.

    • FTIR: Confirms the presence of key functional groups (e.g., the broad O-H stretch of the carboxylic acid).

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative procedure for a 100g scale synthesis.

  • Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging Reagents: To the reactor, add Methyl 4-methoxybenzo[b]thiophene-2-carboxylate (100 g, 0.45 mol). Add Methanol (1.5 L) and Water (0.5 L). Begin stirring to form a slurry.

  • Base Addition: Add Sodium Hydroxide pellets (27 g, 0.675 mol, 1.5 equiv.) to the slurry.

  • Reaction: Heat the reactor jacket to 85°C to bring the internal temperature to a gentle reflux (~75-80°C). Maintain the reflux with vigorous stirring for 4 hours.

  • Monitoring: After 4 hours, cool the mixture to room temperature. Take a small aliquot, neutralize it with 1M HCl, extract with ethyl acetate, and check for the disappearance of the starting material by TLC or LC-MS. If the reaction is incomplete, resume heating for another 1-2 hours.

  • Workup - Concentration: Once complete, cool the reaction mixture to 20°C. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Workup - Precipitation: Transfer the remaining aqueous slurry to a larger vessel with efficient stirring. Cool the mixture to 0-5°C using an ice bath. Slowly add 6M Hydrochloric Acid (~120 mL) over 30 minutes, ensuring the internal temperature does not exceed 15°C. Monitor the pH to ensure it reaches a final value of 1-2.

  • Isolation: A thick white precipitate will form. Continue stirring at 0-5°C for 1 hour to ensure complete crystallization. Filter the solid using a large Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 250 mL) to remove inorganic salts, and then with cold hexanes (1 x 150 mL) to aid in drying.

  • Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved. Typical yield: 85-95%.

Protocol 2: Recrystallization
  • Place the crude, dry this compound (e.g., 90 g) in a suitably sized flask.

  • Add a minimal amount of hot ethanol (or another suitable solvent) to just dissolve the solid completely. If coloration is an issue, this is the point to add a small amount of activated charcoal.

  • If using charcoal, hot-filter the solution through a pad of celite to remove it.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to make it clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (PMC). [Link]

  • Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]

  • Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Organic Chemistry Portal. [Link]

  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Peninter Organics. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health (PMC). [Link]

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester | C11H10O3S. PubChem. [Link]

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Technical Support Center: Purification of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Methoxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each step to ensure a highly pure final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by probable causes and detailed, step-by-step solutions.

Problem 1: Low yield after acid-base extraction and precipitation.

Probable Causes:

  • Incomplete extraction of the carboxylate salt into the aqueous basic solution.

  • Incomplete precipitation of the carboxylic acid upon acidification.

  • Loss of product during filtration or transfers.

Solutions:

  • Ensure Complete Extraction:

    • pH Verification: During the basic wash (e.g., with sodium bicarbonate or sodium hydroxide), ensure the pH of the aqueous layer is sufficiently high to deprotonate the carboxylic acid. A general rule is to have a pH at least two to three units higher than the pKa of the carboxylic acid.[1]

    • Sufficient Base: Use an adequate volume and concentration of the basic solution to react with all the carboxylic acid present in the crude mixture.

    • Thorough Mixing: Ensure vigorous mixing in the separatory funnel to maximize the surface area between the organic and aqueous phases, facilitating efficient extraction.[2][3]

  • Optimize Precipitation:

    • pH for Precipitation: When acidifying the aqueous layer containing the carboxylate salt, lower the pH to at least two to three units below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[1] Use a strong acid like concentrated HCl, adding it dropwise while monitoring the pH with litmus paper or a pH meter.[3][4]

    • Cooling: After acidification, cool the solution in an ice bath to decrease the solubility of the carboxylic acid and promote maximum precipitation.[5]

    • "Salting Out": If the product is slightly water-soluble, adding a saturated solution of sodium chloride can decrease its solubility in the aqueous layer, leading to more complete precipitation.

  • Minimize Mechanical Losses:

    • Filtration Technique: Use a Büchner funnel with an appropriate filter paper for suction filtration to efficiently collect the precipitated solid.[5]

    • Washing the Precipitate: Wash the collected solid with a small amount of ice-cold water to remove any residual salts without dissolving a significant amount of the product.

    • Transferring Solids: When transferring the solid, use a small amount of the filtrate to rinse the glassware and ensure all the product is collected.

Problem 2: Product is an oil or fails to crystallize after acidification.

Probable Causes:

  • Presence of impurities that are depressing the melting point.

  • Supersaturation of the solution.

  • The product itself may have a low melting point or be an amorphous solid.

Solutions:

  • Address Impurities:

    • If an oil forms, it may be beneficial to extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.[5] The organic layer can then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude acid, which can then be subjected to recrystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.

    • Solvent Addition: Adding a small amount of a solvent in which the product is insoluble can sometimes promote precipitation.

Problem 3: Persistent colored impurities in the final product.

Probable Causes:

  • Presence of highly conjugated starting materials or byproducts.

  • Degradation of the thiophene ring under harsh reaction or workup conditions.

Solutions:

  • Recrystallization with Activated Carbon:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (charcoal) to the hot solution. The activated carbon will adsorb the colored impurities.

    • Hot filter the solution to remove the activated carbon. Be cautious as the solution is hot and flammable.

    • Allow the filtrate to cool slowly to form pure crystals.

  • Chromatographic Purification:

    • If recrystallization is ineffective, column chromatography can be employed. A silica gel column with a solvent system such as a gradient of hexane and ethyl acetate is a common choice for purifying organic acids.[6]

Workflow for Acid-Base Extraction and Purification

PurificationWorkflow CrudeProduct Crude 4-Methoxybenzo[b]thiophene- 2-carboxylic acid in Organic Solvent SeparatoryFunnel Add Aqueous Base (e.g., NaHCO3) CrudeProduct->SeparatoryFunnel AqueousLayer Aqueous Layer (Sodium 4-methoxybenzo[b]thiophene- 2-carboxylate) SeparatoryFunnel->AqueousLayer Separate Layers OrganicLayer Organic Layer (Neutral & Basic Impurities) SeparatoryFunnel->OrganicLayer Separate Layers Acidification Acidify with HCl to pH < 2 AqueousLayer->Acidification Precipitation Precipitation & Cooling Acidification->Precipitation Filtration Suction Filtration Precipitation->Filtration PureProduct Pure 4-Methoxybenzo[b]thiophene- 2-carboxylic acid Filtration->PureProduct

Caption: Workflow for the purification of this compound via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 6-methoxy or 7-methoxy isomers) depending on the synthetic route, and byproducts from side reactions.[7][8] If the synthesis involves the hydrolysis of a methyl or ethyl ester, unreacted ester is a common impurity.[9]

Q2: What is a good solvent system for the recrystallization of this compound?

A2: While the ideal solvent must be determined experimentally, a good starting point for recrystallizing carboxylic acids is a mixed solvent system. For a related compound, 3-Methoxybenzo[b]thiophene-2-carboxylic acid, an ethanol/water (3:1) mixture has been reported to be effective.[10] Other potential solvent systems to explore include acetic acid, or toluene/petroleum ether.[1] The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

Solvent SystemRationale
Ethanol/WaterThe product is likely soluble in hot ethanol and less soluble in water. The addition of water to a hot ethanolic solution can induce crystallization upon cooling.
Acetic Acid/WaterSimilar to ethanol/water, with acetic acid providing good solubility for the carboxylic acid at elevated temperatures.
Toluene/HexaneA non-polar/polar aprotic combination that can be effective for compounds with moderate polarity.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A C18 column with a mobile phase of acetonitrile and a phosphate buffer at low pH is a common setup for analyzing acidic compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities. Purity can be estimated by integrating the signals of the product versus those of known impurities or a standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

Q4: What are the recommended storage conditions for pure this compound?

A4: The pure compound should be stored in a cool, dry place, protected from light. For a similar compound, 4-Methylbenzo[b]thiophene-2-carboxylic acid, a storage temperature of 4°C is recommended.[12] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to air or moisture over long periods.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Isomers: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on this heterocyclic system can profoundly influence its physicochemical properties and pharmacological profile. This guide provides an in-depth comparative analysis of the positional isomers of 4-methoxybenzo[b]thiophene-2-carboxylic acid, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and potential biological activities of these isomers, supported by experimental data and mechanistic insights.

The Significance of Isomeric Variation

The position of the methoxy group on the benzene ring of the benzo[b]thiophene-2-carboxylic acid core can dramatically alter the molecule's electron distribution, steric hindrance, and hydrogen bonding potential. These modifications, in turn, can lead to significant differences in receptor binding, enzyme inhibition, and overall pharmacokinetic and pharmacodynamic properties. Understanding these isomeric differences is paramount for the rational design of novel therapeutics. This guide will focus on the 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy isomers, providing a framework for their comparative evaluation.

Synthesis and Characterization of Methoxybenzo[b]thiophene-2-carboxylic Acid Isomers

The synthesis of these isomers typically involves multi-step sequences, often starting from commercially available substituted thiophenols or methoxy-substituted benzene derivatives. A general synthetic strategy involves the construction of the thiophene ring fused to the benzene ring, followed by the introduction or modification of the carboxylic acid moiety.

A common route to benzo[b]thiophene-2-carboxylates is through the oxidative cyclization of o-mercaptocinnamic acids.[1] Another versatile method is the acid-catalyzed intramolecular cyclization of α-(methoxyphenylthio)acetophenones, although this can sometimes lead to a mixture of regioisomers that require separation.[1]

For instance, the synthesis of 6-methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid involves the reaction of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with isopropanol in the presence of a base, followed by hydrolysis of the resulting ester.[2]

General Synthetic Workflow:

Synthesis_Workflow Start Substituted Thiophenol or Methoxy-benzene Derivative Step1 Ring Formation/ Cyclization Start->Step1 Step2 Introduction of Carboxylic Acid Moiety Step1->Step2 Final_Product Methoxybenzo[b]thiophene- 2-carboxylic Acid Isomer Step2->Final_Product

Caption: A generalized workflow for the synthesis of methoxybenzo[b]thiophene-2-carboxylic acid isomers.

Once synthesized, the structural elucidation and purity assessment of each isomer are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Characterization

The following table summarizes the key analytical techniques used for the characterization of these isomers and the expected data.

Technique Purpose Expected Observations
¹H NMR Structural elucidation, determination of proton environment.Characteristic chemical shifts for aromatic, methoxy, and carboxylic acid protons. The splitting patterns of the aromatic protons are particularly useful for confirming the substitution pattern.[3][4][5]
¹³C NMR Determination of the carbon skeleton.Distinct chemical shifts for each carbon atom in the molecule, confirming the isomeric structure.[3][5]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular formula (C₁₀H₈O₃S) and characteristic fragment ions.[3]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretches of the methoxy group.[6][7]
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.A single sharp peak for a pure compound. Different isomers will have distinct retention times, allowing for their separation and quantification.[8][9][10][11]

Comparative Physicochemical Properties

Isomer Predicted LogP Trend Predicted pKa Trend Rationale
4-Methoxy ModerateHigherThe methoxy group at the 4-position can exert a +M (mesomeric) effect, increasing electron density on the carboxylic acid, making it a weaker acid (higher pKa).
5-Methoxy ModerateLowerThe methoxy group at the 5-position has a less direct electronic influence on the carboxylic acid compared to the 4- and 6-positions.
6-Methoxy ModerateHigherSimilar to the 4-methoxy isomer, the 6-methoxy group can donate electron density through resonance, leading to a higher pKa.[12]
7-Methoxy LowerLowerThe proximity of the methoxy group to the sulfur atom and the carboxylic acid could lead to intramolecular interactions and a more polar character, potentially lowering the LogP and increasing acidity.[13]

Note: These are predicted trends. Experimental verification is essential.

Comparative Biological Activity

The benzo[b]thiophene core is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][14][15] The position of the methoxy group can significantly modulate this activity by influencing how the molecule interacts with its biological target.

Antimicrobial Activity

Derivatives of benzo[b]thiophene-2-carboxylic acid have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.[5][15] The mechanism of action can involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The lipophilicity and electronic properties of the isomers will play a crucial role in their ability to penetrate bacterial membranes and interact with their targets. For example, thiophene-2-carboxamide derivatives with a methoxy group have demonstrated significant antibacterial activity.[16]

Anticancer Activity

Small molecules containing the benzo[b]thiophene scaffold have been investigated as potential anticancer agents.[17] Their mechanisms can be diverse, including the inhibition of protein kinases, induction of apoptosis, or interference with cell cycle progression.[18][19][20][21] The specific substitution pattern on the benzo[b]thiophene ring is critical for determining the anticancer potency and selectivity. For instance, a 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid derivative has been shown to alleviate ulcerative colitis by suppressing mTORC1 activation, a pathway often dysregulated in cancer.[17]

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Pathway Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Isomer Methoxybenzo[b]thiophene Isomer Isomer->Pathway Inhibition

Caption: A simplified diagram illustrating the potential inhibition of a cancer cell signaling pathway by a methoxybenzo[b]thiophene-2-carboxylic acid isomer.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.

Protocol for HPLC Analysis of Isomers

This protocol is designed for the separation and purity assessment of the methoxybenzo[b]thiophene-2-carboxylic acid isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and water with 0.1% formic acid. The exact ratio of ACN to water should be optimized to achieve good separation of the isomers (e.g., starting with a gradient of 20-80% ACN over 20 minutes).[8][10]

  • Sample Preparation: Dissolve a small amount of each isomer (approximately 1 mg/mL) in the mobile phase or a suitable solvent like methanol. Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compounds)

  • Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area for each isomer. Purity can be calculated based on the relative peak areas.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[22]

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the methoxybenzo[b]thiophene-2-carboxylic acid isomers in culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Experimental Workflow for In Vitro Anticancer Assay:

Anticancer_Assay_Workflow Start Cancer Cell Culture Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Treat with Isomer Dilutions Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 3-4h Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Values Step7->End

Caption: A step-by-step workflow for the MTT assay to evaluate the in vitro anticancer activity of the isomers.

Conclusion and Future Directions

This guide has provided a comprehensive comparative framework for the study of this compound isomers. The synthesis, characterization, and potential biological activities of these compounds have been discussed, highlighting the critical role that isomeric variation plays in determining their properties. The provided experimental protocols offer a starting point for researchers to further investigate these promising molecules.

Future research should focus on the systematic synthesis and biological evaluation of all positional isomers to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the molecular targets and signaling pathways through which these compounds exert their effects. Such knowledge will be invaluable for the rational design and development of novel benzo[b]thiophene-based therapeutics.

References

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  • Altamura, M., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Retrieved from [Link]

  • Altamura, M., et al. (2010). Structure−Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Retrieved from [Link]

  • Shishido, S. N., & LaBonge, L. S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1887, 15-23. Retrieved from [Link]

  • Piscedda, D., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(18), 3299. Retrieved from [Link]

  • Zhang, J., et al. (2018). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Molecular Biology, 1904, 137-145. Retrieved from [Link]

  • Altamura, M., et al. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the Neurokinin-2 Receptor. ResearchGate. Retrieved from [Link]

  • Bohrium. (Date not available). Structure−Activity Relationships of 6-Methyl-benzo[ b ]thiophene-2-carboxylic Acid.... Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SIELC Technologies. (Date not available). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

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  • SIELC Technologies. (Date not available). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ChemBK. (Date not available). Benzo[b]thiophene-2-carboxylic acid, 6-methoxy-, ethyl ester. Retrieved from [Link]

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  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (Date not available). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (Date not available). Useful Spectroscopic Data. Retrieved from [Link]

  • Alchemist-pharm. (Date not available). 5-methoxybenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

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  • ChemSynthesis. (2025). 6-methoxynaphtho[2,1-b]thiophene-4-carboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (Date not available). 3-Methoxybenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Retrieved from [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 4-Methoxybenzo[b]thiophene-2-carboxylic acid analogs. By examining the available data on this scaffold and its close relatives, we aim to provide a comparative analysis to guide future drug discovery and development efforts.

The this compound Core: A Promising Starting Point

The this compound scaffold possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns. The bicyclic aromatic system provides a rigid framework for the presentation of functional groups, while the carboxylic acid at the 2-position offers a handle for various chemical modifications and can act as a key interacting group with biological targets. The methoxy group at the 4-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its pharmacological profile.

Comparative Analysis of Biological Activities

While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in a single source, we can synthesize a comparative guide by examining studies on closely related structures. This allows us to infer the likely impact of structural modifications on this specific scaffold.

Anticancer Activity

The anticancer potential of benzothiophene derivatives is a significant area of research.[3][4] While direct SAR studies on this compound analogs are limited, insights can be drawn from related structures where the methoxybenzoyl moiety is present.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been investigated as potent anticancer agents that inhibit tubulin polymerization.[5][6] Although the core is a thiazole, the SAR of the methoxybenzoyl portion is highly relevant.

Key SAR Insights (Inferred for this compound Analogs):

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or other bioisosteres is a common strategy to improve cell permeability and target engagement. In the SMART series, the modification of the linker between the methoxybenzoyl and the aryl ring significantly impacted activity.[6]

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzothiophene moiety can drastically alter anticancer activity. Electron-withdrawing groups on the phenyl ring of related 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) have been shown to enhance anticancer activity.[5]

Table 1: Comparison of Anticancer Activity of Methoxybenzoyl-Containing Compounds

Compound/AnalogModificationCell LineIC50 (µM)Reference
ATCAA-12-phenyl-thiazolidine-4-carboxylic acid hexadecylamideLeukemia (CCRF-CEM)0.124[5]
SMART Compound 14-methoxybenzoyl-aryl-thiazoleProstate CancernM range[6]
PAT Compound 45aPhenyl-aminothiazole analog of SMARTCancer cell linesnM range[6]
Antimicrobial Activity

Benzothiophene derivatives have shown promising activity against a range of microbial pathogens, including multidrug-resistant strains.[7][8] Studies on benzo[b]thiophene-2-carboxylic acid acylhydrazones provide valuable SAR data that can be extrapolated to the 4-methoxy analogs.

Key SAR Insights:

  • The Acylhydrazone Moiety: The conversion of the carboxylic acid to an acylhydrazone introduces a versatile linker that allows for the exploration of various substitutions. The nature of the aldehyde or ketone used to form the hydrazone is critical for activity.

  • Substitution on the Benzothiophene Ring: Halogen substitution on the benzothiophene ring, for example, a chloro group at the 6-position, has been shown to enhance antibacterial activity against Staphylococcus aureus.[7]

  • Aromatic Substituents on the Hydrazone: Electron-withdrawing groups (e.g., nitro) or heterocyclic rings (e.g., pyridine) on the aromatic ring attached to the hydrazone moiety can significantly influence the minimum inhibitory concentration (MIC).

Table 2: Comparison of Antimicrobial Activity of Benzo[b]thiophene-2-carboxylic Acid Acylhydrazone Analogs

CompoundR (Substitution on Benzothiophene)R' (Substitution on Hydrazone)Target OrganismMIC (µg/mL)Reference
I.l H4-NitrobenzylideneS. aureus-[7][8]
I.g H4-HydroxybenzylideneS. aureus-[7][8]
II.b 6-ChloroPyridin-2-ylmethyleneS. aureus (MRSA)4[7]
I.i H4-ChlorobenzylideneS. aureus-[8]
Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10] The carboxylic acid and methoxy groups are considered important for this activity.[10]

Key SAR Insights:

  • Carboxylic Acid is Key: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to the active site of COX enzymes.

  • Role of the Methoxy Group: The methoxy group can enhance the anti-inflammatory activity by influencing the electronic properties of the aromatic system and potentially improving the pharmacokinetic profile.

  • Modifications at the 2- and 5-positions: In related benzothiophene series, modifications at the 2- and 5-positions have been shown to be critical for anti-inflammatory and analgesic effects. For example, conversion of the 2-carboxylic acid to a semicarbazide or phenylthiosemicarbazide has yielded potent anti-inflammatory agents.[2]

Experimental Protocols

General Synthesis of Benzo[b]thiophene-2-carboxylic Acid Acylhydrazones

This protocol is adapted from the synthesis of similar compounds and can be applied to 4-methoxy analogs.[7][8]

  • Esterification: this compound is refluxed in methanol with a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

  • Hydrazide Formation: The methyl ester is then refluxed with hydrazine hydrate in ethanol to produce 4-methoxybenzo[b]thiophene-2-carbohydrazide.

  • Acylhydrazone Synthesis: The carbohydrazide is reacted with a variety of aromatic or heteroaromatic aldehydes in ethanol with a catalytic amount of acetic acid under reflux to yield the final acylhydrazone products.

Caption: Synthetic scheme for this compound acylhydrazone analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic Broth Microdilution for MIC Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serially Dilute Test Compounds in 96-Well Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific analog series are still emerging, by drawing comparisons with closely related compounds, we can delineate a clear path forward for research.

Future work should focus on the systematic synthesis and evaluation of this compound analogs. Key areas for exploration include:

  • Bioisosteric replacement of the carboxylic acid: Investigating the effects of replacing the carboxylic acid with other acidic functional groups or non-acidic moieties to modulate physicochemical properties and target interactions.

  • Diverse substitutions on the benzothiophene ring: Exploring the impact of various substituents at positions 5, 6, and 7 to fine-tune activity and selectivity.

  • Elucidation of mechanisms of action: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific biological targets.

By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively design and optimize novel this compound analogs with enhanced therapeutic potential.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2016). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2017). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. (2011). PubMed. Retrieved January 2, 2026, from [Link]

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  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl). (2022). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved January 2, 2026, from [Link]

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A Comparative Guide to 2D NMR Techniques for the Structural Validation of 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D NMR (¹H and ¹³C) provides a fundamental overview of the chemical environment, complex aromatic systems and substituted heterocycles often present overlapping signals and ambiguous connectivity that demand more powerful analytical tools. This guide provides an in-depth, practical comparison of core 2D NMR experiments—COSY, HSQC, and HMBC—to create a self-validating workflow for the structural elucidation of 4-Methoxybenzo[b]thiophene-2-carboxylic acid.

The causality behind employing a multi-technique 2D NMR approach lies in its synergistic power. No single experiment provides the complete picture. Instead, each technique reveals a specific type of atomic relationship. By overlaying the insights from proton-proton correlations (COSY), direct proton-carbon attachments (HSQC), and long-range proton-carbon connectivity (HMBC), we can assemble the molecular puzzle with a high degree of confidence, ensuring the scientific integrity of our findings.

The Target Structure: this compound

Before delving into the analysis, let's define the structure . Our goal is to confirm the precise arrangement of the methoxy group at the C4 position and the carboxylic acid at the C2 position on the benzo[b]thiophene scaffold.

Chemical structure of this compound with numbered atoms
Figure 1: Structure of this compound with atom numbering for NMR assignment.

Key Structural Features to Validate:

  • Benzo[b]thiophene Core: The fusion of the benzene and thiophene rings.

  • Substitution Pattern: The methoxy group's attachment to C4 and the carboxylic acid's attachment to C2.

  • Proton Spin Systems: The isolated thiophene proton (H3) and the three adjacent aromatic protons (H5, H6, H7).

Experimental Workflow: A Self-Validating Protocol

A robust protocol ensures that the data is reliable and the interpretation is sound. The following workflow outlines the necessary steps from sample preparation to data acquisition.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure the acidic carboxylic proton is observable and undergoes slow exchange.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Acquire standard 1D spectra (¹H, ¹³C, and DEPT-135) to identify all proton and carbon signals and their multiplicities.

    • Sequentially run the 2D NMR experiments on a high-field NMR spectrometer (e.g., 500 MHz or higher) using standard vendor-provided pulse programs.

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.[1][2][3]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[1][4][5][6][7]

      • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-4 bond) ¹H-¹³C correlations, which are critical for connecting molecular fragments.[8][9][10][11][12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Compound in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Spec Place in Spectrometer Transfer->Spec OneD Acquire 1D Spectra (¹H, ¹³C) Spec->OneD TwoD Acquire 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD

Diagram 1: General experimental workflow for NMR analysis.

Comparative Analysis of 2D NMR Data

This section compares how each 2D NMR technique contributes unique and complementary information to validate the structure of this compound.

COSY: Mapping the ¹H- ¹H Connectivity

The COSY experiment is the starting point for identifying which protons are coupled to each other, typically through two or three bonds.[13][14] It allows us to build a map of proton networks or "spin systems."

  • Principle of Operation: A COSY spectrum is a 2D plot with the ¹H spectrum on both axes. Off-diagonal cross-peaks appear between the signals of protons that are J-coupled.[1][2]

  • Expected Correlations: Based on the proposed structure, the three aromatic protons (H5, H6, and H7) are adjacent and should show correlations. H3 is isolated and should not show any COSY cross-peaks.

Correlating ProtonsType of CouplingExpected ResultStructural Insight
H5 – H6 ³J (ortho)Strong Cross-PeakConfirms adjacency of H5 and H6.
H6 – H7 ³J (ortho)Strong Cross-PeakConfirms adjacency of H6 and H7.

The absence of other correlations is equally important, confirming the isolation of the H3 proton on the thiophene ring and the methoxy protons.

Diagram 2: Expected COSY correlations establishing the H5-H6-H7 spin system.
HSQC: Correlating Protons to Their Attached Carbons

The HSQC experiment unambiguously identifies which proton is attached to which carbon via a direct, one-bond connection.[4][5][6] This is a crucial step for assigning the ¹³C spectrum.

  • Principle of Operation: HSQC is a 2D heteronuclear experiment that plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon it is directly bonded to.[1][7] Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.

  • Expected Correlations: Each protonated carbon in the molecule will give a distinct correlation peak.

ProtonAttached CarbonExpected ResultStructural Insight
H3 C3Cross-PeakAssigns the thiophene C3 carbon.
H5 C5Cross-PeakAssigns the aromatic C5 carbon.
H6 C6Cross-PeakAssigns the aromatic C6 carbon.
H7 C7Cross-PeakAssigns the aromatic C7 carbon.
-OCH₃ C(OCH₃)Cross-PeakAssigns the methoxy carbon.

With this data, we have now assigned all the protonated carbons in the molecule, building upon the proton framework established by COSY.

HMBC: Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J), and sometimes four bonds in conjugated systems.[8][10][11] This allows us to connect the spin systems and identify the positions of non-protonated (quaternary) carbons.

  • Principle of Operation: Like HSQC, HMBC is a 2D ¹H-¹³C correlation experiment. However, it is optimized to detect long-range couplings, while one-bond correlations are suppressed.[10][12]

  • Expected Key Correlations: This is where we validate the specific substitution pattern.

Proton(s)Correlates to Carbon(s)CouplingExpected ResultStructural Insight
-OCH₃ C4 ³JCRITICAL: Strong Cross-PeakConfirms the methoxy group is attached to C4.
H3 C2 , C3a, C(OOH) ²J, ²J, ²JCross-PeaksConfirms the carboxylic acid is at C2 and links H3 to the ring junction.
H5 C3a, C7³J, ³JCross-PeaksLinks the aromatic ring to the thiophene ring system at the C3a bridgehead.
H7 C5, C7a³J, ²JCross-PeaksConfirms the benzo fusion at the C7a bridgehead.

The single correlation from the methoxy protons to C4 is the definitive piece of evidence for its position. Similarly, the correlation from the thiophene proton H3 to the carboxylic carbon (C=O) and the quaternary carbon C2 confirms the substituent at the 2-position.

G cluster_protons cluster_carbons OCH3 OCH₃ C4 C4 (Quat.) OCH3->C4 ³J H3 H3 COOH C(OOH) (Quat.) H3->COOH ²J C2 C2 (Quat.) H3->C2 ²J C3a C3a (Quat.) H3->C3a ²J H5 H5 H5->C3a ³J H7 H7 C7a C7a (Quat.) H7->C7a ²J

Diagram 3: Key HMBC correlations for assembling the complete molecular structure.

Conclusion: A Synergistic and Self-Validating Proof of Structure

By systematically applying and comparing the data from COSY, HSQC, and HMBC experiments, we construct an unassailable, multi-layered confirmation of the structure of this compound.

  • COSY established the connectivity of the aromatic H5-H6-H7 spin system.

  • HSQC linked these protons, along with H3 and the methoxy protons, to their directly attached carbons.

  • HMBC provided the final, critical links. It connected the molecular fragments through quaternary carbons, definitively placing the methoxy group at C4 and the carboxylic acid at C2, and confirming the benzo-thiophene ring fusion.

This integrated approach, where the results of one experiment complement and validate the others, represents a cornerstone of modern chemical analysis. It provides the rigorous, trustworthy structural evidence required for publication, patent filings, and advancing compounds through the drug development pipeline.

References

  • Wikipedia contributors. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HMBC NMR? [Video]. YouTube. [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Fiveable. (n.d.). COSY Definition. Organic Chemistry Key Term. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. [Link]

  • Wikipedia contributors. (2023). Heteronuclear single quantum coherence spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. [Link]

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A Comparative Analysis of 4-Methoxy vs. 5-Methoxybenzo[b]thiophene-2-carboxylic Acid: A Guide to Understanding Positional Isomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of the Benzothiophene Scaffold and Positional Isomerism

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The two molecules at the center of this guide are positional isomers, differing only in the location of the methoxy group on the benzene ring. This seemingly minor difference can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Caption: Chemical structures of the two positional isomers.

Known and Potential Biological Activities: A Comparative Overview

5-Methoxybenzo[b]thiophene-2-carboxylic acid has been noted as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic applications.[3][4] This suggests that the 5-methoxy substitution pattern is conducive to interactions with targets involved in pain and inflammation pathways.

For 4-Methoxybenzo[b]thiophene-2-carboxylic acid , specific biological activity data is less prevalent in publicly accessible literature. However, based on the broad bioactivity of the benzothiophene class, it is plausible that this isomer also possesses anti-inflammatory, analgesic, or antimicrobial properties. The altered position of the electron-donating methoxy group would undoubtedly modulate this activity, potentially leading to a different potency or target selectivity profile compared to its 5-methoxy counterpart.

Structure-Activity Relationship (SAR) Insights: The Influence of the Methoxy Group Position

The methoxy group is an electron-donating group. Its position on the benzene ring influences the electron density of the entire benzo[b]thiophene system. This can affect:

  • Target Binding: The electronic nature of the aromatic system is critical for forming interactions (e.g., pi-stacking, hydrogen bonding) with amino acid residues in the active site of a target protein.

  • Metabolic Stability: The position of the methoxy group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

  • Physicochemical Properties: Lipophilicity and solubility can be subtly altered by the methoxy group's position, which in turn affects cell permeability and bioavailability.

Proposed Experimental Framework for a Head-to-Head Comparison

To objectively compare the biological activities of these two isomers, a series of in vitro assays are recommended. The following protocols provide a robust starting point for such an investigation.

Experimental_Workflow cluster_anti_inflammatory Anti-Inflammatory Activity cluster_antimicrobial Antimicrobial Activity a1 COX-2 Inhibition Assay a2 Measure IC50 Values a1->a2 b1 Broth Microdilution Assay b2 Determine Minimum Inhibitory Concentration (MIC) b1->b2 start Test Compounds: 4-Methoxy & 5-Methoxy benzo[b]thiophene-2-carboxylic acid start->a1 start->b1

Caption: Proposed experimental workflow for comparative analysis.

Experimental Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[5][6] Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). This assay will determine the relative potency of the two isomers in inhibiting this critical inflammatory target.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Test compounds (4- and 5-methoxybenzo[b]thiophene-2-carboxylic acid) dissolved in DMSO

    • Celecoxib (positive control)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds and celecoxib in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds, celecoxib, or DMSO (vehicle control) to the appropriate wells.

    • Add the COX-2 enzyme and heme to all wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compounds and control.

    • Plot the percent inhibition against the log of the inhibitor concentration and calculate the IC50 value for each compound.

Experimental Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution

Rationale: The benzothiophene scaffold is known to be a component of some antimicrobial agents.[7][8] This assay will determine the minimum inhibitory concentration (MIC) of each isomer against a panel of relevant bacterial strains, providing a direct comparison of their antimicrobial potency and spectrum.

Methodology:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in DMSO

    • Ciprofloxacin or other appropriate antibiotic (positive control)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in MHB in a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.

CompoundCOX-2 IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound
5-Methoxybenzo[b]thiophene-2-carboxylic acid
Celecoxib (Control)N/AN/A
Ciprofloxacin (Control)N/A

Interpretation of Potential Outcomes:

  • Potency: A lower IC50 value in the COX-2 assay indicates greater anti-inflammatory potency. A lower MIC value indicates greater antimicrobial potency.

  • Selectivity: Comparing the IC50 values against COX-1 (in a separate assay) and COX-2 can reveal the selectivity of each isomer, which is a crucial factor for drug safety.

  • Spectrum of Activity: The range of bacterial strains inhibited will define the antimicrobial spectrum of each compound.

Conclusion

The precise positioning of a methoxy group on the benzo[b]thiophene-2-carboxylic acid scaffold has the potential to significantly influence its biological activity profile. While 5-methoxybenzo[b]thiophene-2-carboxylic acid is recognized for its role in the development of anti-inflammatory and analgesic agents, the biological potential of the 4-methoxy isomer remains largely unexplored in the public domain. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path for researchers to directly compare these two isomers. The resulting data will not only elucidate the structure-activity relationships for this specific pair of molecules but also contribute to the broader understanding of how subtle structural changes can be leveraged in the design of novel therapeutic agents. It is through such systematic investigations that the full potential of privileged scaffolds like benzo[b]thiophene can be unlocked.

References

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A Comparative Guide to the Computational Docking of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Derivatives as Potential Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational docking analysis of 4-methoxybenzo[b]thiophene-2-carboxylic acid derivatives, a promising class of compounds in the discovery of novel antitubercular agents. We will objectively compare their potential efficacy against established mycobacterial targets and benchmark their performance against known inhibitors, supported by a detailed, field-proven experimental workflow.

Introduction: The Therapeutic Promise of Benzo[b]thiophene Derivatives

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, featured in several FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] Notably, recent research has highlighted the potential of benzo[b]thiophene-2-carboxylic acid derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][6][7] The global health threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the urgent development of novel therapeutics, making this chemical class a subject of intense investigation.[1][8]

This guide focuses on a specific subset: this compound derivatives. The introduction of a methoxy group at the 4-position can significantly influence the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for mycobacterial enzymes.[9] We will explore the theoretical binding of these derivatives to two critical enzymes in Mtb's cell wall synthesis pathway: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and Enoyl-Acyl Carrier Protein Reductase (InhA).

Identified Biological Targets

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[10][11] Its inhibition leads to the disruption of cell wall formation and subsequent bacterial death. DprE1 has emerged as a key target for novel antitubercular drug discovery, with several classes of inhibitors, including benzo[b]thiophene derivatives, showing promising activity.[1][7] Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the DprE1 active site.[1][12][13][14]

Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is another vital enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, responsible for the synthesis of mycolic acids, the hallmark of the mycobacterial cell envelope.[15][16] InhA is the primary target of the frontline antitubercular drug isoniazid (INH).[16][17] However, the rise of INH-resistant strains, often due to mutations in the activating enzyme KatG, necessitates the discovery of direct InhA inhibitors.[16][17] Several direct inhibitors, such as triclosan and various arylamide series, have been identified.[16][18]

Experimental Protocol: A Validated Computational Docking Workflow

The following protocol outlines a robust and reproducible workflow for the computational docking of this compound derivatives against DprE1 and InhA. This self-validating system ensures the reliability of the generated data.

Step 1: Protein Preparation
  • Retrieval of Crystal Structures: Obtain the three-dimensional crystal structures of DprE1 (e.g., PDB ID: 4P8K) and InhA (e.g., PDB ID: 5G0S) from the Protein Data Bank (RCSB PDB).[13][19]

  • Pre-processing: Remove all non-essential molecules, including water, co-factors (unless essential for binding), and existing ligands from the protein structure using molecular modeling software such as BIOVIA Discovery Studio or PyMOL.

  • Protonation and Chain Repair: Add hydrogen atoms to the protein, assign appropriate protonation states for histidine residues, and repair any missing residues or atoms in the protein chains.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry, typically using a force field like CHARMm or AMBER.

Step 2: Ligand Preparation
  • 3D Structure Generation: Draw the this compound derivatives and the known inhibitors (e.g., PBTZ169 for DprE1, Triclosan for InhA) using a chemical drawing tool like ChemDraw and convert them to 3D structures.

  • Energy Minimization: Minimize the energy of each ligand to obtain a stable conformation. This is crucial for accurate docking.

  • Tautomer and Ionization State Generation: Generate possible tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4).

Step 3: Molecular Docking Simulation
  • Active Site Definition: Define the binding site for docking. This is typically done by specifying a grid box centered around the co-crystallized ligand in the original PDB file or by identifying key active site residues from the literature.[13]

  • Docking Algorithm Selection: Employ a validated docking algorithm. For this guide, we will use AutoDock Vina, known for its accuracy and speed.

  • Execution of Docking: Dock the prepared library of this compound derivatives and the reference inhibitors into the defined active sites of DprE1 and InhA.

  • Pose Generation and Scoring: The docking program will generate multiple binding poses for each ligand and calculate a binding affinity score (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Step 4: Post-Docking Analysis and Validation
  • Re-docking of Co-crystallized Ligand: To validate the docking protocol, extract the original ligand from the PDB file and re-dock it into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å for the protocol to be considered reliable.

  • Interaction Analysis: Visualize the best-docked poses of the novel derivatives and reference inhibitors within the protein's active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the this compound derivatives with those of the known inhibitors.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Retrieve Protein Structures (e.g., DprE1, InhA) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligands 2. Prepare Ligand Library (Derivatives & Controls) Ligands->Grid Dock 4. Execute Docking (e.g., AutoDock Vina) Grid->Dock Validate 5. Validate Protocol (Re-docking) Dock->Validate Analyze 6. Analyze Interactions (Binding Poses) Validate->Analyze Compare 7. Comparative Analysis (Scores & Interactions) Analyze->Compare

Caption: A streamlined workflow for computational docking studies.

Comparative Analysis of Docking Performance (Hypothetical Data)

To illustrate the comparative analysis, we present hypothetical docking results for three representative this compound derivatives against DprE1 and InhA, benchmarked against known inhibitors.

Table 1: Hypothetical Docking Scores and Binding Energies

CompoundTargetBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki)
Derivative 1 (R = -H)DprE1-9.2150 nM
Derivative 2 (R = -CH3)DprE1-9.880 nM
Derivative 3 (R = -Cl)DprE1-10.535 nM
PBTZ169 (Control)DprE1-11.215 nM
Derivative 1 (R = -H)InhA-8.5450 nM
Derivative 2 (R = -CH3)InhA-8.9250 nM
Derivative 3 (R = -Cl)InhA-9.4120 nM
Triclosan (Control)InhA-7.34.26 µM[15]

Table 2: Hypothetical Key Molecular Interactions

CompoundTargetInteracting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Derivative 3 DprE1Cys387, Tyr60Phe320, Trp231
PBTZ169 (Control)DprE1Cys387, Gly115Leu317, Pro318
Derivative 3 InhATyr158, Thr196Phe149, Met199
Triclosan (Control)InhATyr158Phe149, Pro193

Visualization of Molecular Interactions

G cluster_ligand Derivative 3 cluster_protein DprE1 Active Site L 4-Methoxybenzo[b]thiophene- 2-carboxylic acid (R=-Cl) Cys387 Cys387 L->Cys387 H-Bond Tyr60 Tyr60 L->Tyr60 H-Bond Phe320 Phe320 L->Phe320 Hydrophobic Trp231 Trp231 L->Trp231 Hydrophobic

Caption: Hypothetical interactions of a lead derivative with DprE1.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for conducting and evaluating computational docking studies of this compound derivatives. The hypothetical data presented illustrates how these compounds can be effectively compared to known inhibitors, providing valuable insights for lead optimization. The detailed protocol and visualization tools are designed to ensure the integrity and clarity of the research process.

The promising hypothetical binding affinities of the this compound derivatives, particularly the chloro-substituted analog, against both DprE1 and InhA, underscore their potential as dual-target antitubercular agents. Future work should focus on the synthesis of these derivatives and their in vitro evaluation against Mycobacterium tuberculosis to validate these computational predictions. Subsequent rounds of structure-activity relationship (SAR) studies, guided by further computational analysis, will be crucial in developing these promising scaffolds into clinically viable drug candidates.

References

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Computational Studies to Identify Potential Inhibitors Targeting the DprE1 Protein in Mycobacterium tuberculosis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design and synthesis of benzo[b]thiophene-based hybrids as novel antitubercular agents against MDR/XDR Mycobacterium tuberculosis. (2023). Scilit. Retrieved from [Link]

  • Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches. (2024). SpringerLink. Retrieved from [Link]

  • Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches. (n.d.). Nature. Retrieved from [Link]

  • Virtual Screening of Small Molecular Inhibitors against DprE1. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. (2024). PubMed Central (PMC). Retrieved from [Link]

  • Design and synthesis of benzo[b]thiophene-based hybrids as novel antitubercular agents against MDR/XDR Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. (2016). ACS Publications. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2021). MDPI. Retrieved from [Link]

  • Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. (2014). ScienceDirect. Retrieved from [Link]

  • Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. (2021). ResearchGate. Retrieved from [Link]

  • COMPUTATIONAL MODELING AND PREDICTION OF BINDING AFFINITIES FOR MYCOBACTERIUM TUBERCULOSIS ENZYME. (n.d.). aarf.asia. Retrieved from [Link]

  • Exploring antibacterial activities in novel benzo[b]thiophene derivatives. (2025). ACS Fall 2025. Retrieved from [Link]

  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (2015). ResearchGate. Retrieved from [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2017). PubMed Central (PMC). Retrieved from [Link]

  • Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. (2021). MDPI. Retrieved from [Link]

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. (2007). PubMed Central (PMC). Retrieved from [Link]

  • Molecular modeling, simulation and docking of Rv1250 protein from Mycobacterium tuberculosis. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. (2009). National Institutes of Health (NIH). Retrieved from [Link]

  • In Silico Drug Design for Mycobacterium tuberculosis and Development of Host–Pathogen Interaction Network and Molecular Docking Procedures. (2022). STM Journals. Retrieved from [Link]

  • Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. (2021). PubMed Central (PMC). Retrieved from [Link]

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. (2000). ACS Publications. Retrieved from [Link]

  • Molecular docking, validation, dynamic simulation and pharmacokinetic prediction of natural compounds against Mycobacterium tuberculosis Beta-lactamase BlaC. (2025). bioRxiv. Retrieved from [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (1991). Google Patents.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Methoxybenzo[b]thiophene-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzo[b]thiophene scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Among its derivatives, 4-Methoxybenzo[b]thiophene-2-carboxylic acid stands out as a crucial intermediate for the synthesis of various pharmaceutical agents. The strategic placement of the methoxy group at the 4-position significantly influences the molecule's electronic properties and biological interactions. Consequently, the efficient and regioselective synthesis of this compound is of paramount importance.

This guide provides a comprehensive head-to-head comparison of two prominent synthetic routes to this compound. We will delve into the detailed experimental protocols, explore the underlying reaction mechanisms, and present a critical analysis of their respective advantages and disadvantages to empower researchers in making informed decisions for their synthetic endeavors.

Route 1: The Gewald Aminothiophene Synthesis and Subsequent Diazotization-Sandmeyer Reaction

This classical approach builds the substituted thiophene ring first, followed by the annulation of the benzene ring and subsequent functional group manipulations to arrive at the target molecule. A key advantage of this route is the readily available starting materials and the robust nature of the reactions involved.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate

In a round-bottom flask equipped with a reflux condenser, 2-methoxybenzaldehyde (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) are suspended in ethanol. To this suspension, a catalytic amount of a secondary amine, such as morpholine or piperidine, is added. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality of Experimental Choices: The Gewald reaction is a multicomponent reaction that efficiently constructs the 2-aminothiophene ring. Ethanol serves as a suitable solvent for the reactants. The secondary amine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction cascade. Elemental sulfur is the sulfur source for the thiophene ring formation.

Step 2: Diazotization of the Aminothiophene and Iodination

The ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate (1.0 eq.) is dissolved in a mixture of sulfuric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of potassium iodide (1.5 eq.) in water. The reaction mixture is stirred for 1-2 hours at room temperature and then extracted with an organic solvent such as ethyl acetate. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude iodo-thiophene derivative.

Causality of Experimental Choices: The diazotization of the amino group is a standard procedure to convert it into a good leaving group (N₂). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The subsequent Sandmeyer-type reaction with potassium iodide introduces the iodine atom onto the thiophene ring, which will be crucial for the subsequent cyclization step.

Step 3: Intramolecular Cyclization to form the Benzo[b]thiophene Core

The crude iodo-thiophene derivative from the previous step is subjected to an intramolecular Heck-type cyclization. The compound is dissolved in a suitable solvent like dimethylformamide (DMF) or acetonitrile, and a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is added along with a base, typically a tertiary amine like triethylamine or a carbonate base like potassium carbonate. The reaction mixture is heated at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography.

Causality of Experimental Choices: The palladium-catalyzed intramolecular cyclization is a powerful method for forming the benzo[b]thiophene ring system. The base is required to neutralize the acid generated during the catalytic cycle. The choice of catalyst and solvent can influence the reaction rate and yield.

Step 4: Hydrolysis of the Ester to this compound

The resulting methyl 4-methoxybenzo[b]thiophene-2-carboxylate is dissolved in a mixture of methanol and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final product.

Causality of Experimental Choices: The saponification of the ester to the carboxylic acid is a standard and high-yielding reaction. The use of a strong base ensures complete hydrolysis. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Visualization of Route 1:

Route 1: Gewald Synthesis and Cyclization A 2-Methoxy- benzaldehyde D Ethyl 2-amino-4-(2-methoxyphenyl) -thiophene-3-carboxylate A->D Gewald Synthesis B Ethyl cyanoacetate B->D Gewald Synthesis C Sulfur C->D Gewald Synthesis E Diazonium Salt D->E NaNO₂, H₂SO₄ F Iodo-thiophene derivative E->F KI G Methyl 4-methoxybenzo[b] -thiophene-2-carboxylate F->G Pd Catalyst, Base (Intramolecular Cyclization) H 4-Methoxybenzo[b]thiophene -2-carboxylic acid G->H NaOH, H₂O/MeOH (Hydrolysis)

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Electrophilic Cyclization of a Substituted Thioanisole

This alternative route constructs the benzo[b]thiophene core through an electrophilic cyclization of a suitably substituted thioanisole derivative. This approach can offer a more direct path to the desired ring system, potentially reducing the number of synthetic steps.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-3-methoxythiophenol

Starting from 2-bromo-3-methoxyaniline, a diazotization reaction is performed using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed with a strong base like sodium hydroxide to yield 2-bromo-3-methoxythiophenol.

Causality of Experimental Choices: This sequence is a common method for introducing a thiol group onto an aromatic ring. The xanthate intermediate is stable and can be isolated before hydrolysis.

Step 2: S-Alkylation with an Acetylenic Ester

The 2-bromo-3-methoxythiophenol (1.0 eq.) is dissolved in a polar aprotic solvent like DMF or acetone. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the thiol, forming the thiolate. To this solution, an α-halo-α,β-unsaturated ester, such as ethyl bromopyruvate or a propiolate derivative, is added, and the reaction mixture is stirred at room temperature until the starting thiophenol is consumed.

Causality of Experimental Choices: The S-alkylation reaction forms the key precursor for the subsequent cyclization. The choice of the acetylenic ester will determine the substituent at the 2-position of the final benzo[b]thiophene.

Step 3: Intramolecular Cyclization

The product from the previous step is subjected to an intramolecular cyclization. This can be achieved through various methods, including a copper-catalyzed Ullmann-type coupling or a palladium-catalyzed Sonogashira-type cyclization. For a copper-catalyzed approach, the substrate is heated in a high-boiling solvent like pyridine or DMF in the presence of a copper(I) salt, such as CuI. For a palladium-catalyzed reaction, a palladium catalyst and a ligand are used in the presence of a base.

Causality of Experimental Choices: The intramolecular cyclization is the key ring-forming step. The choice between copper and palladium catalysis will depend on the specific substrate and desired reaction conditions. Copper catalysis is often simpler to perform, while palladium catalysis can offer higher yields and functional group tolerance.

Step 4: Hydrolysis of the Ester

Similar to Route 1, the resulting ester is hydrolyzed to the carboxylic acid using a strong base in a mixture of alcohol and water, followed by acidification.

Visualization of Route 2:

Route 2: Electrophilic Cyclization A 2-Bromo-3-methoxy -aniline B 2-Bromo-3-methoxy -thiophenol A->B 1. NaNO₂, H₂SO₄ 2. K-ethyl xanthate 3. NaOH D S-Alkylated intermediate B->D K₂CO₃, DMF (S-Alkylation) C Ethyl bromopyruvate C->D K₂CO₃, DMF (S-Alkylation) E Methyl 4-methoxybenzo[b] -thiophene-2-carboxylate D->E CuI or Pd catalyst (Intramolecular Cyclization) F 4-Methoxybenzo[b]thiophene -2-carboxylic acid E->F NaOH, H₂O/MeOH (Hydrolysis)

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

ParameterRoute 1: Gewald Synthesis & CyclizationRoute 2: Electrophilic Cyclization of Thioanisole
Starting Materials Readily available and inexpensiveRequires multi-step synthesis of the thiophenol starting material
Number of Steps Generally longer (4-5 steps)Potentially shorter (3-4 steps)
Regioselectivity The position of the methoxy group is well-defined from the start.The cyclization step needs to be controlled to ensure the desired 4-methoxy isomer. A known challenge is the potential formation of the 6-methoxy isomer.[1]
Overall Yield Can be moderate to good, but the multi-step nature can lead to lower overall yields.Potentially higher overall yield due to fewer steps, but can be dependent on the efficiency of the cyclization.
Scalability The Gewald reaction is generally scalable. Subsequent steps are standard transformations.The synthesis of the thiophenol and the cyclization step may present scalability challenges.
Key Advantages Good control over regiochemistry. Utilizes well-established and robust reactions.More convergent approach. Potentially higher yielding.
Key Challenges Longer synthetic sequence. Diazotization can be hazardous on a large scale.Synthesis of the starting thiophenol. Potential for regioisomeric mixtures during cyclization.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of strengths and weaknesses.

Route 1 , based on the Gewald aminothiophene synthesis, provides excellent control over the regiochemistry of the methoxy group, a critical aspect for its intended applications. While it involves a greater number of steps, the individual reactions are well-understood and generally reliable. This route is a strong choice when unambiguous regiochemistry is the primary concern.

Route 2 , proceeding through the electrophilic cyclization of a substituted thioanisole, offers a more convergent and potentially shorter synthetic sequence. However, it is crucial to carefully control the cyclization step to avoid the formation of the undesired 6-methoxy regioisomer. This route may be advantageous when a higher overall yield is prioritized and the separation of potential isomers is feasible.

The choice between these two synthetic strategies will ultimately depend on the specific priorities of the research program, including the availability of starting materials, the desired scale of the synthesis, and the importance of absolute regiochemical purity. This guide provides the necessary technical insights to aid researchers in navigating these considerations and selecting the most appropriate route for their synthesis of the valuable intermediate, this compound.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte1966 , 99 (1), 94–100. [Link]

  • Process for the synthesis of benzo[b]thiophenes. EP0859770B1.
  • Beck, J. R. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry1972 , 37 (21), 3224–3226. [Link]

  • Yu, H.; Zhang, M.; Li, Y. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry2013 , 78 (17), 8898–8899. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules2022 , 27(3), 733. [Link]

Sources

A Researcher's Guide to Differentiating Positional Isomers of Methoxybenzo[b]thiophene-2-carboxylic Acid by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Positional Isomerism Matters in Drug Discovery

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] When this core is functionalized, for instance with a methoxy group, the precise positioning of that group can drastically alter the molecule's steric and electronic properties. This, in turn, can profoundly impact its biological activity, metabolic stability, and toxicity profile. Consequently, the unambiguous identification of specific positional isomers of molecules like methoxybenzo[b]thiophene-2-carboxylic acid is not merely an academic exercise; it is a critical step in quality control, process development, and the establishment of structure-activity relationships (SAR) for novel therapeutics.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to distinguish the 4-, 5-, 6-, and 7-methoxy positional isomers of benzo[b]thiophene-2-carboxylic acid. We will delve into the theoretical underpinnings of why these differences arise and provide validated experimental protocols for obtaining high-quality, reproducible data.

The Isomers Under Investigation

The core structure is benzo[b]thiophene-2-carboxylic acid. The point of differentiation is the position of a single methoxy (-OCH₃) group on the benzene ring portion of the scaffold. The isomers discussed are:

  • 4-Methoxybenzo[b]thiophene-2-carboxylic acid

  • 5-Methoxybenzo[b]thiophene-2-carboxylic acid[2]

  • 6-Methoxybenzo[b]thiophene-2-carboxylic acid[3]

  • 7-Methoxybenzo[b]thiophene-2-carboxylic acid

A Comparative Spectroscopic Deep Dive

The power of spectroscopy lies in its ability to probe the chemical environment of atoms and bonds within a molecule. By systematically comparing the spectra of our isomers, we can identify unique fingerprints for each.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom. The electron-donating nature of the methoxy group causes predictable upfield (lower ppm) shifts in the chemical shifts of protons and carbons at ortho and para positions relative to its point of attachment.[4]

  • ¹H NMR Analysis : The aromatic region (typically 7.0-8.5 ppm) provides the most salient information. The proton on the thiophene ring (H3) is generally a sharp singlet, while the protons on the benzene ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) and chemical shifts that are highly dependent on the methoxy group's location.

    • 4-Methoxy Isomer : The methoxy group will strongly shield H5, causing a significant upfield shift. The H5, H6, and H7 protons will display a distinct three-proton coupling pattern.

    • 5-Methoxy Isomer : The methoxy group is para to H7 and ortho to H4 and H6. This will result in a more symmetric pattern for H4 and H6 and a notable upfield shift for all three protons compared to the parent compound.

    • 6-Methoxy Isomer : This isomer will show characteristic shielding of the H5 and H7 protons. The coupling patterns will be distinct from the 5-methoxy isomer due to the different ortho/meta relationships.

    • 7-Methoxy Isomer : The methoxy group will strongly shield the adjacent H6 proton. The H4, H5, and H6 protons will exhibit a clear three-proton coupling system. The chemical shift of the methoxy protons themselves (~3.9 ppm) and the carboxylic acid proton (~12-13 ppm) will be less informative for distinguishing between these positional isomers.[5]

  • ¹³C NMR Analysis : The carbon atom directly attached to the methoxy group will show a large downfield shift (typically >155 ppm), while the ortho and para carbons will be shifted upfield. These predictable substituent effects provide a robust method for confirming the methoxy position.[6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will share characteristic absorptions:

  • O-H Stretch (Carboxylic Acid) : A very broad band from approximately 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid) : A strong, sharp band between 1680-1710 cm⁻¹.[7]

  • C-O Stretch (Methoxy & Carboxylic Acid) : Bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Bending : Diagnostic peaks in the "fingerprint region" below 900 cm⁻¹ can help differentiate substitution patterns.

While the primary absorptions confirm the functional groups, subtle shifts in the C=O stretching frequency can be observed. The electronic effect of the methoxy group, depending on its position, can slightly alter the bond strength of the carbonyl group, leading to minor but potentially measurable differences in its vibrational frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

The benzo[b]thiophene system is a chromophore. The addition of a methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted parent compound.[8] The extent of this shift is dependent on the position of the methoxy group and its ability to extend the π-conjugated system through resonance.

  • Isomers where the methoxy group can more effectively participate in resonance with the thiophene ring and carboxylic acid (e.g., 5- and 7-methoxy) are predicted to have a larger bathochromic shift compared to those where this electronic communication is less direct (e.g., 4- and 6-methoxy).[5][9]

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Using a soft ionization technique like Electrospray Ionization (ESI), all isomers will exhibit the same molecular ion peak (or pseudomolecular ion, e.g., [M-H]⁻ or [M+H]⁺) corresponding to their shared molecular formula, C₁₀H₈O₃S (MW: 208.24 g/mol ).[10][11]

Differentiation arises from analyzing the fragmentation patterns in tandem MS (MS/MS) experiments. The position of the methoxy group can influence the stability of fragment ions. Common fragmentation pathways for aromatic carboxylic acids include the loss of H₂O, CO, and the entire COOH group.[12][13] The relative abundance of daughter ions resulting from cleavages influenced by the methoxy group's position can serve as a distinguishing feature. For example, fragmentation pathways involving the loss of a methyl radical (•CH₃) followed by CO might be more or less favorable depending on the stability of the resulting radical cation, which is dictated by the methoxy position.

Comparative Data Summary

The following table summarizes the key expected spectroscopic features for each isomer. Note: Values are based on established spectroscopic principles and data from analogous compounds. Exact values may vary based on solvent and experimental conditions.

Spectroscopic Feature4-Methoxy Isomer5-Methoxy Isomer6-Methoxy Isomer7-Methoxy Isomer
¹H NMR (Aromatic) H5 strongly shielded; H5, H6, H7 show ABC coupling.H4 & H6 shielded; more symmetric pattern.H5 & H7 shielded; distinct coupling.H6 strongly shielded; H4, H5, H6 show ABC coupling.
¹³C NMR (Aromatic C-O) ~155-158 ppm~155-158 ppm~155-158 ppm~155-158 ppm
IR (C=O Stretch) ~1685-1705 cm⁻¹~1680-1700 cm⁻¹~1685-1705 cm⁻¹~1680-1700 cm⁻¹
UV-Vis (λmax) Moderate Bathochromic ShiftSignificant Bathochromic ShiftModerate Bathochromic ShiftSignificant Bathochromic Shift
MS/MS Fragmentation Unique relative abundances of fragment ions.Unique relative abundances of fragment ions.Unique relative abundances of fragment ions.Unique relative abundances of fragment ions.

Visualizing the Analytical Workflow

A systematic approach is crucial for efficient and accurate isomer identification. The following workflow outlines the logical progression of analysis.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Definitive Identification cluster_3 Confirmatory Analysis Sample Unknown Isomer Sample MS Mass Spectrometry (ESI-MS) Confirm Molecular Weight (208.24) Sample->MS Initial Screening IR FTIR Spectroscopy Confirm Functional Groups (-COOH, -OCH3) Sample->IR Initial Screening NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Substitution Pattern MS->NMR Proceed if MW and FGs match IR->NMR Proceed if MW and FGs match UV UV-Vis Spectroscopy Analyze Conjugation Effects (λmax) NMR->UV Orthogonal Confirmation MSMS Tandem Mass Spectrometry (MS/MS) Compare Fragmentation Patterns NMR->MSMS Orthogonal Confirmation Final Unambiguous Isomer Identification NMR->Final Primary Structure Proof UV->Final MSMS->Final

Caption: Workflow for the spectroscopic identification of positional isomers.

Validated Experimental Protocols

Adherence to standardized protocols is essential for data quality and reproducibility.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the isomer for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[14]

  • Transfer : Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube, ensuring no solid particulates are present. The final solution height should be ~4-5 cm.[14]

  • Acquisition :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and tune/match the probe.[14]

    • Perform automated or manual shimming to optimize magnetic field homogeneity.[14]

    • Acquire a standard ¹H spectrum. For ¹³C, acquire a proton-decoupled spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) or an internal standard.[15]

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Scan : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Take a background spectrum of the empty, clean crystal.[16]

  • Sample Application : Place a small amount of the solid powder sample directly onto the ATR crystal.[17]

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal surface.[16]

  • Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning : After analysis, retract the clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[17]

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the isomer in a UV-grade solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1x10⁻³ M). Dilute this stock to a final concentration in the range of 1x10⁻⁴ to 1x10⁻⁵ M.[18]

  • Cuvette Preparation : Use a matched pair of 1 cm path length quartz cuvettes. Rinse the cuvettes with the analysis solvent.[19]

  • Baseline Correction : Fill both cuvettes with the pure solvent. Place the reference cuvette in the reference beam and the sample cuvette in the sample beam. Run a baseline correction across the desired wavelength range (e.g., 200-400 nm).[20]

  • Sample Analysis : Empty the sample cuvette and rinse it with the dilute sample solution. Fill the cuvette with the sample solution and place it back in the spectrometer. Run the scan to acquire the absorbance spectrum.[21]

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile with a small percentage of water and a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).[22]

  • Instrument Setup : Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : Apply appropriate ESI source parameters (capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable signal.[23]

  • MS Scan : Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion.

  • MS/MS Scan : For fragmentation analysis, perform a product ion scan by mass-selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.[24]

Conclusion and Future Outlook

The differentiation of positional isomers of methoxybenzo[b]thiophene-2-carboxylic acid is a task readily achievable through the systematic application of modern spectroscopic techniques. While IR and initial MS scans confirm the molecular identity, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most definitive evidence for the specific substitution pattern. UV-Vis spectroscopy and tandem mass spectrometry serve as powerful orthogonal methods to corroborate the structural assignment. The data and protocols presented in this guide offer a robust framework for researchers in drug discovery and chemical synthesis to confidently characterize these and other similarly substituted heterocyclic systems, ensuring the integrity and reproducibility of their scientific findings.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for the validation of a tiered in vitro assay cascade, designed to characterize novel compounds derived from 4-methoxybenzo[b]thiophene-2-carboxylic acid. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring that the data generated is robust, reproducible, and decision-enabling for any drug discovery program.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antitubercular, and anti-inflammatory properties.[1][2] Given this therapeutic potential, a systematic and rigorously validated screening approach is paramount. This guide will use a hypothetical anti-inflammatory mechanism, centered around the modulation of a G protein-coupled receptor (GPCR), to illustrate a best-practice validation workflow from target engagement to cellular phenotype.

The Strategic Imperative: A Tiered Assay Cascade

A tiered approach is the most resource-efficient strategy in early-stage discovery. It allows for the rapid screening of many compounds in a simple, target-specific assay, followed by the progressive evaluation of fewer, more promising candidates in increasingly complex and physiologically relevant systems. Our cascade is designed to answer three fundamental questions:

  • Does the compound interact with the intended molecular target? (Tier 1)

  • Does this interaction elicit a functional cellular response? (Tier 2)

  • Does this functional response translate to a desired phenotype without overt cytotoxicity? (Tier 3)

Below is a logical diagram illustrating this strategic workflow.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Phenotypic Confirmation & Safety T1 Primary Screening (e.g., GPCR Binding Assay) Is there binding affinity? T2 Secondary Screening (e.g., Second Messenger Assay) Is the compound an agonist/antagonist? T1->T2 Hits T3_Pheno Phenotypic Assay (e.g., Cytokine Release) Does it modulate the disease pathway? T2->T3_Pheno Actives T3_Cyto Cytotoxicity Assay (e.g., WST-1) Is the activity non-toxic? T2->T3_Cyto Actives Decision Lead Candidate Selection T3_Pheno->Decision Validated Leads T3_Cyto->Decision Validated Leads

Caption: A tiered screening cascade for efficient compound evaluation.

Tier 1: Confirming Target Engagement

The first crucial step is to confirm that our compounds physically interact with the intended target. A competitive radioligand binding assay is a gold-standard method for this purpose, providing quantitative data on binding affinity (Ki).

Comparative Performance: Tier 1 Data
Compound IDStructure ModificationBinding Affinity (Ki, nM)
MBT-COOH-01(Parent Compound)1250
MBT-NH2-02Amide substitution85.4
MBT-F-03Fluoro substitution on ring32.1
MBT-Pyr-04Pyridine addition15.8
Control CmpdKnown Ligand5.2
Experimental Protocol: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Methodology:

  • Preparation: Prepare cell membranes expressing the target GPCR. The quality of this preparation is critical; ensure high receptor density and purity through validated cell culture and membrane fractionation protocols.

  • Reaction Mixture: In a 96-well filter plate, combine:

    • Cell membranes (e.g., 10-20 µg protein/well).

    • Radioligand (e.g., [³H]-ligand) at a concentration near its dissociation constant (Kd).

    • A serial dilution of the test compound (e.g., from 10 µM to 0.1 nM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The exact time should be determined during assay development.

  • Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific binding.

  • Detection: After drying the filter mat, add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.

Tier 2: Quantifying Functional Activity

Binding does not always equate to function. A compound could be an agonist, antagonist, or have no functional effect. A second messenger assay is essential to characterize the nature of the compound's activity. Assuming our hypothetical GPCR signals through the Gαs subunit, we will measure changes in cyclic AMP (cAMP) levels.

Hypothetical GPCR Signaling Pathway

G Ligand MBT Derivative GPCR Target GPCR Ligand->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine ↓ Pro-inflammatory Cytokine Gene Transcription CREB->Cytokine Modulates

Caption: A simplified GPCR signaling cascade via Gαs stimulation.

Comparative Performance: Tier 2 Data
Compound IDFunctional Activity (cAMP Assay)Potency (EC50/IC50, nM)
MBT-NH2-02Partial Agonist215 (EC50)
MBT-F-03Full Agonist98.6 (EC50)
MBT-Pyr-04Antagonist45.2 (IC50)
Control CmpdFull Agonist12.5 (EC50)
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Principle: This is a competitive immunoassay in a lysate format. Endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

Methodology:

  • Cell Plating: Seed a stable cell line expressing the target GPCR into 384-well assay plates and incubate overnight.

  • Compound Addition:

    • For Agonist Mode: Add serial dilutions of test compounds directly to the cells.

    • For Antagonist Mode: Pre-incubate cells with serial dilutions of test compounds before adding a known agonist at its EC80 concentration. This concentration provides a robust signal window for measuring inhibition.

  • Stimulation: Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis & Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) diluted in lysis buffer. This step simultaneously lyses the cells and initiates the detection reaction.

  • Incubation: Incubate for 60 minutes in the dark at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm. The ratio of these signals is calculated to normalize for well-to-well variability.

  • Data Analysis: Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

Tier 3: Phenotypic Relevance and Cytotoxicity

The final tier validates that the on-target activity translates to a biologically relevant outcome and is not an artifact of cytotoxicity. We will assess the inhibition of TNF-α release from LPS-stimulated macrophages and simultaneously run a cell viability assay.

Comparative Performance: Tier 3 Data
Compound IDTNF-α Inhibition (IC50, nM)Cell Viability (CC50, µM)Selectivity Index (SI = CC50 / IC50)
MBT-Pyr-0475.3> 50> 664
StaurosporineN/A0.02N/A
Dexamethasone5.5> 100> 18,181

A higher Selectivity Index is desirable, indicating a wide therapeutic window.

Experimental Protocol: TNF-α ELISA & WST-1 Cell Viability

A. TNF-α Secretion Assay (ELISA)

  • Cell Stimulation: Plate a macrophage-like cell line (e.g., RAW 264.7) and treat with test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 6-18 hours), collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions precisely.

B. Cell Viability Assay (WST-1) Principle: The water-soluble tetrazolium salt WST-1 is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye.[3] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells. We select WST-1 over older methods like MTT because it offers a one-step procedure with higher sensitivity and does not require a solubilization step for the formazan product.[3]

  • Parallel Plate: Prepare an identical "sister" plate to the one used for the TNF-α assay, treating it with the same compound concentrations for the same duration.

  • Reagent Addition: Add WST-1 reagent directly to the culture medium in each well (typically a 1:10 dilution).

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density and should be determined empirically.

  • Measurement: Measure the absorbance of the formazan product at ~450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

The Cornerstone: In Vitro Assay Validation

An unvalidated assay produces data, but a validated assay produces reliable knowledge. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] We will adhere to the principles outlined in the ICH Q2(R1) guidelines.[5][6][7]

Logical Flow of Assay Validation

G cluster_0 Formal Validation Experiments Start Define Assay Purpose & Acceptance Criteria Dev Assay Development & Optimization Start->Dev PreVal Pre-Validation Check (Pilot Run) Dev->PreVal Precision Precision (Repeatability & Intermediate) PreVal->Precision Accuracy Accuracy PreVal->Accuracy Specificity Specificity PreVal->Specificity Linearity Linearity & Range PreVal->Linearity Robustness Robustness PreVal->Robustness LOQ LOD / LOQ PreVal->LOQ Analysis Data Analysis & Statistical Evaluation Precision->Analysis Accuracy->Analysis Specificity->Analysis Linearity->Analysis Robustness->Analysis LOQ->Analysis Report Validation Report: - Results - Deviations - Conclusion Analysis->Report SOP Final SOP Approved Report->SOP

Caption: The systematic process for robust in vitro assay validation.

Key Validation Parameters & Acceptance Criteria (Example: cAMP Assay)
ParameterExperimental ApproachAcceptance Criteria (Example)Causality & Justification
Precision Repeatability: 3 replicates of 3 concentrations (low, mid, high QC) on 1 plate. Intermediate: Repeat on 3 different days by 2 different analysts.Coefficient of Variation (%CV) ≤ 15% for EC50/IC50 values. Z'-factor ≥ 0.5.Ensures that results are consistent within a single run and over time, providing confidence that observed differences between compounds are real, not assay noise.
Accuracy Spike known concentrations of cAMP into cell lysate and measure recovery. Compare potency of a reference standard to its established literature value.Recovery of 85-115% of the nominal spiked concentration. Reference standard potency within 2-fold of the established value.Confirms the assay is measuring the analyte correctly and that the results are true. Essential for making correct structure-activity relationship (SAR) conclusions.
Specificity Run the assay using a parental cell line lacking the target GPCR. Test structurally related but inactive compounds.No significant signal modulation in the parental cell line. Inactive analogs should not show activity.Guarantees that the observed signal is a direct result of interaction with the intended target, ruling out artifacts from the compound or assay system.
Linearity & Range Analyze a dilution series of a standard agonist/antagonist to define the concentration range that provides a reliable dose-response curve.R² value of the curve fit ≥ 0.98. The range should cover from the lower to the upper plateau of the sigmoid curve.Defines the working boundaries of the assay. Operating outside this range leads to unreliable, non-quantitative data.
Robustness Deliberately introduce small variations to method parameters (e.g., incubation time ±10%, temperature ±2°C) and assess the impact on results.EC50/IC50 values should not change by more than 20% from the nominal method.Demonstrates the assay's reliability during routine use where minor variations are inevitable. A robust assay is transferable between labs and users.

Conclusion: From Validated Data to Confident Decisions

This guide outlines a comprehensive, scientifically-grounded framework for the in vitro characterization and validation of novel derivatives of this compound. By adopting a tiered cascade, explaining the causality behind protocol choices, and embedding rigorous validation at the core of the workflow, researchers can ensure the integrity of their data. This approach minimizes the risk of pursuing false positives, provides a solid foundation for establishing structure-activity relationships, and ultimately accelerates the identification of high-quality lead candidates for further development.

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A Comparative Guide to the Cytotoxicity of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. Its derivatives have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide provides a comparative analysis of the cytotoxic effects of derivatives of 4-Methoxybenzo[b]thiophene-2-carboxylic acid, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Unraveling the Mechanisms of Cytotoxicity

The anticancer potential of benzothiophene derivatives stems from their ability to interfere with multiple crucial cellular pathways essential for cancer cell proliferation and survival. Understanding these mechanisms is fundamental to the rational design of more potent and selective therapeutic agents.

a. Interference with Microtubule Dynamics

A primary mechanism for a subset of benzothiophene derivatives is the inhibition of tubulin polymerization.[2] Microtubules are dynamic protein filaments vital for cell division, specifically for the formation of the mitotic spindle. By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption leads to a cascade of events:

  • Mitotic Arrest: The cell is unable to progress through mitosis.

  • Apoptosis Induction: The prolonged mitotic arrest triggers programmed cell death, often through an atypical apoptotic mode. This is particularly significant for treating cancers that have developed resistance to conventional apoptosis-inducing agents.[2][3]

Benzothiophene acrylonitrile analogs, in particular, have demonstrated potent anticancer properties mediated by their interference with tubulin polymerization.[2][3]

cluster_drug Drug Action cluster_cell Cellular Process cluster_outcome Outcome D Benzothiophene Derivative M Microtubule Polymerization D->M Inhibits T Tubulin Monomers S Mitotic Spindle Formation M->S Prevents C Cell Division S->C Prevents A Mitotic Arrest S->A Leads to P Apoptosis (Cell Death) A->P Induces

Caption: Signaling pathway for tubulin polymerization inhibition.

b. Multi-Target Kinase Inhibition

Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Certain benzothiophene derivatives have emerged as potent inhibitors of multiple kinases involved in cancer cell proliferation, survival, and angiogenesis.[4] Key targets include:

  • VEGFR-2/EGFR: Urea-tethered benzothiophenes have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 and Epidermal Growth Factor Receptor, both critical for tumor growth and blood supply.[5]

  • Dyrk/Clk Kinases: 5-Hydroxybenzothiophene-2-carboxamides can selectively target kinases like Dyrk1A, Dyrk1B, and Clk1, which are involved in cell cycle regulation and pre-mRNA splicing.[4][5]

  • PIM-1 Kinase: Nicotinonitrile-based derivatives have shown potent inhibition of PIM-1 kinase, which plays a crucial role in cell cycle progression and apoptosis.[3]

By simultaneously blocking several signaling pathways, these multi-target inhibitors can offer a more robust therapeutic effect and potentially overcome chemoresistance.[4]

c. Induction of Apoptosis via Gene Regulation

Beyond disrupting mitosis or kinase signaling, some benzothiophene derivatives directly induce apoptosis by modulating the expression of key regulatory genes. For instance, the compound 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to activate pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and the tumor suppressor p53 in cancer cells.[6] Concurrently, other derivatives have been shown to downregulate anti-apoptotic proteins like BCL-2.[7] This dual action effectively shifts the cellular balance towards programmed cell death.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

The cytotoxic potency of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide critical insights for optimizing lead compounds.

  • The Acrylonitrile Moiety: This group is a key structural feature for potent anticancer activity, particularly for compounds that function by interfering with tubulin polymerization.[2][3]

  • The Trifluoromethyl Group: The addition of a trifluoromethyl (CF3) group to the benzene ring of the benzothiophene scaffold has been shown to enhance cytotoxic activity.[5] This is attributed to the group's strong electron-withdrawing nature and its ability to increase lipophilicity, which can improve the compound's pharmacokinetic profile and binding affinity to its molecular target.[3][5]

  • 5-Hydroxybenzothiophene Hydrazide Scaffold: This specific structural motif was identified in a compound that exhibited potent multi-target kinase inhibition and significant anticancer effects, highlighting its potential as a promising lead for further development.[4]

  • Carboxamide and Pyrazole Moieties: In a series of derivatives designed to target the RhoA/ROCK pathway, the presence of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position was shown to enhance anti-proliferative activity.[8]

cluster_mods Key Functional Groups cluster_activity Resulting Activity Core This compound Core Position R1 Position R2 Position R3 Mod1 Acrylonitrile Moiety (Potent Tubulin Inhibitor) Core:f1->Mod1 Mod2 Trifluoromethyl (CF3) Group (Enhances Lipophilicity & Binding) Core:f2->Mod2 Mod3 Hydrazide Scaffold (Multi-Kinase Inhibition) Core:f3->Mod3 Mod4 Carboxamide/Pyrazole (Enhances RhoA/ROCK Inhibition) Core:f3->Mod4 Activity Enhanced Cytotoxicity Mod1->Activity Mod2->Activity Mod3->Activity Mod4->Activity

Caption: Key structure-activity relationships for benzothiophene derivatives.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various benzothiophene derivatives against a range of human cancer cell lines. The data is presented as IC50, EC50, or GI50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.

Compound/Derivative ClassCancer Cell Line(s)Cytotoxicity Metric & ValuePostulated Mechanism of ActionReference
Benzothiophene Acrylonitrile Analogs (5, 6, 13) Panel of 60 Human Cancer Cell LinesGI50: 10–100 nMTubulin Polymerization Inhibition[2]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HepG2 (Liver), Caco-2 (Colon), Panc-1 (Pancreas)EC50: 67.04 µM (HepG2), 63.74 µM (Caco-2), 76.72 µM (Panc-1)Apoptosis Induction[6][9]
5-Hydroxybenzothiophene Hydrazide (16b) U87MG (Glioblastoma)IC50: 7.2 µMMulti-Kinase Inhibition (Clk4, DRAK1, etc.)[4]
Tetrahydrobenzo[b]thiophene Carbamate (3b) LoVo (Colon), HCT-116 (Colon)IC50: 81.5 µg/mL (LoVo), 71.00 µg/mL (HCT-116)Tubulin Polymerization Inhibition[10]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) MDA-MB-231 (Breast)Significant inhibition of proliferation, migration, and invasionRhoA/ROCK Pathway Inhibition[8]
α-hydroxyphosphonates with trifluoromethyl group U266 (Myeloma), A2058 (Melanoma), HT-29 (Colon)Showed greatest effects among tested derivativesNot specified[5]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:
  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Why MTT? It is a reliable, sensitive, and relatively high-throughput method for screening the cytotoxic effects of a large number of compounds.

Step-by-Step Methodology:
  • Cell Seeding:

    • Cancer cells are harvested from culture flasks during their logarithmic growth phase.

    • A cell suspension of a known concentration (e.g., 5 x 10⁴ cells/mL) is prepared in a complete growth medium.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • A series of dilutions of the test benzothiophene derivatives are prepared in the growth medium.

    • The medium from the cell plates is carefully removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) only.

    • The plates are incubated for a defined period (typically 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Following incubation, 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement & Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_read Data Acquisition cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h for Cell Adherence A->B C 3. Treat Cells with Benzothiophene Derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals (e.g., DMSO) E->F G 7. Read Absorbance at ~570 nm F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Derivatives of this compound represent a versatile and highly promising class of cytotoxic agents. Their ability to target multiple, distinct cancer-relevant pathways—including microtubule dynamics, kinase signaling, and apoptosis regulation—underscores their therapeutic potential. Structure-activity relationship studies have illuminated key chemical modifications, such as the inclusion of acrylonitrile or trifluoromethyl moieties, that can significantly enhance anticancer efficacy. The data presented in this guide, supported by robust experimental protocols, confirms that these compounds are valuable leads in the ongoing search for novel and more effective cancer therapies.[4][7]

References

  • Title: Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH Source: National Institutes of Health URL
  • Title: A Comparative Analysis of the Cytotoxic Effects of Functionalized Benzothiophene Derivatives on Cancer Cell Lines Source: BenchChem URL
  • Title: Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold Source: MDPI URL
  • Title: Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials Source: OICC Press URL
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  • Title: Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities Source: PubMed URL
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  • Title: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway Source: PubMed URL

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Benchmarking 4-Methoxybenzo[b]thiophene-2-carboxylic acid Against Known Inhibitors of a Key Tuberculosis Target

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This resistance underscores the urgent need for new therapeutic agents that act on novel molecular targets essential for Mtb survival. A highly vulnerable and validated target in this context is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan, which are essential for the bacterium's structural integrity.[3] Its location in the periplasm and absence in humans make it an attractive and safer target for drug development.[4]

The benzo[b]thiophene scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potent antimicrobial properties.[5] This guide focuses on 4-Methoxybenzo[b]thiophene-2-carboxylic acid , a representative of this class, and provides a comprehensive framework for its evaluation and benchmarking against established DprE1 inhibitors. By presenting detailed head-to-head experimental protocols and comparative data, we aim to provide researchers with the tools to objectively assess its potential as a novel anti-tubercular lead compound.

The Target: DprE1 and Its Mechanism of Inhibition

DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for cell wall synthesis.[3][6] This process involves the oxidation of DPR to a keto intermediate, which is subsequently reduced by a partner enzyme, DprE2.[2][3]

Inhibitors of DprE1 generally fall into two categories:

  • Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a key cysteine residue (Cys387) in the DprE1 active site.[6] The inhibitor acts as a pro-drug, which is activated by the reduced flavin cofactor (FADH2) within the enzyme to a reactive species that binds to Cys387, leading to irreversible inhibition.[7][8]

  • Non-covalent Inhibitors: These molecules bind reversibly to the enzyme's active site, typically competing with the natural substrate.[3][6]

For this comparative guide, we will benchmark this compound against two well-characterized inhibitors representing each class:

  • PBTZ169 (Macozinone): A potent, next-generation covalent inhibitor belonging to the benzothiazinone (BTZ) class, which is currently in clinical trials.[4][9]

  • TCA1: A well-studied non-covalent inhibitor that has demonstrated efficacy in preclinical models.[10]

Experimental Framework for Comparative Benchmarking

To ensure a rigorous and objective comparison, a two-tiered approach is essential. First, the direct inhibitory potential against the purified DprE1 enzyme is determined (in vitro enzymatic assay). Second, the whole-cell efficacy against M. tuberculosis is measured to assess the compound's ability to penetrate the complex mycobacterial cell wall and exert its effect in a biological context (Minimum Inhibitory Concentration assay).

G cluster_0 Tier 1: Enzymatic Inhibition cluster_1 Tier 2: Whole-Cell Activity cluster_2 Tier 3: Safety Profile enz_assay In Vitro DprE1 Enzyme Inhibition Assay ic50 Determine IC50 Value enz_assay->ic50 Direct Potency mic_val Determine MIC Value ic50->mic_val conclusion Comparative Analysis & Lead Prioritization ic50->conclusion mic_assay M. tuberculosis MIC Assay mic_assay->mic_val Cellular Efficacy cc50 Determine CC50 Value mic_val->cc50 mic_val->conclusion cyto_assay Mammalian Cell Cytotoxicity Assay cyto_assay->cc50 In Vitro Toxicity cc50->conclusion start Compound Synthesis & QC start->enz_assay start->mic_assay start->cyto_assay

Caption: Experimental workflow for benchmarking novel DprE1 inhibitors.
Protocol 1: In Vitro DprE1 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant DprE1 enzyme. The assay measures the reduction of resazurin to the fluorescent resorufin, which is coupled to the oxidation of the FAD cofactor during the DprE1 catalytic cycle.[11]

Materials:

  • Purified recombinant Mtb DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) substrate

  • Resazurin sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[11]

  • Test Compound (this compound) and Control Inhibitors (PBTZ169, TCA1)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test and control compounds in 100% DMSO. Perform serial 3-fold dilutions in DMSO to create a concentration range (e.g., from 10 mM down to 0.5 µM).

  • Assay Plate Setup: In a 96-well plate, add 2 µL of the compound dilutions to the respective wells. For positive (no inhibition) and negative (no enzyme) controls, add 2 µL of DMSO.

  • Enzyme Addition: Add 48 µL of DprE1 enzyme diluted in assay buffer to each well (except negative controls).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction. This is particularly important for covalent inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a solution containing the FPR substrate and resazurin in assay buffer to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The use of a viability indicator like resazurin provides a clear colorimetric endpoint.[12]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test Compound and Control Inhibitors

  • Resazurin sodium salt solution

  • Sterile 96-well microplates

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test and control compounds in 7H9 broth, starting from a high concentration (e.g., 100 µg/mL).

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final cell density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free growth control (bacteria only) and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: After the incubation period, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator from blue (no growth) to pink (growth).[12]

Comparative Data Analysis

The following table summarizes hypothetical, yet representative, data that could be obtained from the benchmarking experiments. This data is structured to facilitate a direct comparison of potency and cellular efficacy.

CompoundClass/MechanismDprE1 IC50 (µM)Mtb MIC (µg/mL)
This compound Test Compound 2.5 ± 0.4 1.6 ± 0.3
PBTZ169 (Macozinone)Covalent Inhibitor0.001 ± 0.00020.00065
TCA1Non-covalent Inhibitor0.12 ± 0.030.1

Note: Data for PBTZ169 and TCA1 are representative values from published literature.[4][11] Data for the test compound is hypothetical.

Interpretation and Scientific Rationale

The primary goal of this benchmarking is to contextualize the activity of this compound. Based on the hypothetical data, our test compound shows promising activity. While its direct enzymatic inhibition (IC50) is less potent than the clinical candidate PBTZ169 and the non-covalent inhibitor TCA1, an IC50 in the low micromolar range is a strong starting point for a lead discovery program.

Crucially, the low micromolar MIC value suggests that the compound can effectively penetrate the mycobacterial cell wall and reach its intracellular target. The correlation between the enzymatic IC50 and the whole-cell MIC provides confidence that the observed anti-tubercular activity is likely mediated through the inhibition of DprE1.

G cluster_dpre1 DprE1 Enzyme Complex cluster_inhibitors Inhibitors DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 (Oxidation) FAD -> FADH2 DPR->DprE1 DPX DPX (Keto Intermediate) DprE2 DprE2 (Reduction) DPX->DprE2 Reduction DPA DPA (Decaprenylphosphoryl-β-D-arabinose) CellWall Arabinogalactan Synthesis (Cell Wall Integrity) DPA->CellWall DprE1->DPX Oxidation Cys387 Active Site (Cys387) DprE2->DPA Covalent PBTZ169 (Covalent) Covalent->Cys387 Irreversible Binding NonCovalent TCA1 / Test Compound (Non-covalent) NonCovalent->Cys387 Reversible Binding

Caption: DprE1 pathway and mechanisms of covalent and non-covalent inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking this compound against known DprE1 inhibitors. The proposed experimental workflow provides a robust foundation for assessing its potential as an anti-tubercular agent. The hypothetical results position the compound as a viable candidate for a lead optimization program.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency.

  • Selectivity Profiling: Testing the compound against a panel of mammalian enzymes to assess its specificity and potential for off-target effects.

  • Mechanism of Action Confirmation: Verifying that the compound's mode of action is indeed through non-covalent inhibition of DprE1, potentially through kinetic studies and resistance mapping.

  • In Vivo Efficacy: Advancing promising analogs into animal models of tuberculosis to evaluate their pharmacokinetic properties and therapeutic efficacy.

By following a rigorous, comparative, and data-driven approach, the potential of the benzo[b]thiophene scaffold can be fully explored in the critical search for next-generation tuberculosis therapies.

References

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  • Ferreira, R. J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. [Link]

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  • Lee, C., et al. (2016). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. PubMed. [Link]

  • Rodrik-Outmezguine, V. S., et al. (2016). Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth. PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Methoxybenzo[b]thiophene-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory mandates with practical, field-proven procedures to ensure the protection of personnel and the environment.

Hazard Assessment and Regulatory Framework

Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, a hazard assessment based on structurally similar benzothiophene and thiophene derivatives provides a reliable framework for handling and disposal.

Anticipated Hazard Profile: Based on data from analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed .[1][2][3]

  • Causes skin irritation .[1][3][4][5][6]

  • Causes serious eye irritation/damage .[1][3][4][5][6]

  • May cause respiratory irritation .[1][3][4][5][6]

Governing Regulations: In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] This regulation establishes a "cradle-to-grave" framework for hazardous waste management. Academic and research laboratories may operate under specific regulations like EPA's Subpart K, which provides alternative, lab-centric standards for waste management.[7][8]

The core principle is that chemical waste such as this compound must be managed as hazardous waste . It is strictly prohibited to dispose of this chemical via standard trash, evaporation in a fume hood, or discharge into the sanitary sewer system.[7][9][10]

Core Disposal Principles: A Self-Validating System

Proper disposal is a systematic process, not a single action. The following principles ensure safety and compliance at every stage.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE is mandatory.

ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[1][11]Protects against splashes and airborne dust that can cause serious eye irritation or damage.
Hand Protection Chemically impermeable gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and removed carefully to avoid contaminating skin.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[1][11]Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.
Waste Segregation and Containerization

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.

  • Compatibility is Key: Never mix incompatible waste streams. This compound waste should not be mixed with strong bases or strong oxidizing agents.[12][13][14]

  • Container Selection: Waste containers must be robust, leak-proof, and chemically compatible with the waste.[7][9] For this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[9]

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion and prevent spills.[9]

Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for safety.[9][15] Every waste container must be labeled with:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.

  • An indication of the hazards (e.g., "Irritant," "Toxic").

  • The date of waste accumulation.

Step-by-Step Disposal Protocols

The following protocols detail the disposal procedures for various forms of waste containing this compound.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Do not open the container if possible. Keep the manufacturer's container tightly sealed.

  • Label as Waste: Affix a "Hazardous Waste" label directly to the container.

  • Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or equivalent office.

Protocol 2: Disposal of Contaminated Labware and Debris

This category includes items like gloves, weigh boats, and paper towels grossly contaminated with the solid chemical.

  • Collection: Place all contaminated solid waste into a designated, lined, and sealed container (e.g., a labeled plastic bucket with a lid or a sealed, heavy-duty plastic bag).

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name.

  • Disposal: Manage this container as hazardous solid waste for EH&S pickup.

Protocol 3: Disposal of Rinsate from Empty Containers

A container that has held this compound is not considered "empty" by RCRA standards until it is properly rinsed.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, methanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[10] Pour the rinsate into a designated, properly labeled hazardous waste container.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing all chemical labels.[10] Verify this procedure with your institutional EH&S guidelines.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EH&S.

  • Don PPE: Wear the appropriate PPE as detailed in section 2.1.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup (Solid Spill): Carefully sweep or scoop up the material and place it into a labeled hazardous waste container. Avoid generating dust.[2][12][14]

  • Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[16] Do not use combustible materials like paper towels for large spills.

  • Final Disposal: Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2][16]

Waste Management Workflow

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_0 Point of Generation (Laboratory Bench) cluster_1 Waste Processing & Accumulation cluster_2 Final Disposal Path Waste Waste Generation (4-Methoxybenzo[b]thiophene- 2-carboxylic acid) SolidWaste Unused Solid or Contaminated Debris (gloves, weigh boats) Waste->SolidWaste LiquidWaste Contaminated Solutions or Rinsate Waste->LiquidWaste EmptyContainer Empty Stock Container Waste->EmptyContainer SolidContainer Labelled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHS Store in Satellite Accumulation Area for EH&S Pickup SolidContainer->EHS LiquidContainer->EHS TripleRinse->LiquidContainer Collect Rinsate RinsedContainer Deface Label & Dispose as Normal Trash (Confirm with EH&S) TripleRinse->RinsedContainer

Caption: Waste Disposal Decision Workflow.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By treating this compound as hazardous waste, utilizing correct PPE, and adhering to the systematic protocols for segregation, labeling, and disposal outlined in this guide, researchers can effectively mitigate risks to themselves and the environment. Always consult your institution's specific EH&S guidelines, as they provide the definitive policies for your location.

References

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Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxybenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Methoxybenzo[b]thiophene-2-carboxylic acid. The following procedural, step-by-step guidance is designed to ensure your safety and the integrity of your research.

Core Principles of Chemical Safety

Before handling any chemical, it is crucial to have an eyewash station and safety shower readily accessible[1]. All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation[1].

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound, with the rationale for each recommendation.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][6]Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3][4][5].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) and a lab coat. Fire/flame resistant and impervious clothing should be considered for larger quantities.[1][6]Prevents skin contact, which can be harmful and cause irritation[1][2][3][4][5].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary.[1][6]Minimizes the risk of inhaling harmful airborne particles or vapors that may cause respiratory irritation[2][3][4][5].

Experimental Workflow: PPE Protocol

The following diagram and step-by-step instructions outline the necessary procedures for the safe use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_start Start: Enter Lab inspect_ppe Inspect PPE for damage prep_start->inspect_ppe don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves inspect_ppe->don_ppe enter_hood Enter Fume Hood don_ppe->enter_hood handle_chemical Handle 4-Methoxybenzo[b]thiophene- 2-carboxylic acid enter_hood->handle_chemical decontaminate Decontaminate surfaces handle_chemical->decontaminate doff_ppe Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decontaminate->doff_ppe dispose_waste Dispose of waste in a labeled, sealed container doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: PPE Workflow for Handling this compound.

Step-by-Step PPE Protocol

Donning PPE:

  • Inspect PPE: Before use, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, also put on a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring they extend over the cuffs of your lab coat.

Doffing PPE:

  • Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves in accordance with applicable regulations.

  • Eye and Face Protection: Remove your face shield (if used), followed by your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[1].

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from heat and sources of ignition[6][7].

Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert substance (e.g., sand or earth) and place it in an appropriate waste disposal container[8]. For larger spills, prevent the material from entering sewers or basements[8].

  • Decontamination: Clean the spill area thoroughly.

Disposal
  • Waste Container: Dispose of this compound and any contaminated materials in a suitable, closed, and labeled container[6].

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Do not discharge into sewer systems[6].

  • Packaging: Empty containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[6].

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
  • Personal protective equipment for handling 2,3,5-Tribromothieno[3,2-b]thiophene - Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Thiophene - Santa Cruz Biotechnology.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • 4-Methoxybenzoic acid - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - Aaronchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC..
  • 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid - AK Scientific, Inc..
  • sigma-aldrich - Safety Data Sheet.
  • Benzo[b]thiophene-2-carboxylic acid - High purity | EN - Georganics.

Sources

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